Iron(II) sulfate dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iron(2+);sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBRJOPXNCARV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904676 | |
| Record name | Ferrous sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10028-21-4 | |
| Record name | Ferrous sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferrous sulfate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0Z5449449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Iron(II) Sulfate Hydrates for Researchers, Scientists, and Drug Development Professionals
This technical guide presents a comparative analysis of the crystal structures of anhydrous iron(II) sulfate (B86663), and its monohydrate, tetrahydrate, and heptahydrate forms. The crystallographic data, including lattice parameters and space groups, are summarized in structured tables for ease of comparison. Additionally, a detailed methodology for the determination of crystal structures via X-ray diffraction is provided, along with a visual workflow diagram.
Comparative Crystallographic Data of Iron(II) Sulfate and its Hydrates
The following tables summarize the key crystallographic parameters for four well-documented forms of iron(II) sulfate. This data is essential for understanding the structural variations that arise from different levels of hydration.
Table 1: Crystal System and Space Group of Iron(II) Sulfate Hydrates
| Compound Name | Mineral Name | Formula | Crystal System | Space Group |
| Anhydrous Iron(II) Sulfate | - | FeSO₄ | Orthorhombic | Cmcm |
| Iron(II) Sulfate Monohydrate | Szomolnokite | FeSO₄·H₂O | Monoclinic | C2/c |
| Iron(II) Sulfate Tetrahydrate | Rozenite | FeSO₄·4H₂O | Monoclinic | P2₁/n |
| Iron(II) Sulfate Heptahydrate | Melanterite | FeSO₄·7H₂O | Monoclinic | P2₁/c |
Table 2: Lattice Parameters of Iron(II) Sulfate Hydrates
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Anhydrous FeSO₄ | 8.7042 | 6.8013 | 4.7868 | 90 | 90 | 90 |
| FeSO₄·H₂O (Szomolnokite)[1] | 7.62 | 7.47 | 7.12 | 90 | 115.85 | 90 |
| FeSO₄·4H₂O (Rozenite)[2] | 5.979 | 13.648 | 7.977 | 90 | 90.26 | 90 |
| FeSO₄·7H₂O (Melanterite)[3][4] | 14.0751 | 6.5014 | 11.0426 | 90 | 105.632 | 90 |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal's atomic structure is primarily accomplished through diffraction techniques, with single-crystal X-ray diffraction and powder X-ray diffraction being the most common methods.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the precise crystal structure of a compound.
Methodology:
-
Crystal Growth: A high-quality single crystal of the material is grown. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head in the X-ray diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.[3]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's repeating unit.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[3]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases and can also be used for structure determination and refinement.
Methodology:
-
Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). This results in a diffractogram, which is a plot of intensity versus 2θ.
-
Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline material and can be compared to databases of known patterns for phase identification.
-
Structure Refinement (Rietveld Method): For quantitative analysis and structure refinement, the entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model. This method can yield lattice parameters, atomic positions, and other structural details.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a compound using X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
References
An In-depth Technical Guide to the Synthesis of Iron(II) Sulfate from Iron Filings and Sulfuric Acid
Introduction
Iron(II) sulfate (B86663) (FeSO₄), also known as ferrous sulfate, is a chemical compound of significant interest in various fields, including pharmaceuticals, agriculture, and water treatment.[1] It exists in several hydrated forms, with the heptahydrate (FeSO₄·7H₂O), or green vitriol, being the most common.[2][3] Other forms such as the dihydrate (FeSO₄·2H₂O) are also known.[2] The synthesis of iron(II) sulfate is a fundamental chemical process, often carried out by reacting metallic iron with sulfuric acid.[4] This guide provides a comprehensive overview of this synthesis, focusing on the reaction between iron filings and sulfuric acid, detailing the experimental protocol, and presenting relevant data for researchers and drug development professionals.
The primary reaction involves the displacement of hydrogen from dilute sulfuric acid by metallic iron, yielding iron(II) sulfate and hydrogen gas.[4][5]
Reaction Stoichiometry and Conditions
The reaction between iron and dilute sulfuric acid proceeds according to the following equation:
Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g) [5]
The concentration of the sulfuric acid is a critical parameter. The dissolution of iron occurs effectively in dilute sulfuric acid, with solubility increasing up to a 50% acid solution.[6][7] In highly concentrated sulfuric acid (above approximately 65%), the reaction is hindered due to the formation of a passivating layer of iron(II) sulfate on the metal's surface, which is insoluble in the concentrated acid.[7] Furthermore, hot concentrated sulfuric acid acts as an oxidizing agent, leading to the formation of iron(III) sulfate, sulfur dioxide, and water instead of iron(II) sulfate and hydrogen.[5]
Experimental Protocol: Laboratory-Scale Synthesis
This section details a standard laboratory procedure for synthesizing iron(II) sulfate heptahydrate, the common crystalline form obtained from aqueous solution.
1. Materials and Equipment
-
Chemicals:
-
Iron filings or coarse iron powder
-
Concentrated sulfuric acid (96-98%)
-
Distilled or deionized water
-
-
Apparatus:
-
Beakers (various sizes)
-
Erlenmeyer flask
-
Graduated cylinders
-
Glass stirring rod
-
Heating source (hot plate or Bunsen burner)
-
Filtration apparatus (Büchner funnel, suction flask, filter paper)
-
Crystallizing dish or beaker
-
Personal Protective Equipment (goggles, gloves, lab coat)
-
2. Procedure
-
Preparation of Sulfuric Acid Solution: A 20-30% sulfuric acid solution is typically used.[6][7] To prepare this, carefully and slowly add the calculated volume of concentrated sulfuric acid to a measured volume of cold distilled water in a beaker, with constant stirring. Safety Note: Always add acid to water, never the other way around, to manage the exothermic reaction.
-
Reaction with Iron: Place a slight excess of iron filings into an Erlenmeyer flask.[8] Pour the prepared dilute sulfuric acid solution over the iron filings.[7] Bubbles of hydrogen gas will evolve, and the solution will gradually turn a pale green color, characteristic of the hydrated iron(II) ion.[9]
-
Heating: The reaction can be slow at room temperature. To accelerate it, gently heat the mixture. A temperature of 50-60°C is often sufficient.[6] The mixture can be heated to boiling for short periods to speed up the dissolution of the iron.[7] The reaction is complete when the evolution of hydrogen gas ceases.
-
Hot Filtration: To remove any unreacted iron and insoluble impurities, the hot solution must be filtered quickly.[7] Gravity or vacuum filtration can be used. This step is crucial to prevent the premature crystallization of iron(II) sulfate, which is less soluble in cold water.
-
Crystallization: Transfer the clear, green filtrate to a crystallizing dish or beaker. Allow the solution to cool slowly to room temperature. For higher yields, the solution can be further cooled in an ice bath.[10] As the solution cools, pale green crystals of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) will form.
-
Isolation and Drying: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any residual acid. The crystals can then be dried between sheets of filter paper.[7]
Data Presentation
The following tables summarize key quantitative parameters from various synthesis protocols.
Table 1: Reagent Concentrations and Reaction Conditions
| Parameter | Value | Source |
| Sulfuric Acid Concentration | 20% | [7] |
| Sulfuric Acid Concentration | 30% | [6] |
| Reaction Temperature | 50-60°C | [6] |
| Reaction Temperature | Heated to boiling | [7][10] |
| Molar Ratio (Iron:Acid) | 1:1.67 (Optimized) | [11] |
Table 2: Product Yield and Purity
| Parameter | Value | Source |
| Product Form | FeSO₄·7H₂O | [6][7] |
| Yield | ~79% (can be increased) | [10] |
| Purity | ~97% | [11] |
| Fe Content in Product | 24-25% | [6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Iron(II) Sulfate Heptahydrate.
Characterization of the Product
The identity and purity of the synthesized iron(II) sulfate can be confirmed using various analytical techniques.
-
X-Ray Diffraction (XRD): This technique is used to confirm the crystalline structure of the final product, ensuring it corresponds to the desired hydrated form, such as FeSO₄·7H₂O.[6]
-
Infrared (IR) Spectroscopy: IR analysis can identify the characteristic absorption bands for the sulfate ion (SO₄²⁻) and the water of crystallization, confirming the composition of the compound.[6]
-
Titration: A redox titration, for instance with a standardized ceric sulfate solution, can be used to accurately determine the mass fraction of Fe²⁺ in the final product.[12]
References
- 1. epa.gov [epa.gov]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. shop.nanografi.com [shop.nanografi.com]
- 4. Ferrous Sulfate Manufacturing Techniques & The Affinity Process - Affinity Chemical [affinitychemical.com]
- 5. echemi.com [echemi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. fao.org [fao.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Iron(II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.
Physical and Chemical Properties
Iron(II) sulfate dihydrate is an inorganic salt that, along with other hydrates of iron(II) sulfate, has various industrial and pharmaceutical applications. While the heptahydrate is the most common form, the dihydrate possesses specific properties relevant to various research and development applications.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its related hydrates for comparative analysis.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | iron(2+);sulfate;dihydrate | [1] |
| CAS Number | 10028-21-4 | [1][2] |
| Molecular Formula | FeH₄O₆S | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Appearance | Faint blue to blue and faint green to green crystalline solid | [3] |
| Density | 1.9 g/cm³ | [3][4] |
| Melting Point | Decomposes | [2] |
| Solubility in Water | Soluble | [2] |
Table 2: Comparative Physical Properties of Iron(II) Sulfate Hydrates
| Hydrate (B1144303) Form | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Appearance |
| Anhydrous | FeSO₄ | 151.91 | 3.65 | White crystals |
| Monohydrate | FeSO₄·H₂O | 169.93 | 3.0 | White-yellow crystals |
| Dihydrate | FeSO₄·2H₂O | 187.94 | 1.9 | Faint blue to green crystals |
| Tetrahydrate | FeSO₄·4H₂O | 223.98 | - | White (Rozenite) |
| Pentahydrate | FeSO₄·5H₂O | 241.99 | 2.15 | - |
| Hexahydrate | FeSO₄·6H₂O | 260.00 | 1.934 | - |
| Heptahydrate | FeSO₄·7H₂O | 278.02 | 1.895 | Blue-green crystals (Melanterite) |
Note: Data for some hydrates are more readily available in the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections provide protocols for its synthesis and key analytical techniques.
Synthesis of this compound
The synthesis of specific iron(II) sulfate hydrates relies on controlling crystallization conditions, primarily temperature.[2]
Objective: To synthesize Iron(II) sulfate and control the hydration state through temperature manipulation.
Materials:
-
Iron filings or powder
-
Dilute sulfuric acid (e.g., 2 M)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate with magnetic stirrer
-
Filtration apparatus (funnel, filter paper)
-
Crystallization dish
-
Drying oven
Procedure:
-
Carefully add a slight excess of iron filings to a beaker containing dilute sulfuric acid. The reaction is as follows: Fe + H₂SO₄ → FeSO₄ + H₂.[5]
-
Gently heat and stir the mixture until the reaction ceases (i.e., hydrogen gas evolution stops).
-
Filter the hot solution to remove any unreacted iron and other insoluble impurities.
-
Transfer the filtrate to a clean crystallization dish.
-
To obtain the dihydrate, the temperature of the aqueous solution needs to be carefully controlled, as different hydrates crystallize at different temperatures. For instance, the tetrahydrate is stabilized when the temperature of aqueous solutions reaches 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form.[2] Precise temperature control during crystallization is key to isolating the dihydrate form.
-
Allow the solution to cool slowly to the desired temperature range for dihydrate crystallization.
-
Once crystals have formed, decant the supernatant liquid.
-
Wash the crystals with a small amount of cold distilled water and then with ethanol (B145695) to facilitate drying.
-
Dry the crystals in a low-temperature oven or a desiccator to remove residual moisture without causing further dehydration.
Thermal Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the water of hydration and the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (5-10 mg) of the this compound into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to approximately 1000 °C at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6][7]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges of dehydration and decomposition. The dehydration of iron sulfate heptahydrate in a nitrogen atmosphere begins at room temperature, forming the tetrahydrate, followed by the monohydrate at around 150 °C, and the anhydrous form above 225 °C.[6] The decomposition of anhydrous iron(II) sulfate begins at about 680 °C.[2]
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase and assess the purity of the synthesized this compound.
Instrumentation:
-
X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)
Procedure:
-
Grind a small amount of the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.
-
Initiate the XRD scan.
-
Process the resulting diffraction pattern to identify the peak positions (2θ values) and intensities.
-
Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the this compound and to check for the presence of other hydrate phases or impurities.[8]
Spectrophotometric Determination of Iron Content
Objective: To quantify the iron content in a sample of this compound.
Principle: Iron(II) ions form a stable, colored complex with a suitable chelating agent (e.g., 1,10-phenanthroline (B135089) or 2,2'-bipyridyl), which can be measured spectrophotometrically.[9]
Materials:
-
This compound sample
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)
-
1,10-phenanthroline or 2,2'-bipyridyl solution
-
Sodium acetate (B1210297) buffer solution (to maintain the optimal pH)
-
Standard iron solution (for calibration curve)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a certified standard.
-
Preparation of Sample Solution: Accurately weigh a known mass of the this compound sample, dissolve it in a known volume of distilled water, and dilute it to an appropriate concentration.
-
Complex Formation: To both the standard and sample solutions, add hydroxylamine hydrochloride, the chelating agent, and the buffer solution in a specific order and volume. Allow sufficient time for the color to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for the iron complex (e.g., 510 nm for the 1,10-phenanthroline complex).
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its iron concentration from the calibration curve.
Applications in Drug Development
Iron(II) sulfate is a common and cost-effective oral iron supplement for treating iron deficiency anemia.[5][10] Research in drug development focuses on improving its bioavailability and reducing gastrointestinal side effects.[11]
A study on the thermostability of iron(II) sulfate monohydrate and heptahydrate for use in retard dosage forms prepared by melt technology found that the monohydrate is more resistant to oxidation at high temperatures.[12][13] This suggests that the hydration state is a critical parameter to consider in formulation development.
Furthermore, liposomal delivery systems have been investigated to encapsulate ferrous sulfate, aiming to enhance its stability and control its release.[14]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between hydration state, properties, and applications of Iron(II) sulfate.
References
- 1. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 硫酸铁(II) 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 9. asdlib.org [asdlib.org]
- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of a prolonged release ferrous sulphate formulation in iron deficiency anaemia: a non-inferiority controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Thermostability testing of iron(II) sulphate for formulation of drug product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liposomal delivery systems for encapsulation of ferrous sulfate: Preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Different hydrated forms of ferrous sulfate and their stability
An In-depth Technical Guide to the Hydrated Forms of Ferrous Sulfate (B86663) and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various hydrated forms of ferrous sulfate (FeSO₄·xH₂O), with a focus on their physicochemical properties and stability. Understanding these characteristics is critical for applications in pharmaceutical development, chemical synthesis, and other scientific fields where the purity, consistency, and efficacy of iron compounds are paramount.
Introduction to Ferrous Sulfate Hydrates
Iron(II) sulfate, or ferrous sulfate, is a range of salts that exist in various states of hydration.[1] These compounds are widely utilized, notably in medicine for treating iron-deficiency anemia.[1][2][3][4][5] The degree of hydration significantly impacts the compound's physical properties, stability, and suitability for different applications. The most common form is the heptahydrate (FeSO₄·7H₂O), known historically as green vitriol or copperas.[1][6][7] Other known hydrates include the monohydrate, tetrahydrate, pentahydrate, and hexahydrate.[1][8]
In pharmaceutical formulations, the choice of hydrate (B1144303) is crucial. The heptahydrate is often used in liquid-dosage treatments, while the more stable monohydrate is preferred for solid-dosage forms like tablets to prevent issues related to water loss or gain during storage.[2][9][10]
Physicochemical Properties of Ferrous Sulfate Hydrates
The different hydrated forms of ferrous sulfate exhibit distinct physical and chemical properties. These are summarized in the tables below for easy comparison.
Table 1: General Properties of Ferrous Sulfate Hydrates
| Property | Anhydrous | Monohydrate | Tetrahydrate | Pentahydrate | Heptahydrate |
| Chemical Formula | FeSO₄ | FeSO₄·H₂O | FeSO₄·4H₂O | FeSO₄·5H₂O | FeSO₄·7H₂O |
| Molar Mass ( g/mol ) | 151.91[8] | 169.93[8] | 224.00 | 241.99[8][11] | 278.02[2][8][12] |
| Appearance | White crystals[8] | White-yellow crystals[8] | White, relatively common[1] | Blue, triclinic crystals[4] | Blue-green crystals[1][3][6][8] |
| Common Mineral Name | - | Szomolnokite[1][8] | Rozenite[1][8] | Siderotil[1][8] | Melanterite[1][8] |
| CAS Number | 7720-78-7[1] | 17375-41-6[1] | 10028-21-4 | 13463-43-9 | 7782-63-0[1][2][12] |
Table 2: Crystal Structure of Ferrous Sulfate Hydrates
| Hydrate Form | Crystal System | Space Group |
| Anhydrous | Orthorhombic[13] | Cmcm |
| Monohydrate | Monoclinic[1][13] | C2/c |
| Tetrahydrate | Monoclinic[1] | P2₁/n |
| Pentahydrate | Triclinic[1] | Pī |
| Heptahydrate | Monoclinic[1] | C2/c |
Stability of Ferrous Sulfate Hydrates
The stability of ferrous sulfate hydrates is influenced by temperature, humidity, and exposure to atmospheric oxygen. The ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, a process accelerated by heat, light, and moisture.[4][14]
Thermal Stability and Dehydration
Upon heating, hydrated ferrous sulfate loses its water of crystallization in stages. The green heptahydrate crystals convert into a white anhydrous solid before decomposing at higher temperatures into sulfur oxides and reddish-brown iron(III) oxide.[1]
Key thermal transition points:
-
~57-64°C: The heptahydrate begins to lose water, transitioning to the tetrahydrate.[4] The melting point of the heptahydrate is approximately 64°C.[4][12]
-
~300°C: The monohydrate loses its final water molecule to become anhydrous.[4][8]
Stability in Varying Humidity
The hydration state of ferrous sulfate is highly dependent on the ambient relative humidity (RH).
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): This form is stable at high relative humidity. However, it is efflorescent in dry air, meaning it loses water of hydration.[9][16] In moist air, it readily oxidizes, forming a brownish-yellow coating of basic ferric sulfate.[4][17][18]
-
Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O): This hydrate is stable at RH levels below 65% (at 25°C).[19] It forms when the heptahydrate dehydrates.[19]
-
Ferrous Sulfate Monohydrate (FeSO₄·H₂O): The monohydrate is more stable against oxidation than the heptahydrate.[14] Crystalline monohydrate is stable up to 65% RH, above which it will rehydrate to the heptahydrate.[9][19] It is also considered hygroscopic.[4][20]
Oxidative Stability
Ferrous sulfate is a reducing agent and is susceptible to oxidation.[1][3] In moist air, the Fe²⁺ ion is oxidized to Fe³⁺, forming ferric sulfate, which is brownish-yellow.[4][17] This process compromises the quality and therapeutic efficacy of the compound. The rate of oxidation is increased by higher pH, temperature, and exposure to light.[4]
Studies have shown that the monohydrate form is significantly more resistant to oxidation than the heptahydrate form, making it a better candidate for pharmaceutical formulations that may be exposed to high temperatures, such as in melt technology processes.[14]
Experimental Protocols for Stability Assessment
Characterizing the stability of ferrous sulfate hydrates involves several analytical techniques. Below are generalized protocols for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and water content of a ferrous sulfate hydrate by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the ferrous sulfate hydrate sample into a TGA pan (typically alumina (B75360) or platinum).
-
Analysis Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation during analysis.
-
-
Data Analysis: Plot the percentage of weight loss against temperature. The distinct steps in the resulting curve correspond to the loss of water molecules and subsequent decomposition. Calculate the percentage weight loss at each step to confirm the initial hydration state.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions, such as melting and dehydration, by measuring the difference in heat flow between the sample and a reference as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the ferrous sulfate hydrate sample into a DSC pan (typically aluminum). Seal the pan, potentially with a pinhole in the lid to allow evolved water vapor to escape.
-
Analysis Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert nitrogen purge gas.
-
-
Data Analysis: Plot heat flow versus temperature. Endothermic peaks will indicate dehydration events and melting, while exothermic peaks can indicate crystallization or decomposition. The temperature at the peak maximum is recorded as the transition temperature.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the specific crystalline form (hydrate) of ferrous sulfate and detect any phase changes after stability testing.
Methodology:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).
-
Scan Range: Scan over a 2θ range appropriate for identifying the characteristic peaks of ferrous sulfate hydrates (e.g., 10-60°).
-
Scan Speed: Use a slow scan speed (e.g., 1°/min) to obtain good resolution.
-
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., ICDD) to identify the hydrate phase(s) present in the sample.
Implications for Drug Development
The choice of a specific ferrous sulfate hydrate has significant consequences for the development of pharmaceutical products.
-
Formulation: Dried ferrous sulfate (primarily the monohydrate) is used in tablets because the heptahydrate can release water, which may compromise the integrity of tablet coatings or lead to physical instability.[9]
-
Stability and Shelf-Life: The monohydrate's superior resistance to oxidation can lead to a longer shelf-life and ensure that the patient receives the intended dose of active ferrous iron.[14]
-
Bioavailability: While different hydrates may have different dissolution profiles, preliminary studies have shown no significant differences in the intrinsic dissolution rates between the mono-, tetra-, and heptahydrate forms.[9] However, rehydration of the monohydrate in a tablet could form a concrete-like surface that slows dissolution.[9]
Conclusion
Ferrous sulfate exists in multiple hydrated forms, each with unique properties and stability profiles. The heptahydrate is the most common but is susceptible to efflorescence and oxidation. The tetrahydrate and monohydrate are formed upon dehydration and exhibit greater stability under certain conditions. For drug development professionals, the monohydrate is often the preferred form for solid dosage applications due to its enhanced thermal and oxidative stability. A thorough characterization using techniques like TGA, DSC, and XRPD is essential to select the appropriate hydrate and ensure the quality, stability, and efficacy of the final product.
References
- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Ferrous sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]
- 4. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Ultimate Guide To Ferrous Sulfate: An Essential Iron Compound [eureka.patsnap.com]
- 6. camachem.com [camachem.com]
- 7. brainly.in [brainly.in]
- 8. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ferrous sulfate monohydrate | FeH2O5S | CID 62712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ferrous sulphate pentahydrate | FeH10O9S | CID 22033958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Iron(II) sulfate - Crystal growing [en.crystalls.info]
- 14. [Thermostability testing of iron(II) sulphate for formulation of drug product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. laballey.com [laballey.com]
- 16. Ferrous Sulphate BP Ferrous Sulfate USP n Reagent Manufacturers, SDS [mubychem.com]
- 17. FERROUS SULFATE [www2.atmos.umd.edu]
- 18. redox.com [redox.com]
- 19. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemurgic.net [chemurgic.net]
An In-depth Technical Guide to Iron(II) Sulfate Dihydrate (CAS 10028-21-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) sulfate (B86663), historically known as green vitriol or copperas, is a chemical compound with the formula FeSO₄·xH₂O.[1] The dihydrate form, with the CAS number 10028-21-4, is a specific hydrate (B1144303) of iron(II) sulfate containing two molecules of water of crystallization for each formula unit of FeSO₄.[2] This compound and its various hydrated forms are significant in numerous industrial, medical, and laboratory applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for iron(II) sulfate dihydrate.
Chemical and Physical Properties
This compound is an inorganic compound that exists as a crystalline solid.[2] Its properties are summarized in the tables below. It is important to note that the properties of iron(II) sulfate can vary significantly with its hydration state.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 10028-21-4 | [1][2] |
| Molecular Formula | FeH₄O₆S or FeSO₄·2H₂O | [2][3][4] |
| Molecular Weight | 187.94 g/mol | [2][3][4] |
| IUPAC Name | iron(2+);sulfate;dihydrate | [4] |
| Synonyms | Ferrous sulfate dihydrate | [4] |
Table 2: Physical Properties of Iron(II) Sulfate and its Hydrates
| Property | Anhydrous (FeSO₄) | Dihydrate (FeSO₄·2H₂O) | Heptahydrate (FeSO₄·7H₂O) | Reference |
| Appearance | White crystals | - | Blue-green crystals | [5][6] |
| Density | 3.65 g/cm³ | 1.897 g/cm³ (approx.) | 1.895 g/cm³ | [6][7] |
| Melting Point | 680 °C (decomposes) | - | 60-64 °C (decomposes) | [5][6] |
| Boiling Point | Decomposes (>300 °C) | - | Decomposes | [5][6] |
| Solubility in Water | Soluble | Soluble | 29.51 g/100 ml (25 °C) | [5][6] |
Synthesis and Reactions
General Synthesis of Iron(II) Sulfate Hydrates
The most common laboratory method for preparing iron(II) sulfate hydrates involves the reaction of metallic iron with dilute sulfuric acid.[2][6] The resulting hydrate form is dependent on the crystallization temperature.[2]
Experimental Protocol: Synthesis from Iron and Sulfuric Acid
-
Reaction Setup: Carefully add metallic iron (e.g., filings or powder) to a solution of dilute sulfuric acid in a flask.[8]
-
Reaction: The reaction proceeds as follows: Fe + H₂SO₄ → FeSO₄ + H₂.[2] Allow the reaction to continue until the evolution of hydrogen gas ceases.
-
Filtration: Filter the resulting solution to remove any unreacted iron and other insoluble impurities.[2]
-
Crystallization: The specific hydrate is obtained by controlling the temperature during crystallization. For instance, the tetrahydrate form becomes stable at 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form.[1] To obtain a specific hydrate like the dihydrate, precise temperature and humidity control would be necessary, though specific conditions for the dihydrate are not detailed in the provided results.
-
Drying: The obtained crystals should be dried, for example, in a desiccator, to prevent oxidation.[6]
Diagram 1: Synthesis of Iron(II) Sulfate
Caption: Workflow for the laboratory synthesis of iron(II) sulfate hydrates.
Iron(II) sulfate is also produced as a by-product in industrial processes, such as in the finishing of steel (pickling) and the production of titanium dioxide from ilmenite (B1198559) ore via the sulfate process.[1]
Key Chemical Reactions
Iron(II) sulfate is a reducing agent and participates in several key reactions.
-
Oxidation: In the presence of oxidizing agents like nitric acid or chlorine, iron(II) sulfate is oxidized to iron(III) sulfate.[1]
-
6 FeSO₄ + 3 H₂SO₄ + 2 HNO₃ → 3 Fe₂(SO₄)₃ + 4 H₂O + 2 NO
-
6 FeSO₄ + 3 Cl₂ → 2 Fe₂(SO₄)₃ + 2 FeCl₃
-
-
Thermal Decomposition: Upon heating, iron(II) sulfate first loses its water of crystallization.[1][5] Further heating to around 680 °C causes decomposition into sulfur dioxide (SO₂), sulfur trioxide (SO₃), and reddish-brown iron(III) oxide (Fe₂O₃).[1][5]
Diagram 2: Key Reactions of Iron(II) Sulfate
Caption: Oxidation and thermal decomposition pathways of iron(II) sulfate.
Applications
Iron(II) sulfate has a wide range of applications across various sectors.
-
Industrial: It is primarily used as a precursor to other iron compounds.[1] It also serves as a reducing agent, for example, in the reduction of chromate (B82759) in cement.[1] Historically, it was used in the textile industry as a dye fixative and for blackening leather.[1] It can also be used to stain concrete, limestone, and sandstone a yellowish-rust color.[1]
-
Medical and Pharmaceutical: The hydrated form is used to treat or prevent iron deficiency anemia.[1][9]
-
Agriculture: It is used as a soil amendment to correct iron deficiencies in plants.[9][10]
-
Water Treatment: It acts as a coagulant to remove impurities from water.[9]
-
Laboratory: It is a component of Fenton's reagent and is used as a catalyst in organic synthesis.[1]
Safety and Toxicology
Iron(II) sulfate is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12]
Table 3: Toxicological and Safety Information
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H315, H319 | [11] |
| GHS Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [11] |
| LD₅₀ (oral, rat) | 319 mg/kg | [11] |
| Storage | Store at +15°C to +25°C in a dry, tightly closed container. | [11][13] |
| Incompatible Materials | Bases, soluble carbonates, strong oxidizing agents. | [14] |
| Hazardous Decomposition Products | Sulfur oxides upon heating. | [14] |
Handling Precautions:
-
Avoid dust formation and inhalation.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[13]
-
Wash hands thoroughly after handling.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
If swallowed, rinse mouth and seek medical attention.[12]
Conclusion
This compound, identified by CAS number 10028-21-4, is a compound with significant utility in research and industry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use. This guide has provided a detailed overview of these aspects to support the work of researchers, scientists, and drug development professionals.
References
- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iron(II) sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound | CAS#:10028-21-4 | Chemsrc [chemsrc.com]
- 8. Iron(II) sulfate - Crystal growing [en.crystalls.info]
- 9. chemimpex.com [chemimpex.com]
- 10. atamankimya.com [atamankimya.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sds.mcmaster.ca [sds.mcmaster.ca]
- 13. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 14. fespol.com [fespol.com]
Solubility of Iron(II) sulfate dihydrate in water at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iron(II) sulfate (B86663) hydrates in water, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for their work. While specific solubility data for iron(II) sulfate dihydrate (FeSO₄·2H₂O) is not extensively tabulated in readily available literature, this guide presents the solubility of the more common hydrates, namely the heptahydrate and monohydrate, which are crucial for understanding the aqueous behavior of iron(II) sulfate.
Quantitative Solubility Data
The solubility of iron(II) sulfate in water is highly dependent on temperature, which dictates the stable hydrate (B1144303) form in the solid phase. The following tables summarize the available quantitative data for the heptahydrate and monohydrate forms.
Table 1: Solubility of Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) in Water
| Temperature (°C) | Solubility (g FeSO₄ / 100 g H₂O) |
| 0 | 15.65 |
| 10 | 20.5 |
| 25 | 29.51 |
| 40.1 | 39.89 |
| 54 | 51.35 |
Data compiled from various chemical data sources.[1][2]
Table 2: Solubility of Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) in Water
| Temperature (°C) | Solubility (g FeSO₄ / 100 g H₂O) |
| 77 | 44.69 |
| 90.1 | 35.97 |
Data compiled from various chemical data sources.[1][2]
Note on Hydrate Stability: Iron(II) sulfate exists in several hydration states. The heptahydrate (FeSO₄·7H₂O) is the most common form at room temperature. As the temperature increases, it loses water of crystallization. The transition to the tetrahydrate (FeSO₄·4H₂O) occurs at approximately 56.6 °C.[3] At around 64.8 °C, both the tetrahydrate and monohydrate can be formed.[3] The dihydrate (FeSO₄·2H₂O) is reported to be stable in contact with its saturated aqueous solution above 67.4°C.[4]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of an iron(II) sulfate hydrate in water at a specific temperature.
Objective: To determine the mass of iron(II) sulfate hydrate that dissolves in 100 grams of water at a constant temperature to form a saturated solution.
Materials:
-
Iron(II) sulfate hydrate (e.g., FeSO₄·7H₂O)
-
Distilled or deionized water
-
Constant temperature water bath or incubator
-
Beakers or flasks with stoppers
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Analytical balance (readable to ±0.001 g)
-
Filtration apparatus (funnel, filter paper)
-
Drying oven
-
Thermometer
-
Evaporating dish
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired temperature. Allow it to equilibrate.
-
Sample Preparation: Place a known volume of distilled water (e.g., 50 mL) into a beaker or flask.
-
Saturation: Add an excess amount of the iron(II) sulfate hydrate to the water. The presence of undissolved crystals at the bottom indicates that the solution is saturated.
-
Equilibration: Place the beaker in the constant temperature water bath and stir the solution for a sufficient amount of time (e.g., several hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Sample Withdrawal: Once equilibrium is reached, stop stirring and allow the excess solid to settle. Carefully withdraw a known mass of the clear, saturated solution using a pre-weighed syringe or pipette.
-
Mass Determination of Saturated Solution: Transfer the withdrawn solution to a pre-weighed evaporating dish and record the total mass of the dish and solution.
-
Solvent Evaporation: Carefully heat the evaporating dish in a drying oven at a temperature that will evaporate the water without decomposing the iron(II) sulfate (e.g., below 100°C). Heat until a constant mass of the dry salt is obtained.
-
Mass Determination of Solute: Allow the evaporating dish to cool in a desiccator to prevent moisture absorption, and then weigh it to determine the mass of the anhydrous iron(II) sulfate.
-
Calculations:
-
Mass of water = (Mass of saturated solution + dish) - (Mass of dry salt + dish)
-
Mass of solute = (Mass of dry salt + dish) - (Mass of empty dish)
-
Solubility ( g/100 g H₂O) = (Mass of solute / Mass of water) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a hydrated salt.
References
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Iron(II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O). The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the decomposition pathways and experimental workflows.
Introduction
Iron(II) sulfate and its various hydrates are of significant interest across multiple industrial and pharmaceutical applications. Understanding their thermal stability and decomposition pathways is crucial for process optimization, safety, and quality control. Iron(II) sulfate dihydrate is one of the hydrated forms of ferrous sulfate. Its thermal decomposition is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The nature of the surrounding atmosphere, whether inert or oxidizing, plays a critical role in the formation of intermediate and final products.
Thermal Decomposition Pathway
The thermal decomposition of this compound typically proceeds in a sequential manner, beginning with the loss of its water of crystallization, followed by the decomposition of the anhydrous iron(II) sulfate.
Dehydration
Upon heating, this compound first undergoes dehydration to form the monohydrate, which then further dehydrates to the anhydrous form.
-
Step 1: Dehydration to Monohydrate FeSO₄·2H₂O(s) → FeSO₄·H₂O(s) + H₂O(g)
-
Step 2: Dehydration to Anhydrous Form FeSO₄·H₂O(s) → FeSO₄(s) + H₂O(g)
The precise temperatures for these dehydration steps can be influenced by experimental conditions such as heating rate and atmosphere. Based on the behavior of other iron(II) sulfate hydrates, the first dehydration step is expected to occur at a lower temperature range than the second.
Decomposition of Anhydrous Iron(II) Sulfate
Following complete dehydration, the resulting anhydrous iron(II) sulfate (FeSO₄) decomposes at higher temperatures. The decomposition pathway is highly dependent on the composition of the furnace atmosphere.
-
In an Inert Atmosphere (e.g., Nitrogen): The decomposition of anhydrous iron(II) sulfate in an inert atmosphere typically begins at temperatures above 500°C.[1] The primary reaction involves the formation of iron(III) oxide (Fe₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃).
2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)
-
In an Oxidizing Atmosphere (e.g., Air or Oxygen): In the presence of oxygen, the decomposition process can be more complex. The iron(II) is often oxidized to iron(III) before the complete decomposition of the sulfate group. This can lead to the formation of intermediate compounds like iron(III) oxysulfate (Fe₂O(SO₄)₂) before the final decomposition to iron(III) oxide.
4FeSO₄(s) + O₂(g) → 2Fe₂O(SO₄)₂(s) 2Fe₂O(SO₄)₂(s) → 2Fe₂O₃(s) + 4SO₃(g)
Quantitative Data
The following tables summarize the expected quantitative data for the thermal decomposition of this compound, based on stoichiometric calculations and data from related iron(II) sulfate hydrates. The temperature ranges are indicative and can vary with experimental conditions.
| Decomposition Stage | Reaction | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) |
| Dehydration to Monohydrate | FeSO₄·2H₂O → FeSO₄·H₂O + H₂O | 9.58% | 100 - 150 |
| Dehydration to Anhydrous | FeSO₄·H₂O → FeSO₄ + H₂O | 9.58% (cumulative 19.16%) | 150 - 300[1] |
| Decomposition of Anhydrous | 2FeSO₄ → Fe₂O₃ + SO₂ + SO₃ | 47.92% (from anhydrous) | > 500[1] |
Experimental Protocols
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a suitable TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed.
-
The desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions) is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to stabilize the environment.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated and correlated with the theoretical mass loss for the proposed decomposition reactions.[2]
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition events.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated steel). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is established.
-
Thermal Program: The sample is subjected to the same temperature program as in the TGA analysis.
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed to identify endothermic peaks (indicating energy absorption, e.g., dehydration and decomposition) and exothermic peaks (indicating energy release, e.g., oxidation). The area under each peak can be integrated to quantify the enthalpy change of the corresponding transition.
Visualizations
Decomposition Pathway
Caption: Thermal decomposition pathway of this compound in an inert atmosphere.
Experimental Workflow
Caption: A typical experimental workflow for the thermal analysis of this compound.
References
Technical Summary: Iron(II) Sulfate Dihydrate (FeSO₄·2H₂O)
Chemical Identity and Formula
Iron(II) sulfate (B86663) dihydrate is an inorganic salt and a hydrate (B1144303) of iron(II) sulfate. The "dihydrate" designation indicates that each formula unit of iron(II) sulfate is associated with two molecules of water of crystallization.
The chemical formula for iron(II) sulfate dihydrate is FeSO₄·2H₂O .[1][2][3]
Molecular Weight Calculation
The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation is detailed in the table below, using the abridged standard atomic weights for each element: Iron (Fe) = 55.845, Sulfur (S) = 32.06, Oxygen (O) = 15.999, and Hydrogen (H) = 1.0080.[4][5][6][7][8]
Table 1: Molecular Weight Calculation for this compound (FeSO₄·2H₂O)
| Constituent Part | Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Contribution to Total Mass ( g/mol ) |
| Iron(II) Sulfate | Iron | Fe | 1 | 55.845[9][10] | 55.845 |
| Sulfur | S | 1 | 32.06[6][11] | 32.06 | |
| Oxygen | O | 4 | 15.999[7][12] | 63.996 | |
| Water of Hydration | Hydrogen | H | 4 | 1.0080[8][13] | 4.032 |
| Oxygen | O | 2 | 15.999[7][12] | 31.998 | |
| Total | Calculated Molecular Weight: | 187.931 |
The calculated molecular weight of this compound is 187.93 g/mol .
Structural and Logical Representation
The following diagram illustrates the logical relationship between the constituent parts of the molecule and their summation to form the final compound and its total molecular weight.
Caption: Composition of this compound.
Methodological Note on Molecular Weight Determination
The molecular weight of a well-characterized chemical compound like this compound is a calculated, theoretical value, not one determined by a routine experiment. The process is as follows:
-
Formula Determination: The chemical formula, including the waters of hydration (FeSO₄·2H₂O), is established using empirical methods such as elemental analysis and confirmed by structural analysis techniques like X-ray crystallography.
-
Standard Atomic Weights: The calculation relies on the standard atomic weights of the constituent elements. These values are precisely determined and periodically reviewed by the IUPAC Commission on Isotopic Abundances and Atomic Weights based on mass spectrometry and other analytical measurements.[9]
-
Summation: The molecular weight is the straightforward summation of the atomic weights of all atoms in the established chemical formula.
Therefore, a specific "experimental protocol" for determining the molecular weight of this known compound is not applicable in a research context. The value is derived from foundational, internationally accepted chemical data.
References
- 1. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. Iron - Wikipedia [en.wikipedia.org]
- 6. Sulfur - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weights and Isotopic Compositions for Iron [physics.nist.gov]
- 11. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
A Technical Guide to the Natural Occurrence and Mineral Forms of Iron(II) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural occurrence and diverse mineral forms of iron(II) sulfate (B86663). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties and geological context of these minerals. This document details the quantitative properties of the primary iron(II) sulfate mineral forms, outlines experimental protocols for their identification and characterization, and visually represents their relationships.
Natural Occurrence and Geological Environment
Iron(II) sulfate minerals are secondary minerals, meaning they are not formed directly from magma but rather through the alteration of pre-existing primary minerals. Their formation is predominantly associated with the oxidation of iron sulfide (B99878) minerals, such as pyrite (B73398) (FeS₂), marcasite (B74401) (FeS₂), and pyrrhotite (B1172379) (Fe₁₋ₓS).[1] This process typically occurs in the oxidation zones of ore deposits, coal mines, and other environments where sulfide minerals are exposed to the atmosphere and moisture.[1][2] The resulting acidic and sulfate-rich water facilitates the precipitation of various hydrated iron(II) sulfate minerals. These minerals are often found as efflorescences, crusts, and stalactites in sheltered environments like mine adits and rock crevices, where they are protected from direct rainfall which would dissolve them due to their high water solubility.[1][3]
The specific mineral form that precipitates is highly dependent on the ambient temperature and relative humidity.[4] As these conditions fluctuate, the minerals can readily transform from one hydration state to another. For instance, the most common form, melanterite (heptahydrate), can dehydrate to form rozenite (tetrahydrate) in less humid conditions.[1]
Mineral Forms of Iron(II) Sulfate
Several hydrated forms of iron(II) sulfate occur naturally as minerals. These minerals are distinguished by the number of water molecules in their crystal structure, which in turn influences their physical and chemical properties. The primary mineral forms are detailed below.
| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) |
| Melanterite | FeSO₄·7H₂O | Monoclinic | 2 | 1.89 - 1.90 |
| Rozenite | FeSO₄·4H₂O | Monoclinic | 2.5 - 3 | ~2.2 |
| Siderotil | FeSO₄·5H₂O | Triclinic | 2 - 2.5 | 2.1 - 2.2 |
| Ferrohexahydrite | FeSO₄·6H₂O | Monoclinic | 2 | 1.9 |
| Szomolnokite | FeSO₄·H₂O | Monoclinic | 2.5 | 3.03 - 3.07 |
Table 1: Quantitative properties of the primary mineral forms of Iron(II) Sulfate.
Dehydration Pathway of Iron(II) Sulfate Minerals
The various mineral forms of iron(II) sulfate are linked through a dehydration sequence, primarily driven by changes in temperature and humidity. The most hydrated form, melanterite, progressively loses water molecules to transform into less hydrated phases. This relationship is crucial for understanding the stability and transformation of these minerals in different environments.
Figure 1: Dehydration pathway of iron(II) sulfate minerals.
Experimental Protocols for Characterization
The accurate identification and characterization of iron(II) sulfate minerals are essential for research and industrial applications. Several analytical techniques are commonly employed for this purpose.
X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a fundamental technique for identifying crystalline phases. It provides information about the crystal structure and allows for the differentiation of the various hydrated forms of iron(II) sulfate.
Methodology:
A detailed experimental protocol for the in-situ high-temperature analysis of melanterite has been described, which can be adapted for the study of other iron(II) sulfate minerals.[5]
-
Sample Preparation: A small amount of the powdered mineral sample is placed on a sample holder. For in-situ studies, a high-temperature chamber is used.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 10-80°.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Rietveld refinement can be performed to obtain quantitative phase analysis and precise unit-cell parameters.[5] The thermal decomposition of melanterite has been observed to follow the sequence: FeSO₄·7H₂O → FeSO₄·4H₂O (rozenite) → FeSO₄·H₂O (szomolnokite) with increasing temperature.[5][6]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron atoms. It is particularly useful for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination of iron in minerals.
Methodology:
-
Instrumentation: A conventional constant acceleration Mössbauer spectrometer with a ⁵⁷Co source in a rhodium matrix is used. The spectrometer is calibrated using a standard α-Fe foil at room temperature.[7]
-
Data Acquisition: Spectra are typically collected at both room temperature (295 K) and low temperatures (e.g., 80 K or 77 K) to observe temperature-dependent magnetic effects.[8][9]
-
Data Analysis: The Mössbauer spectra are fitted with Lorentzian line shapes to determine hyperfine parameters, including isomer shift (δ), quadrupole splitting (ΔEᵩ), and magnetic hyperfine field (B). These parameters provide detailed information about the electronic state and local symmetry of the iron nuclei. For instance, the isomer shift and quadrupole splitting values can definitively distinguish between Fe²⁺ and Fe³⁺ in different coordination environments.[10]
Wet Chemical Analysis for Fe(II) Content
A classic and reliable method for determining the amount of ferrous iron (Fe²⁺) in a sample is through redox titration.
Methodology:
A common procedure involves the titration of an acidified solution of the iron(II) sulfate mineral with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).
-
Sample Preparation: A precisely weighed amount of the powdered mineral is dissolved in a dilute acid solution, typically sulfuric acid (H₂SO₄), to prevent the oxidation of Fe²⁺ by air.[11]
-
Titration: The iron(II) solution is titrated with a standardized potassium permanganate solution. The permanganate ion (MnO₄⁻) is a deep purple color, while the manganese(II) ion (Mn²⁺) it is reduced to is nearly colorless. The endpoint of the titration is reached when a faint, persistent pink color appears in the solution, indicating that all the Fe²⁺ has been oxidized to Fe³⁺.
-
Calculation: The concentration of Fe²⁺ in the original sample can be calculated based on the stoichiometry of the redox reaction and the volume and concentration of the potassium permanganate solution used. This method can be used to determine the purity of the iron(II) sulfate mineral.[11]
Logical Workflow for Mineral Identification
The identification and characterization of an unknown iron(II) sulfate mineral sample typically follow a logical workflow, integrating the experimental techniques described above.
Figure 2: Workflow for iron(II) sulfate mineral identification.
References
- 1. mindat.org [mindat.org]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. web.unica.it [web.unica.it]
- 4. rruff.net [rruff.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. ca.water.usgs.gov [ca.water.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
An In-depth Technical Guide to the Redox Properties of Ferrous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core redox properties of ferrous sulfate (B86663) (FeSO₄). Ferrous sulfate, an inorganic compound also known as iron(II) sulfate, is a versatile chemical entity widely utilized in industrial, medicinal, and research settings.[1][2] Its significance stems primarily from the accessible redox chemistry of its constituent iron ion, which can readily transition between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. This dual capacity to act as both a reducing agent and a catalyst for the generation of potent oxidizing species makes it a subject of considerable interest in fields ranging from organic synthesis to environmental remediation and pharmaceutical science.
Core Redox Chemistry of the Fe²⁺/Fe³⁺ Couple
The fundamental redox behavior of ferrous sulfate is dictated by the Fe²⁺/Fe³⁺ half-reaction:
Fe²⁺ ⇌ Fe³⁺ + e⁻
The direction of this equilibrium is highly dependent on the chemical environment, including pH, the presence of other oxidizing or reducing agents, and complexing ligands. In moist air, ferrous sulfate solutions or hydrated crystals tend to oxidize, forming a brownish-yellow coating of ferric sulfate.[3][4][5] This process is accelerated by light or alkaline conditions.[3][5]
1.1. Ferrous Sulfate as a Reducing Agent
As a source of Fe²⁺ ions, ferrous sulfate is a moderately strong reducing agent, readily donating an electron to be oxidized to Fe³⁺. This property is exploited in various applications, from the reduction of chromate (B82759) in cement to less toxic Cr(III) compounds to specific reactions in organic synthesis.[1][2][6]
Notable examples of its reducing action include:
-
Reduction of Nitric Acid: 6FeSO₄ + 3H₂SO₄ + 2HNO₃ → 3Fe₂(SO₄)₃ + 4H₂O + 2NO[1]
-
Reduction of Chlorine: 6FeSO₄ + 3Cl₂ → 2Fe₂(SO₄)₃ + 2FeCl₃[1]
1.2. Ferrous Sulfate in the Generation of Oxidizing Species
Paradoxically, while being a reducing agent itself, ferrous sulfate is a critical component in chemical systems that produce some of the most powerful oxidizing species known, namely hydroxyl radicals (•OH). This is achieved through its catalytic role in the Fenton and Haber-Weiss reactions.
Quantitative Data: Properties and Potentials
For ease of reference, the key physical, chemical, and electrochemical properties of ferrous sulfate are summarized below.
Table 1: Physical and Chemical Properties of Ferrous Sulfate
| Property | Value |
|---|---|
| Chemical Formula | FeSO₄ |
| Molar Mass (Anhydrous) | 151.91 g/mol [1] |
| Molar Mass (Heptahydrate) | 278.02 g/mol [1] |
| Appearance (Heptahydrate) | Blue-green crystals[1] |
| Solubility in Water | High |
| Common Hydration States | Monohydrate (x=1), Tetrahydrate (x=4), Heptahydrate (x=7)[1][3] |
| pH (10% solution) | 3.7[3] |
The tendency of the iron ion to be oxidized or reduced is quantified by its standard electrode potential (E°).
Table 2: Standard Electrode Potentials for Iron Redox Couples (at 25 °C)
| Half-Reaction | Standard Potential (E°) | Reference |
|---|---|---|
| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V | [7][8] |
| Fe²⁺ + 2e⁻ ⇌ Fe(s) | -0.44 V | [8][9] |
| Fe³⁺ + 3e⁻ ⇌ Fe(s) | -0.036 V |[9] |
Key Redox Pathways Involving Ferrous Sulfate
3.1. The Fenton Reaction
The Fenton reaction describes the catalytic generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) using ferrous iron as a catalyst.[10][11][12] This process is a cornerstone of advanced oxidation processes (AOPs) used for the degradation of recalcitrant organic pollutants. The generally accepted mechanism involves the oxidation of Fe²⁺ to Fe³⁺.
Caption: The Fenton reaction mechanism.
3.2. The Iron-Catalyzed Haber-Weiss Reaction
The Haber-Weiss reaction generates hydroxyl radicals from hydrogen peroxide and superoxide (B77818) (•O₂⁻).[13][14] While the direct reaction is kinetically slow, it is efficiently catalyzed by the iron redox cycle (Fe³⁺/Fe²⁺), where the Fenton reaction constitutes one half of the cycle.[13][15]
Caption: The iron-catalyzed Haber-Weiss cycle.
Experimental Protocols for Redox Characterization
The redox properties of ferrous sulfate can be quantitatively assessed using several well-established analytical techniques.
4.1. Redox Titration
Redox titration is a classic and reliable method to determine the concentration of Fe²⁺.[4] It involves titrating a solution of ferrous sulfate with a standardized strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate.
Experimental Protocol: Titration with Potassium Permanganate (KMnO₄)
-
Preparation of Analyte: Accurately weigh a sample of ferrous sulfate and dissolve it in a flask containing deionized water and an excess of dilute sulfuric acid.[16] The acidic medium is crucial to prevent the formation of manganese dioxide and ensure the proper reaction stoichiometry.
-
Titration: Titrate the acidified ferrous sulfate solution with a standardized KMnO₄ solution of known concentration. The permanganate solution is added dropwise from a burette.
-
Endpoint Detection: The endpoint is reached when all the Fe²⁺ has been oxidized to Fe³⁺. KMnO₄ acts as its own indicator; the first drop of excess permanganate will impart a permanent faint pink color to the solution, signaling the end of the titration.[16]
-
Calculation: The concentration of ferrous sulfate is calculated based on the volume of KMnO₄ solution used and the stoichiometry of the redox reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O
Caption: Workflow for redox titration of ferrous sulfate.
4.2. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of species like the Fe²⁺/Fe³⁺ couple. It can be used for the quantification of iron in ferrous sulfate samples, such as pharmaceutical supplements.[17][18][19]
Experimental Protocol: Quantification of Iron in a Ferrous Sulfate Sample
-
Sample Preparation: Pulverize and accurately weigh the ferrous sulfate-containing sample. Perform an acid digestion (e.g., using 1.0 M HCl) to dissolve the iron and bring it into solution. Filter the resulting solution into a volumetric flask and dilute to the mark.[17]
-
Electrochemical Cell Setup: Assemble a three-electrode system in a glass cell containing the prepared sample solution.[20] The setup consists of a working electrode (e.g., gold), a reference electrode (e.g., Ag/AgCl), and a platinum wire auxiliary electrode.[17][20]
-
CV Measurement: Connect the electrodes to a potentiostat. Apply a potential sweep over a defined range (e.g., –300 mV to +800 mV) at a set scan rate (e.g., 200 mV/s).[20] The resulting voltammogram will show characteristic oxidation and reduction peaks for the Fe²⁺/Fe³⁺ couple.
-
Quantification: Construct a calibration curve using the method of standard additions.[17][18] Add known volumes of a standard FeSO₄ solution to the sample cell and record the voltammogram after each addition. Plot the peak current against the concentration of the added standard. The initial concentration of iron in the sample can be determined by extrapolating the linear regression to the x-intercept.
Caption: Workflow for cyclic voltammetry analysis.
4.3. Spectroscopic Methods
Other advanced techniques are also employed to study the redox state of iron:
-
UV-Visible Spectroscopy: This method can be used to quantify iron by forming a colored complex with an agent like 1,10-phenanthroline, which strongly absorbs light at a specific wavelength.[21]
-
X-ray Absorption Spectroscopy (XAS): Techniques like XANES (X-ray Absorption Near Edge Structure) are highly sensitive to the oxidation state of metals and can be used to precisely determine the ratio of Fe²⁺ to Fe³⁺ in a sample.[22][23][24]
Conclusion
The redox properties of ferrous sulfate are defined by the facile interconversion of iron between its +2 and +3 oxidation states. This behavior allows it to function effectively as a reducing agent in various chemical processes and, critically, as a catalyst for the Fenton and Haber-Weiss reactions to generate powerful hydroxyl radicals. A firm understanding of this dual nature, supported by robust analytical methodologies such as titration and cyclic voltammetry, is essential for professionals in research and drug development who utilize this fundamental iron salt in applications ranging from chemical synthesis to pharmaceutical formulation and environmental remediation.
References
- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Iron(II) sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. ijmpronline.com [ijmpronline.com]
- 6. Application of Ferrous sulfate_Chemicalbook [chemicalbook.com]
- 7. What is the standard electrode potential for the cell Fe2+/Fe3+//Ag+/AgE(.. [askfilo.com]
- 8. Standard electrode potentials are Fe2+/Fe; E° = - 0.44 and Fe3+/Fe2+; E° = 0.77 Fe2+ Fe3+ and Fe blocks are kept together then a Fe3+ increasesb Fe3+ decreasesc Fe2+/Fe3+ remains unchangedd Fe2+ decreases. [doubtnut.com]
- 9. Standard electrode potentials of Fe2++2e⟶ Fe and Fe3++3e⟶Fe are −0.440V and – 0.036V respectively. The standard electrode potential E∘ for Fe3++e⟶Fe2+ is [infinitylearn.com]
- 10. quora.com [quora.com]
- 11. byjus.com [byjus.com]
- 12. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 13. Haber–Weiss reaction - Wikipedia [en.wikipedia.org]
- 14. The Haber-Weiss reaction and mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldbook.iupac.org [goldbook.iupac.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic voltammetry quantification of iron in ferrous sulfate supplements: A method of standard addition to a single solution - American Chemical Society [acs.digitellinc.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. anl.gov [anl.gov]
- 23. uvsor.ims.ac.jp [uvsor.ims.ac.jp]
- 24. Methods for assessing the redox properties of the surface | Center for the Environmental Implications of NanoTechnology [ceint.duke.edu]
An In-depth Technical Guide on Handling Precautions for Iron(II) Sulfate Dihydrate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols for handling chemical compounds is paramount. This guide provides a detailed overview of the handling precautions for Iron(II) sulfate (B86663) dihydrate, drawing from various safety data sheets (SDS).
Hazard Identification and Classification
Iron(II) sulfate dihydrate is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3][4]
-
Skin irritation (Category 2), H315: Causes skin irritation.[1][2][3][4]
-
Eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3][4]
Ingestion of large amounts can lead to nausea, vomiting, diarrhea, and a drop in blood pressure.[5] In severe cases, cardiovascular disorders and toxic effects on the liver and kidneys may occur.[5] High concentrations of dust can cause irritation to the nose and respiratory tract.[5]
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.
-
Eye/Face Protection: Use of chemical safety glasses or goggles is required.[1][6][7] For operations with a higher risk of splashing, a face shield may be necessary.[8] Eyewear should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][7]
-
Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6][8] A lab coat, apron, or other protective clothing should be worn to prevent skin contact.[6][9][10] Contaminated clothing should be removed immediately and washed before reuse.[1][2][6]
-
Respiratory Protection: In situations where dust is generated, a NIOSH-approved respirator with a particulate filter should be used.[5][11] A negative pressure air-purifying respirator is recommended for airborne exposures exceeding 1.0 mg/m³.[8]
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area to keep airborne concentrations of dust low.[6][7][9][10][11] Local exhaust ventilation or other engineering controls are typically required.[6]
-
Safety Stations: An eyewash station and a safety shower should be readily available in the immediate work area.[6][8]
Handling and Storage
-
Safe Handling: Avoid breathing dust and contact with skin and eyes.[7][9][10][11] Wash hands thoroughly after handling.[1][2][3][7][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2][3][4]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][7][9][10][11][12] The substance is hygroscopic and air-sensitive, so unnecessary exposure to the atmosphere should be avoided.[1][5][9] Keep away from incompatible materials such as bases, soluble carbonates, and strong oxidizing agents.[5][6][13]
First-Aid Measures
In the event of exposure, the following first-aid procedures should be followed:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5][7][10] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1][2][5][6] Seek medical attention if irritation develops or persists.[2][5][6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][5][6][7][13] Remove contact lenses if present and easy to do so.[1][2][6][13] Seek immediate medical attention.[1][2][5][6] |
| Ingestion | Do NOT induce vomiting.[2][7] If the person is conscious, give them plenty of water to drink.[1][5] Seek immediate medical attention.[1][2][5][6][7][9][10][13] |
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[1][6] Wear appropriate personal protective equipment as described in Section 2.[6][7][9][10][11] Avoid breathing dust.[6]
-
Containment and Cleanup: Moisten the spilled material to prevent dust generation or use a HEPA-filter vacuum for cleanup.[8] Sweep up the material and place it into a sealed, suitable container for disposal.[6][10][13] Do not wash the spill into the sewer system.[8] After the material has been collected, ventilate the area and wash the spill site.[13]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[1] It may be necessary to treat the waste as hazardous.[8] Contact a licensed professional waste disposal service to dispose of this material.[1]
Quantitative Data
| Parameter | Value | Source |
| Oral LD50 (Rat) | 132-881 mg Fe/kg | [8] |
| ACGIH TLV-TWA | 1 mg/m³ (as Fe) | [3][13] |
| OSHA PEL-TWA | 1 mg/m³ (as Fe) | [6] |
Experimental Workflows and Diagrams
Handling Precautions Workflow
Caption: Logical relationship of handling precautions for this compound.
First-Aid Response Protocol
Caption: First-aid response protocol for this compound exposure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labbox.de [labbox.de]
- 3. sds.mcmaster.ca [sds.mcmaster.ca]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fespol.com [fespol.com]
- 6. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 7. aksci.com [aksci.com]
- 8. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. atpgroup.com [atpgroup.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. archpdfs.lps.org [archpdfs.lps.org]
An In-depth Technical Guide to the Basic Reaction Mechanisms of Iron(II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(II) sulfate (B86663) and its various hydrates are fundamental inorganic compounds with significant applications in industrial processes, environmental remediation, and pharmaceutical development. Understanding the core reaction mechanisms of these compounds is crucial for optimizing their use and ensuring product stability and efficacy. This technical guide provides an in-depth analysis of the primary reaction pathways of Iron(II) sulfate dihydrate (FeSO₄·2H₂O), focusing on its thermal decomposition, behavior in aqueous solutions—including hydrolysis and oxidation—and its role as a reducing agent. This document synthesizes key quantitative data, details experimental protocols for the investigation of these reactions, and presents visual diagrams of the core mechanisms to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Thermal Decomposition of this compound
The thermal decomposition of hydrated iron(II) sulfate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The specific temperatures and intermediates can vary depending on the starting hydrate (B1144303) and the atmospheric conditions. While extensive data exists for the heptahydrate and monohydrate forms, specific quantitative data for the dihydrate is less common. However, the general mechanism is expected to follow a similar pathway.
The process begins with the loss of its two water molecules to form anhydrous iron(II) sulfate. Subsequently, at higher temperatures, the anhydrous salt decomposes. In an inert atmosphere, this decomposition can lead to the formation of iron(III) oxide and sulfur dioxide. In an oxidizing atmosphere, the process is more complex, involving the oxidation of Fe(II) to Fe(III) prior to or concurrently with the sulfate decomposition, ultimately yielding iron(III) oxide and sulfur trioxide.
1.1. Decomposition Pathway
The thermal decomposition of Iron(II) sulfate hydrates generally proceeds through the following stages:
-
Dehydration: The water of crystallization is lost in one or more steps to form the anhydrous salt. For the dihydrate, this can be represented as: FeSO₄·2H₂O(s) → FeSO₄(s) + 2H₂O(g)
-
Decomposition of Anhydrous Salt: The anhydrous FeSO₄ then decomposes at higher temperatures. The products depend on the atmosphere.
-
In an inert atmosphere (e.g., Nitrogen): 2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)
-
In an oxidizing atmosphere (e.g., Air/Oxygen): The reaction is more complex and can involve the formation of intermediate iron(III) sulfate species. 6FeSO₄(s) + 3/2O₂(g) → Fe₂(SO₄)₃(s) + 2Fe₂O₃(s) Fe₂(SO₄)₃(s) → Fe₂O₃(s) + 3SO₃(g)
-
The following diagram illustrates the general thermal decomposition pathway of hydrated iron(II) sulfate.
1.2. Quantitative Data for Thermal Decomposition
Precise temperature ranges and activation energies are highly dependent on experimental conditions such as heating rate and atmosphere. The following table summarizes typical temperature ranges for the decomposition of various iron(II) sulfate hydrates, which can be used to approximate the behavior of the dihydrate.
| Decomposition Step | Hydrate | Temperature Range (°C) | Atmosphere | Activation Energy (kJ/mol) |
| Dehydration to Monohydrate | Heptahydrate | 50 - 100 | Nitrogen | ~33.4 |
| Dehydration to Anhydrous | Monohydrate | > 225 | Nitrogen | ~40.0 |
| Decomposition of Anhydrous FeSO₄ | Anhydrous | 500 - 575 | Nitrogen | ~250 |
| Oxidation and Decomposition to Fe₂O₃ | Monohydrate | 680 - 800 | Air | Not specified |
1.3. Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to study the thermal decomposition of materials.
Objective: To determine the temperature ranges of dehydration and decomposition of this compound and to quantify the mass loss at each stage.
Materials and Equipment:
-
This compound (FeSO₄·2H₂O)
-
Thermogravimetric Analyzer (TGA) with a high-precision balance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., high-purity nitrogen) and/or oxidizing gas (e.g., dry air)
-
Gas flow controllers
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the FeSO₄·2H₂O sample (typically 5-10 mg) into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to ensure an inert or oxidizing atmosphere.
-
Set the temperature program:
-
Initial temperature: Ambient (e.g., 25 °C)
-
Heating rate: A constant rate, typically 10 °C/min.
-
Final temperature: Sufficiently high to ensure complete decomposition (e.g., 900 °C).
-
-
-
Data Acquisition: Start the TGA run and record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset and end temperatures for each mass loss step, which correspond to dehydration and decomposition events.
-
Calculate the percentage mass loss for each step and compare it with the theoretical mass loss for the proposed reactions.
-
The derivative of the TGA curve (DTG curve) can be used to more accurately identify the temperatures of maximum mass loss rate for each step.
-
Reactions in Aqueous Solution
When dissolved in water, this compound dissociates to form the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. The chemistry of this complex ion, including its hydrolysis and susceptibility to oxidation, governs the behavior of iron(II) sulfate in aqueous environments.
2.1. Hydration and Hydrolysis
Upon dissolution, the Fe²⁺ ion is coordinated by six water molecules to form the pale green hexaaquairon(II) complex:
FeSO₄·2H₂O(s) + 4H₂O(l) → [Fe(H₂O)₆]²⁺(aq) + SO₄²⁻(aq)
The hexaaquairon(II) ion is a weak Brønsted-Lowry acid and undergoes hydrolysis, releasing a proton and making the solution acidic:
[Fe(H₂O)₆]²⁺(aq) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H⁺(aq)
Further hydrolysis can occur, particularly as the pH increases, leading to the precipitation of iron(II) hydroxide:
[Fe(H₂O)₅(OH)]⁺(aq) ⇌ --INVALID-LINK-- + H⁺(aq)
2.1.1. Hydrolysis Constants
The extent of hydrolysis is described by the hydrolysis constants (K_h).
| Hydrolysis Reaction | pK_h (at 25 °C) |
| [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₅(OH)]⁺ + H⁺ | ~9.5 |
| [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁰ + 2H⁺ | ~20.6 |
The following diagram illustrates the hydrolysis pathway of the hexaaquairon(II) ion.
2.2. Oxidation to Iron(III)
Iron(II) is readily oxidized to iron(III) in the presence of oxygen, a reaction that is highly dependent on pH. The oxidation is significantly faster in neutral or alkaline solutions compared to acidic solutions. This is a critical consideration in the preparation and storage of iron(II) sulfate solutions.
The overall reaction for the oxidation of Fe(II) by dissolved oxygen is:
4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l)
The rate of oxidation increases with increasing pH due to the formation of more easily oxidized hydrolyzed Fe(II) species. To prevent premature oxidation, solutions of iron(II) sulfate are typically prepared in acidic conditions (pH < 4) and often with the addition of an iron nail or wire to reduce any Fe(III) that may form.
2.2.1. Quantitative Data for Aqueous Oxidation
The rate of Fe(II) oxidation is often expressed as a pseudo-first-order rate constant, k', which is dependent on pH and temperature.
| pH | Temperature (°C) | k' (min⁻¹) |
| 7.0 | 25 | ~0.1 |
| 8.0 | 25 | ~10 |
2.2.2. Experimental Protocol: Kinetic Study of Fe(II) Oxidation
Objective: To determine the rate of oxidation of Fe(II) in an aqueous solution at a specific pH and temperature.
Materials and Equipment:
-
Iron(II) sulfate heptahydrate (or a standardized Fe(II) stock solution)
-
Buffer solution of the desired pH (e.g., phosphate (B84403) buffer)
-
Deoxygenated, deionized water
-
Spectrophotometer
-
Ferrozine (B1204870) indicator solution (for colorimetric determination of Fe(II))
-
Reaction vessel with a means for stirring and temperature control
-
Source of inert gas (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Fe(II) in deoxygenated, acidified water (e.g., 0.01 M HCl) to prevent initial oxidation.
-
Prepare the buffer solution and saturate it with air (or a gas of known oxygen content).
-
Prepare the ferrozine solution.
-
-
Experimental Setup:
-
Place the air-saturated buffer solution in the temperature-controlled reaction vessel and allow it to equilibrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small aliquot of the Fe(II) stock solution to the buffer to achieve the desired initial Fe(II) concentration. Start a timer immediately.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small sample from the reaction vessel.
-
Immediately add the sample to a solution containing ferrozine and a reducing agent (to quench the oxidation and complex all remaining Fe(II)).
-
Measure the absorbance of the Fe(II)-ferrozine complex at its absorption maximum (around 562 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Convert the absorbance values to Fe(II) concentrations using a calibration curve.
-
Plot the natural logarithm of the Fe(II) concentration versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Iron(II) Sulfate as a Reducing Agent
Iron(II) sulfate is a moderately strong reducing agent and is used in various chemical syntheses and analytical procedures. It can reduce a variety of oxidizing agents, including halogens, nitric acid, and permanganate.
3.1. Key Reactions
-
Reduction of Halogens: 6FeSO₄(aq) + 3Cl₂(g) → 2Fe₂(SO₄)₃(aq) + 2FeCl₃(aq)
-
Reduction of Nitric Acid: 6FeSO₄(aq) + 2HNO₃(aq) + 3H₂SO₄(aq) → 3Fe₂(SO₄)₃(aq) + 2NO(g) + 4H₂O(l)
-
Reduction of Permanganate (in acidic solution): 10FeSO₄(aq) + 2KMnO₄(aq) + 8H₂SO₄(aq) → 5Fe₂(SO₄)₃(aq) + 2MnSO₄(aq) + K₂SO₄(aq) + 8H₂O(l)
Conclusion
The reaction mechanisms of this compound are governed by the principles of coordination chemistry, acid-base equilibria, and redox reactions. Its thermal decomposition proceeds through distinct dehydration and decomposition stages, with the final products being dependent on the surrounding atmosphere. In aqueous solutions, the formation of the hexaaquairon(II) complex and its subsequent hydrolysis and oxidation are the dominant processes. A thorough understanding of these reaction pathways, supported by the quantitative data and experimental protocols provided in this guide, is essential for the effective application of this compound in research, drug development, and industrial settings. The provided diagrams offer a visual summary of these complex processes, aiding in their conceptualization and application.
Methodological & Application
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles using Iron(II) Sulfate
These application notes provide a detailed protocol for the synthesis of iron oxide nanoparticles (IONPs), specifically magnetite (Fe₃O₄), via the co-precipitation method. This method is widely employed due to its simplicity, efficiency, and the ability to produce nanoparticles with desirable magnetic properties.[1][2][3] The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing IONPs for various applications, including magnetic resonance imaging (MRI), drug delivery, and hyperthermia cancer therapy.[4][5]
Principle of the Co-Precipitation Method
The co-precipitation method for synthesizing magnetite (Fe₃O₄) nanoparticles involves the precipitation of a mixture of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by the addition of a base.[1][3] The typical molar ratio of Fe³⁺ to Fe²⁺ used is 2:1 to favor the formation of Fe₃O₄.[1] The reaction is carried out under an inert atmosphere to prevent the oxidation of the nanoparticles.[1] The size, shape, and magnetic properties of the synthesized nanoparticles are influenced by factors such as the ratio of Fe³⁺/Fe²⁺, the pH of the solution, the reaction temperature, and the ionic strength of the media.[1][3][6]
The chemical reaction for the precipitation of magnetite is as follows:
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
Materials and Equipment
Materials:
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)[7][8]
-
Deionized water
-
Nitrogen gas (N₂)[1]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with a heating plate
-
Condenser
-
Thermometer
-
Dropping funnel
-
pH meter or pH indicator strips
-
Centrifuge
-
Ultrasonic bath
-
Permanent magnet for washing
-
Drying oven
Experimental Protocol: Co-Precipitation Synthesis of Fe₃O₄ Nanoparticles
This protocol is based on established co-precipitation methods for synthesizing Fe₃O₄ nanoparticles.[2][7][8]
Step 1: Preparation of Iron Salt Solution
-
Prepare a 100 mL aqueous solution containing Iron(III) chloride hexahydrate (e.g., 4.8 g) and Iron(II) sulfate heptahydrate (or a corresponding iron (II) chloride salt, e.g., 1.8 g FeCl₂·4H₂O).[8] The molar ratio of Fe³⁺ to Fe²⁺ should be approximately 2:1.
-
Transfer the solution to a three-neck round-bottom flask.
-
Bubble nitrogen gas through the solution for at least 15 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the reaction.[1]
Step 2: Precipitation
-
Place the flask on a magnetic stirrer and begin stirring at a high speed (e.g., 500-1000 rpm).[2][8]
-
Heat the solution to a desired temperature (e.g., 80°C). While some protocols perform the reaction at room temperature, heating can influence particle size.[6]
-
Slowly add a base, such as ammonium hydroxide (25%) or sodium hydroxide (1M), dropwise to the iron salt solution using a dropping funnel.[2][7]
-
Monitor the pH of the solution. Continue adding the base until the pH reaches a value between 9 and 11.[2]
-
A black precipitate of Fe₃O₄ nanoparticles will form immediately.[2]
-
Continue stirring the solution for an additional 1-2 hours under a nitrogen atmosphere to ensure the reaction is complete.[6]
Step 3: Washing and Separation of Nanoparticles
-
Allow the black precipitate to cool to room temperature.
-
Separate the nanoparticles from the solution by placing a strong permanent magnet on the side of the flask and decanting the supernatant.
-
Wash the nanoparticles by adding deionized water, removing the magnet, and dispersing the particles using an ultrasonic bath.
-
Repeat the magnetic separation and washing steps several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
After the final wash, redisperse the nanoparticles in a small amount of deionized water or a suitable solvent for your application.
Step 4: Drying (Optional)
-
If a dry powder is required, the washed nanoparticles can be dried in an oven at a low temperature (e.g., 60-80°C) for several hours.[9]
Characterization Data
The properties of the synthesized iron oxide nanoparticles can be characterized by various techniques. The following table summarizes typical quantitative data obtained from the characterization of Fe₃O₄ nanoparticles synthesized by co-precipitation.
| Characterization Technique | Parameter | Typical Values | References |
| Transmission Electron Microscopy (TEM) | Particle Size | 10 - 50 nm | [8] |
| Scanning Electron Microscopy (SEM) | Morphology | Spherical or quasi-spherical | [7] |
| X-ray Diffraction (XRD) | Crystal Structure | Cubic spinel structure of magnetite | [7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 50 - 200 nm (can vary with coating) | [10] |
| Vibrating Sample Magnetometry (VSM) | Magnetic Properties | Superparamagnetic behavior | [7] |
| Zeta Potential | Surface Charge | -15 to +15 mV (uncoated, pH dependent) | [10] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the co-precipitation synthesis of iron oxide nanoparticles.
Caption: Experimental workflow for the synthesis of iron oxide nanoparticles.
Signaling Pathway Diagram (Illustrative for Drug Delivery Application)
For drug development professionals, understanding how these nanoparticles can be functionalized for targeted delivery is crucial. The following diagram illustrates a conceptual signaling pathway for a functionalized iron oxide nanoparticle targeting a cancer cell.
Caption: Functionalized IONP for targeted drug delivery to a cell.
Conclusion
The co-precipitation method is a robust and scalable approach for the synthesis of iron oxide nanoparticles.[2] By carefully controlling the reaction parameters, nanoparticles with desired characteristics for applications in research, diagnostics, and therapeutics can be produced. Further surface modification of these nanoparticles can enhance their biocompatibility and enable targeted drug delivery, making them a valuable tool in the field of nanomedicine.
References
- 1. dovepress.com [dovepress.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Fe<sub>3</sub>O<sub>4</sub> Nanoparticles Using Different Experimental Methods - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Iron(II) Sulfate Dihydrate as a Precursor for Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) is a versatile and cost-effective precursor for the synthesis of a wide range of iron-based catalysts. Its application spans various fields, including environmental remediation, organic synthesis, and energy conversion. This document provides detailed application notes and experimental protocols for the synthesis of iron-based catalysts using iron(II) sulfate dihydrate as the primary iron source. The protocols are designed to be adaptable for research and development purposes, particularly in the pharmaceutical and chemical industries where efficient and selective catalytic processes are paramount.
Iron-based catalysts are of significant interest due to iron's natural abundance, low toxicity, and diverse catalytic activities.[1] Catalysts derived from iron(II) sulfate are effective in various reactions, including Fenton and Fenton-like oxidation for wastewater treatment, Fischer-Tropsch synthesis for the production of synthetic fuels, and as heterogeneous catalysts in a variety of organic transformations.[2][3][4] The choice of the iron precursor can significantly influence the physicochemical properties and, consequently, the catalytic performance of the final material.[2]
Applications of Catalysts Derived from Iron(II) Sulfate
Catalysts synthesized from this compound have demonstrated efficacy in several key areas:
-
Fenton and Fenton-like Catalysis: Iron-based catalysts are central to advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in wastewater.[3][5] The catalyst facilitates the decomposition of hydrogen peroxide into highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.[5] The general mechanism involves the catalytic cycling of Fe(II) and Fe(III) ions.[6]
-
Heterogeneous Catalysis in Organic Synthesis: Supported iron oxide catalysts are used in a variety of organic reactions, such as oxidation, reduction, and coupling reactions.[7] The catalytic activity is often dependent on the nature of the support material and the method of preparation.[7]
-
Fischer-Tropsch Synthesis: Iron-based catalysts are used in the Fischer-Tropsch process to convert syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing an alternative route to transportation fuels.[2] The performance of these catalysts is influenced by the iron precursor used in their synthesis.[2]
-
Environmental Remediation: Beyond Fenton-like reactions, iron-based catalysts are employed for the reduction of nitroaromatics and the selective catalytic reduction (SCR) of nitrogen oxides (NOx).
Data Presentation: Comparative Performance of Iron Precursors
The choice of iron precursor significantly impacts the properties and performance of the resulting catalyst. The following tables summarize quantitative data from comparative studies of different iron precursors in catalyst synthesis.
Table 1: Comparison of Iron Precursors for Iron Oxide Nanoparticle Synthesis via Co-Precipitation
| Precursor Salt | Average Particle Size (nm) | Saturation Magnetization (emu/g) | Key Advantages |
| Ferrous Sulfate Heptahydrate | 15 - 40 | 65 - 90 | Can lead to slightly larger particles but often with higher saturation magnetization.[8] |
| Ferrous Chloride Tetrahydrate | 8 - 20 | 50 - 75 | Tends to produce slightly smaller particles compared to nitrates and sulfates.[8] |
| Ferric Chloride Hexahydrate | 10 - 25 | 60 - 80 | Cost-effective, simple, and scalable for producing water-soluble nanoparticles.[9] |
| Ferric Nitrate Hexahydrate | 10 - 30 | 60 - 80 | Commonly used, often produces particles with good magnetic properties.[8] |
Table 2: Influence of Iron Precursor on the Properties of Precipitated Iron Catalysts for Fischer-Tropsch Synthesis
| Iron Precursor | Phase Structure | Crystal Particle Size (nm) | Crystallinity (%) | CO Conversion (%) | C5+ Selectivity (%) |
| Ferrous Sulfate (FeSO₄) | Fe₂O₃ + Fe₃O₄ | 19.9 (Fe₂O₃), 27.8 (Fe₃O₄) | 97.39 | 75.8 | 32.1 |
| Ferric Nitrate (Fe(NO₃)₃) | Fe₂O₃ | 12.0 | 93.8 | 68.2 | 28.7 |
| Ferrous Oxalate (FeC₂O₄) | Fe₂O₃ + Fe₃O₄ | 27.9 (Fe₂O₃), 22.4 (Fe₃O₄) | 99.78 | 85.3 | 38.5 |
Data adapted from a study by Di et al. (2020) on precipitated iron catalysts.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of iron-based catalysts using this compound. Note that the molar mass of this compound (FeSO₄·2H₂O) is approximately 187.94 g/mol , while that of the more commonly cited heptahydrate (FeSO₄·7H₂O) is approximately 278.01 g/mol .[10][11][12][13] Adjustments to the mass of the precursor should be made accordingly to achieve the desired molar concentrations.
Protocol 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles via Co-Precipitation
This protocol describes the synthesis of magnetite (Fe₃O₄) nanoparticles, which are widely used as catalysts and in biomedical applications.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution (1.5 M)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., three-neck flask)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Permanent magnet
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of iron(III) chloride hexahydrate in deionized water.
-
Prepare a 0.25 M solution of this compound in deionized water.
-
-
Co-Precipitation:
-
Combine the iron(III) chloride and iron(II) sulfate solutions in a 2:1 molar ratio of Fe³⁺:Fe²⁺ in the reaction vessel.
-
Heat the solution to 80°C under vigorous stirring.
-
Rapidly add the 1.5 M ammonium hydroxide or sodium hydroxide solution dropwise until the pH of the mixture reaches approximately 10-11. A black precipitate of Fe₃O₄ will form immediately.[9]
-
-
Crystal Growth and Washing:
-
Continue stirring the mixture for 1-2 hours at 80°C to promote crystal growth.[9]
-
Cool the mixture to room temperature.
-
Separate the black precipitate using a strong magnet and carefully decant the supernatant.
-
Wash the nanoparticles three times with deionized water and then three times with ethanol to remove any unreacted precursors and byproducts.[9]
-
-
Drying:
-
Dry the nanoparticles in a vacuum oven at 60°C overnight.[9]
-
Protocol 2: Preparation of Supported Iron Oxide Catalyst (Fe₂O₃/Al₂O₃)
This protocol details the preparation of an iron oxide catalyst supported on alumina (B75360), a common carrier material that enhances catalyst stability and dispersion.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Alumina (Al₂O₃) support (e.g., pellets or powder)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (1 M)
Equipment:
-
Beaker
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter paper
-
Oven
-
Tube furnace
Procedure:
-
Impregnation:
-
Calculate the amount of this compound needed to achieve the desired iron loading on the alumina support (e.g., 5 wt% Fe).
-
Dissolve the calculated amount of FeSO₄·2H₂O in a volume of deionized water sufficient to form a slurry with the alumina support.
-
Add the alumina support to the iron sulfate solution and stir continuously for 4-6 hours at room temperature.
-
-
Precipitation:
-
Slowly add 1 M ammonium hydroxide solution dropwise to the slurry while stirring until the pH reaches ~8-9. This will precipitate iron(II) hydroxide onto the alumina support.
-
-
Washing and Drying:
-
Filter the impregnated and precipitated support using a Buchner funnel and wash thoroughly with deionized water to remove sulfate and ammonium ions.
-
Dry the catalyst precursor in an oven at 110°C for 12 hours.
-
-
Calcination:
-
Calcine the dried powder in a tube furnace under a flow of air.
-
Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours. This will decompose the hydroxide to form iron(III) oxide (α-Fe₂O₃) on the alumina support.
-
Cool the furnace to room temperature under an inert atmosphere (e.g., nitrogen) to obtain the final supported catalyst.
-
Mandatory Visualizations
Experimental Workflow and Logical Relationships
Signaling Pathways: Fenton-like Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Iron Precursor on Catalytic Performance of Precipitated Iron Catalyst for Fischer–Tropsch Synthesis Reaction - ProQuest [proquest.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Heterogeneous Fenton catalysts: A review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 11. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron(II) Sulfate in Fenton-like Reactions for Wastewater Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[1] The Fenton reaction, a process involving hydrogen peroxide (H₂O₂) and an iron catalyst, typically iron(II) sulfate (B86663) (FeSO₄), is a prominent AOP for treating various industrial effluents.[2][3] This process is effective in degrading recalcitrant organic pollutants, reducing chemical oxygen demand (COD), and improving the biodegradability of wastewater.[4][5]
Iron(II) sulfate serves as a catalyst to generate highly reactive hydroxyl radicals from hydrogen peroxide.[3] These radicals are powerful, non-selective oxidizing agents that can break down a wide range of organic compounds into simpler, less toxic substances, ultimately leading to their mineralization into carbon dioxide and water.[2][6] The efficiency of the Fenton process is influenced by several key parameters, including pH, temperature, and the concentrations of both iron(II) sulfate and hydrogen peroxide.[5]
These application notes provide detailed protocols for the use of iron(II) sulfate in Fenton-like reactions for wastewater treatment, along with a summary of quantitative data from various studies to guide experimental design.
Fenton Reaction Signaling Pathway
Caption: Fenton reaction mechanism for organic pollutant degradation.
Data Presentation: Optimal Conditions for Fenton-like Reactions
The following tables summarize the optimal experimental conditions and degradation efficiencies for various pollutants using iron(II) sulfate in Fenton-like reactions.
| Pollutant | Initial Concentration | FeSO₄ Concentration | H₂O₂ Concentration | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Congo Red Dye | 25 mg/L | 25 mg/L | 5 mM | 3.5 | 60 | 83 | [7] |
| Anthracene | 16 mg/L | 120 mg | 150 mg/L | 4 | 90 | 70-100 | [8] |
| Reactive Red 2 | 10 mg/L | 50 mg/L | 90 mg/L | 3 | 15 | 99 | [9] |
| 2,6-Dichlorobenzoquinone | Not Specified | ~0.8 mg/L | 70 mol H₂O₂ : 1 mol Fe²⁺ | Not Specified | Not Specified | Complete Removal | [10] |
| Wastewater Type | Parameter Measured | FeSO₄ Dosage | H₂O₂ Dosage | pH | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Landfill Leachate | COD | 1550 mg/L | 12400 mg/L | 3 | 60 | >89 | [5] |
| Landfill Leachate | TOC | 1550 mg/L | 12400 mg/L | 3 | 60 | 75 | [5] |
| High-Strength Industrial Effluent | COD | COD/Fe(2+) ratio of 1/0.075 | COD/oxidant ratio of 1/0.4 | Not Specified | Not Specified | 58 | [4] |
| General Wastewater | COD | 800 mg/L | 0.5 M | 3 | 60 | 67 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Fenton Treatment of Wastewater
This protocol outlines a general procedure for the degradation of organic pollutants in wastewater using a Fenton-like reaction with iron(II) sulfate.
1. Materials:
-
Wastewater sample containing organic pollutants.
-
Iron(II) sulfate (FeSO₄·xH₂O). The exact hydrate, such as dihydrate or heptahydrate, should be noted to accurately calculate the molar concentration of Fe²⁺.[11][12]
-
Hydrogen peroxide (H₂O₂, 30% w/w solution).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
pH meter.
-
Magnetic stirrer and stir bar.
-
Reaction vessel (beaker or flask).
-
Analytical instrumentation for measuring the concentration of the target pollutant (e.g., UV-Vis spectrophotometer, HPLC, GC-MS).[13]
2. Procedure:
-
Sample Preparation: Characterize the initial wastewater sample for the concentration of the target pollutant and other relevant parameters such as COD and pH.
-
pH Adjustment: Transfer a known volume of the wastewater sample to the reaction vessel. Adjust the pH of the solution to the desired value (typically between 3 and 4) using sulfuric acid or sodium hydroxide while stirring.[5][14] A low pH is crucial to prevent the precipitation of Fe(OH)₃ and to maximize the generation of hydroxyl radicals.[2]
-
Addition of Iron(II) Sulfate: Add the calculated amount of iron(II) sulfate to the wastewater and stir until it is completely dissolved. The optimal concentration of Fe²⁺ depends on the type and concentration of the pollutant.[10]
-
Initiation of Fenton Reaction: Slowly add the required volume of hydrogen peroxide to the solution. The addition should be gradual to control the exothermic reaction and prevent the rapid decomposition of H₂O₂.[14]
-
Reaction: Allow the reaction to proceed for the predetermined time under continuous stirring. The optimal reaction time can vary from minutes to hours.[1]
-
Quenching the Reaction and pH Neutralization: After the reaction period, quench the reaction by raising the pH to neutral (pH 7-8) with NaOH. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Sludge Separation: Allow the iron sludge to settle and separate the treated supernatant by decantation or filtration.
-
Analysis: Analyze the treated supernatant for the final concentration of the target pollutant and other parameters like COD to determine the treatment efficiency.
Experimental Workflow Diagram
Caption: Workflow for wastewater treatment using Fenton's reagent.
Important Considerations and Safety Precautions
-
Exothermic Reaction: The Fenton reaction is exothermic. For high-strength wastewater, the reaction can lead to a significant increase in temperature and excessive foam formation.[4] Stepwise addition of reagents may be necessary.[4]
-
Sludge Production: A major drawback of the Fenton process is the production of iron sludge, which requires proper disposal.[15]
-
Reagent Ratios: The ratio of H₂O₂ to Fe²⁺ is a critical parameter. An excess of either reagent can be detrimental to the process. Excess Fe²⁺ can scavenge hydroxyl radicals, while excess H₂O₂ can react with hydroxyl radicals or Fe³⁺, reducing the overall efficiency.[7]
-
Safety: Hydrogen peroxide (30%) is a strong oxidizer and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated area.
Conclusion
The use of iron(II) sulfate in Fenton-like reactions is a robust and effective method for treating a variety of industrial wastewaters containing recalcitrant organic pollutants. By carefully optimizing key parameters such as pH, reagent concentrations, and reaction time, high degradation efficiencies can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to design and implement Fenton-based wastewater treatment strategies.
References
- 1. digitalxplore.org [digitalxplore.org]
- 2. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 3. crownchampion.com [crownchampion.com]
- 4. Treatment of high-strength wastewater by Fe(2+)-activated persulphate and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Insight into the performance and mechanism of Iron(II, III)-polyphenol particles on the adsorption of malachite green cationic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usptechnologies.com [usptechnologies.com]
- 15. A Review on the Degradation of Pollutants by Fenton-Like Systems Based on Zero-Valent Iron and Persulfate: Effects of Reduction Potentials, pH, and Anions Occurring in Waste Waters - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iron(II) Sulfate Dihydrate in Soil Remediation for Heavy Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) in the remediation of heavy metal-contaminated soils. Iron(II) sulfate is a readily available and cost-effective chemical amendment that can immobilize a range of heavy metals and metalloids, reducing their bioavailability and potential toxicity.
Introduction
Heavy metal contamination of soil is a significant environmental concern, posing risks to ecosystems and human health. Iron(II) sulfate has emerged as a promising remediation agent due to its ability to alter soil chemistry, promoting the immobilization of various heavy metals. The primary mechanisms of action include:
-
pH Adjustment: Iron(II) sulfate can lower the pH of alkaline soils, which can influence the solubility of certain heavy metals.[1][2]
-
Reduction of Heavy Metals: Ferrous iron (Fe²⁺) is a reducing agent that can convert more mobile and toxic forms of some heavy metals (e.g., hexavalent chromium, Cr⁶⁺) to their less mobile and less toxic forms (e.g., trivalent chromium, Cr³⁺).[3]
-
Precipitation and Co-precipitation: The introduction of iron and sulfate ions can lead to the precipitation of heavy metals as insoluble sulfates or hydroxides. Furthermore, as ferrous iron oxidizes to ferric iron (Fe³⁺), it forms iron (hydr)oxides which can adsorb and co-precipitate heavy metals.[4][5]
-
Alteration of Heavy Metal Speciation: Iron(II) sulfate can induce changes in the chemical forms (speciation) of heavy metals in the soil, transforming them from more bioavailable fractions (e.g., water-soluble, exchangeable) to less available fractions (e.g., bound to iron and manganese oxides, residual).[5]
Quantitative Data on Remediation Efficacy
The effectiveness of Iron(II) sulfate in immobilizing heavy metals is dependent on factors such as soil type, pH, heavy metal concentration, and the dosage of the amendment. The following tables summarize quantitative data from various studies.
Table 1: Effect of Iron(II) Sulfate on Soil Properties and Heavy Metal Bioavailability
| Parameter | Initial Condition | Treatment | Final Condition | % Change | Reference |
| Soil pH | 8.34 | 80 mmol S kg⁻¹ as ferrous sulfate | 7.58 | -9.1% | [1] |
| Soil Respiration Rate | 2.0 mg kg⁻¹ CO₂-C | 80 mmol S kg⁻¹ as ferrous sulfate | 19.0 mg kg⁻¹ CO₂-C | +850% | [1] |
| Bioavailable Lead (Pb) | - | 0.27 mol/L FeSO₄ injection | 23.1 mg/kg decrease | - | [1] |
| Bioavailable Zinc (Zn) | - | 0.27 mol/L FeSO₄ injection | 13.6 mg/kg decrease | - | [1] |
| Bioavailable Arsenic (As) | - | 0.27 mol/L FeSO₄ injection | 4.73 mg/kg decrease | - | [1] |
Table 2: Reduction of Heavy Metal Concentrations in Plants Grown on Contaminated Soil Treated with Iron(II) Sulfate
| Heavy Metal | Plant | Treatment | % Reduction in Plant Accumulation | Reference |
| Arsenic (As) | Lettuce | 0.54% (w/w) FeSO₄ with lime | 89% | [4] |
| Arsenic (As) | Rice | 0.25% FeSO₄ (non-flooded) | No significant change in grain, but sequestration in iron plaques | [6] |
| Lead (Pb) | Rice | 0.25% FeSO₄ (non-flooded) | No significant change in grain, but sequestration in iron plaques | [6] |
| Vanadium (V) | Alfalfa | Ferrous sulfate-modified biochar | up to 96% in shoots | [5] |
Experimental Protocols
Bench-Scale Treatability Study
This protocol outlines a laboratory-scale experiment to determine the optimal dosage of Iron(II) sulfate for immobilizing specific heavy metals in a given soil.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
Iron(II) sulfate dihydrate (FeSO₄·2H₂O)
-
Deionized water
-
A series of beakers or flasks
-
Shaker or mixer
-
pH meter
-
Centrifuge
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)
-
Analytical instrument for heavy metal analysis (e.g., AAS, ICP-OES, ICP-MS)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Soil Characterization:
-
Determine the baseline physicochemical properties of the contaminated soil, including pH, electrical conductivity (EC), organic matter content, and total and bioavailable concentrations of the target heavy metals.
-
-
Preparation of Iron(II) Sulfate Solutions:
-
Prepare a stock solution of this compound in deionized water. A typical starting concentration might be 1 M.
-
From the stock solution, prepare a series of dilutions to achieve the desired treatment concentrations.
-
-
Soil Treatment:
-
Weigh a fixed amount of the prepared soil (e.g., 10 g) into each beaker.
-
Add a specific volume of the different Iron(II) sulfate solutions to the soil samples to achieve a range of application rates (e.g., 0.1%, 0.5%, 1%, 2% w/w).
-
Include a control sample with only deionized water added.
-
Thoroughly mix the soil and solution to ensure uniform distribution of the amendment. The final mixture should have a paste-like consistency.
-
-
Incubation:
-
Cover the beakers to minimize evaporation and incubate the samples at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, or 28 days).
-
-
Extraction of Bioavailable Heavy Metals:
-
After the incubation period, extract the bioavailable fraction of the heavy metals using a suitable extraction solution (e.g., DTPA, Mehlich-3, or a simple water extraction).
-
A common procedure involves adding a specific volume of the extractant to the soil sample, shaking for a set time (e.g., 2 hours), centrifuging to separate the solid and liquid phases, and then filtering the supernatant.
-
-
Analysis:
-
Analyze the concentration of the target heavy metals in the filtered extract using an appropriate analytical technique (AAS, ICP-OES, or ICP-MS).
-
Measure the pH of the treated soil samples.
-
-
Data Evaluation:
-
Calculate the percentage reduction in the bioavailable concentration of each heavy metal for each treatment level compared to the control.
-
Determine the optimal dosage of Iron(II) sulfate that achieves the desired level of immobilization without causing adverse effects on soil properties (e.g., excessively low pH).
-
Pilot-Scale Field Application
This protocol provides a general framework for a pilot-scale application of Iron(II) sulfate in a contaminated field.
Materials and Equipment:
-
This compound
-
Water source and tank for mixing
-
Spreader or sprayer for application
-
Tiller or plow for mixing
-
Soil sampling equipment (e.g., auger, core sampler)
-
GPS for marking plot locations
-
PPE for fieldwork
Procedure:
-
Site Characterization:
-
Conduct a thorough site investigation to delineate the extent and depth of heavy metal contamination.
-
Collect representative soil samples for laboratory analysis to confirm the results of the bench-scale study.
-
-
Pilot Plot Design:
-
Establish several pilot plots of a defined area (e.g., 10 m x 10 m).
-
Include at least one control plot that will not receive treatment.
-
-
Application of Iron(II) Sulfate:
-
Based on the optimal dosage determined in the bench-scale study, calculate the amount of this compound required for each pilot plot.
-
The amendment can be applied as a solid and then incorporated into the soil, or dissolved in water and sprayed onto the soil surface.
-
For solid application, evenly spread the required amount of Iron(II) sulfate over the plot surface.
-
For liquid application, dissolve the Iron(II) sulfate in water and spray the solution uniformly over the plot.
-
-
Incorporation and Mixing:
-
Thoroughly mix the Iron(II) sulfate into the contaminated soil layer using a tiller or plow to the target treatment depth. This step is crucial for ensuring effective contact between the amendment and the contaminants.
-
-
Monitoring:
-
Collect soil samples from the treated and control plots at regular intervals (e.g., 1, 3, 6, and 12 months) after application.
-
Analyze the samples for bioavailable heavy metal concentrations and soil pH to evaluate the effectiveness and longevity of the treatment.
-
In some cases, monitoring of groundwater may also be necessary to ensure that the treatment is not causing the mobilization of contaminants into the water table.
-
Visualizations
Experimental Workflow for Bench-Scale Treatability Study
Caption: Workflow for a bench-scale treatability study of Iron(II) sulfate for soil remediation.
Mechanisms of Heavy Metal Immobilization by Iron(II) Sulfate
Caption: Key mechanisms of heavy metal immobilization in soil by Iron(II) sulfate.
Safety Precautions
When handling Iron(II) sulfate, it is important to follow standard laboratory and field safety procedures. Iron(II) sulfate can be an irritant to the skin and eyes. Ingestion can be harmful. Always wear appropriate PPE, including gloves, safety glasses, and protective clothing. In case of contact, rinse the affected area with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ferrous sulfate amendment and water management on rice growth and metal(loid) accumulation in arsenic and lead co-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Standard Iron(II) Sulfate Dihydrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) sulfate (B86663) (FeSO₄) solutions are widely utilized in various analytical, research, and industrial applications, including redox titrations, synthesis of iron compounds, and as a reducing agent. The stability of iron(II) solutions is a critical factor, as the iron(II) ion is susceptible to oxidation to iron(III) by atmospheric oxygen, particularly in neutral or basic solutions. This oxidation process can be significantly inhibited by acidifying the solution.[1]
This document provides a comprehensive protocol for the preparation of a standard solution of Iron(II) sulfate dihydrate (FeSO₄·2H₂O). It includes a detailed methodology for the preparation of the solution, its subsequent standardization using potassium permanganate (B83412) (KMnO₄), and the necessary calculations.
Materials and Reagents
The following table outlines the necessary materials and reagents for the preparation and standardization of the this compound solution.
| Material/Reagent | Grade | Notes |
| This compound (FeSO₄·2H₂O) | Analytical Reagent (AR) Grade | |
| Sulfuric acid (H₂SO₄), concentrated | Analytical Reagent (AR) Grade | |
| Potassium permanganate (KMnO₄) | Analytical Reagent (AR) Grade | Primary standard |
| Deionized water | High-purity | |
| Volumetric flasks (1000 mL, 250 mL) | Class A | |
| Beakers (250 mL, 500 mL) | ||
| Graduated cylinders (50 mL, 100 mL) | ||
| Burette (50 mL) | Class A | |
| Pipette (25 mL) | Class A | |
| Analytical balance | Sensitivity of ±0.0001 g | |
| Magnetic stirrer and stir bar |
Health and Safety
All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Iron(II) sulfate: Harmful if swallowed and can cause skin and eye irritation.[2][3][4][5]
-
Sulfuric acid (concentrated): Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.
-
Potassium permanganate: A strong oxidizing agent that can cause skin and eye burns.[6]
Experimental Protocols
Preparation of 0.1 M Iron(II) Sulfate Solution
This protocol details the preparation of 1000 mL of a 0.1 M Iron(II) sulfate solution from this compound.
Quantitative Data for Preparation:
| Parameter | Value | Reference |
| Molecular Weight of FeSO₄·2H₂O | 187.94 g/mol | [7][8] |
| Target Molarity | 0.1 mol/L | |
| Volume of Solution | 1000 mL (1 L) | |
| Mass of FeSO₄·2H₂O required | 18.794 g |
Procedure:
-
Weighing: Accurately weigh approximately 18.794 g of this compound (FeSO₄·2H₂O) using an analytical balance and transfer it to a 500 mL beaker.
-
Acidification: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to approximately 200 mL of deionized water. Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction. Allow the diluted acid solution to cool to room temperature.
-
Dissolution: Add the cooled, diluted sulfuric acid to the beaker containing the weighed this compound. Use a magnetic stirrer to facilitate the dissolution of the solid. The sulfuric acid is added to prevent the oxidation of Fe(II) to Fe(III).[1]
-
Dilution: Once the solid is completely dissolved, quantitatively transfer the solution to a 1000 mL volumetric flask. Rinse the beaker several times with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the Iron(II) sulfate is transferred.
-
Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the prepared solution to a clean, properly labeled amber glass bottle for storage. The solution should be standardized before use.
Standardization of the Iron(II) Sulfate Solution
The exact concentration of the prepared Iron(II) sulfate solution is determined by titration against a standard solution of potassium permanganate. The reaction is self-indicating, as the endpoint is marked by the first persistent pink color of the excess permanganate ion.[9][10]
Reaction Equation:
MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[10]
Procedure:
-
Prepare a Standard KMnO₄ Solution: Prepare a 0.02 M standard solution of potassium permanganate by accurately weighing the required amount of KMnO₄, dissolving it in deionized water, and diluting it to a known volume in a volumetric flask.
-
Pipette the Iron(II) Sulfate Solution: Using a clean 25 mL pipette, transfer 25.00 mL of the prepared Iron(II) sulfate solution into a 250 mL Erlenmeyer flask.
-
Acidify the Sample: Add approximately 25 mL of 1 M sulfuric acid to the Erlenmeyer flask. This ensures the reaction proceeds under acidic conditions, which is necessary for the complete reduction of the permanganate ion.
-
Titration: Fill a clean 50 mL burette with the standard 0.02 M potassium permanganate solution and record the initial volume. Titrate the Iron(II) sulfate solution with the KMnO₄ solution, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts with the iron(II) ions.
-
Endpoint Determination: The endpoint is reached when the addition of a single drop of the KMnO₄ solution produces a faint, persistent pink color in the solution. Record the final volume from the burette.
-
Repeat: Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).
Calculation of the Molarity of the Iron(II) Sulfate Solution
The molarity of the Iron(II) sulfate solution can be calculated using the following formula, derived from the stoichiometry of the reaction:
M₁V₁ / n₁ = M₂V₂ / n₂
Where:
-
M₁ = Molarity of the KMnO₄ solution
-
V₁ = Volume of the KMnO₄ solution used in the titration (in L)
-
n₁ = Stoichiometric coefficient of KMnO₄ (which is 1)
-
M₂ = Molarity of the FeSO₄ solution
-
V₂ = Volume of the FeSO₄ solution used (in L)
-
n₂ = Stoichiometric coefficient of FeSO₄ (which is 5)
Rearranged Formula:
M₂(FeSO₄) = (M₁(KMnO₄) * V₁(KMnO₄) * 5) / V₂(FeSO₄)
Example Calculation Data:
| Parameter | Value |
| Molarity of standard KMnO₄ solution (M₁) | 0.02 mol/L |
| Volume of FeSO₄ solution (V₂) | 25.00 mL (0.025 L) |
| Average volume of KMnO₄ solution used (V₁) | 24.50 mL (0.0245 L) |
Calculation:
M₂(FeSO₄) = (0.02 mol/L * 0.0245 L * 5) / 0.025 L = 0.098 mol/L
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation and standardization of the this compound solution.
Caption: Workflow for the preparation and standardization of an this compound solution.
References
- 1. Iron II Sulphate Solution 0.5m | UK Science Technician Community [community.preproom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fespol.com [fespol.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. nj.gov [nj.gov]
- 7. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 8. This compound | 10028-21-4 [chemicalbook.com]
- 9. mccscience.yolasite.com [mccscience.yolasite.com]
- 10. Experiment 16 Help!!! [faculty.uml.edu]
Application Notes and Protocols for the Reduction of Chromium (VI) Using Iron(II) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic environmental pollutant often found in industrial wastewater from processes such as electroplating, leather tanning, and pigment production.[1][2][3] Its high solubility and mobility in water pose significant risks to human health and ecosystems.[2] Reduction of Cr(VI) to its less toxic and less soluble trivalent form (Cr(III)) is a critical step in the remediation of contaminated water and soil.[3][4] Iron(II) sulfate (B86663) (FeSO₄), a readily available and cost-effective reducing agent, is widely used for this purpose.[2][5] This document provides detailed application notes and protocols for the effective use of iron(II) sulfate in the reduction of Cr(VI).
The fundamental principle of this method involves the chemical reduction of Cr(VI) to Cr(III) by Fe(II).[3] The simplified redox reaction is as follows:
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Following reduction, the resulting Cr(III) and Fe(III) ions can be precipitated as hydroxides, typically by adjusting the pH, and subsequently removed through coagulation and filtration.[1][6][7]
Factors Influencing Reaction Efficiency
Several factors significantly influence the efficiency of Cr(VI) reduction by iron(II) sulfate:
-
pH: The reaction rate is highly dependent on the pH of the solution. Acidic conditions (pH 2-7) generally favor the reduction of Cr(VI).[3][8][9] However, the reaction can also be effective at near-neutral pH.[1][6] At a very high pH, the precipitation of Fe(OH)₂ can hinder the reduction process.[5]
-
Dosage of Iron(II) Sulfate: The molar ratio of Fe(II) to Cr(VI) is a critical parameter. Stoichiometrically, a 3:1 molar ratio of Fe(II) to Cr(VI) is required.[6][10] However, in practice, a higher ratio is often used to ensure complete reduction due to competing reactions, such as the oxidation of Fe(II) by dissolved oxygen.[3][6][7] Ratios ranging from 3:1 to 50:1 (mass ratio) have been reported to be effective.[6][7][11]
-
Reaction Time: The reduction of Cr(VI) by Fe(II) is a relatively fast reaction.[2][11] However, providing sufficient contact time is necessary for the reaction to go to completion. This can range from minutes to an hour depending on the specific conditions.[1][6][12]
-
Presence of Other Substances: The presence of other oxidizing or reducing agents in the matrix can affect the consumption of iron(II) sulfate. Dissolved oxygen, for instance, can oxidize Fe(II), increasing the required dosage.[6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the reduction of Cr(VI) using iron(II) sulfate.
| Parameter | Value | Conditions | Reference |
| Stoichiometric Ratio | 3:1 (molar ratio of Fe(II) to Cr(VI)) | Theoretical requirement for complete reduction. | [6][10] |
| Effective Molar Ratios | 3:1 to 56:1 (Fe(II):Cr(VI)) | In practice, higher ratios are used to account for competing reactions and ensure complete reduction. | [6][11] |
| Effective Mass Ratios | 10:1 to 50:1 (Fe(II):Cr(VI)) | Achieved near-complete Cr(VI) reduction in the presence of dissolved oxygen. | [6][7] |
| Optimal pH Range | 2.0 - 7.0 | The reaction is effective in both acidic and near-neutral conditions. | [3][8] |
| Reaction Time | < 25 minutes to 1 hour | The reaction is generally rapid, with equilibrium often reached within a short period. | [6][11] |
| Reduction Efficiency | > 98.5% | Achieved with Fe(II) to Cr(VI) mass ratios of 10:1 to 50:1. | [6] |
Table 1: Key Parameters for Cr(VI) Reduction by Iron(II) Sulfate
| Initial Cr(VI) (mg/L) | Fe(II):Cr(VI) Molar Ratio | pH | Reduction Efficiency (%) | Reference |
| 20 | 3.08:1 | 3.5 | 100 | [4] |
| 20 | 1.9:1 | 6.4 | 100 | [4] |
| 20 | 4.2:1 | 7.2 | 100 | [4] |
| 40 | 3.08:1 | 2.8 - 7.2 | Successful removal | [4] |
| 130 | ≥ 10:1 | 7.2 | 100 | [4] |
| Not specified | 3:1 | Not specified | 43.97 (in 3 hours) | [11] |
| Not specified | 6:1 | Not specified | 81.12 (in 3 hours) | [11] |
Table 2: Examples of Cr(VI) Removal under Various Conditions
Experimental Protocols
Protocol 1: Batch Reduction of Cr(VI) in Aqueous Solution
This protocol describes a general laboratory procedure for the reduction of Cr(VI) in a water sample.
Materials:
-
Chromium(VI) standard solution (e.g., from K₂Cr₂O₇)
-
Iron(II) sulfate dihydrate (FeSO₄·2H₂O) or heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Beakers or flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer for Cr(VI) analysis (e.g., using the diphenylcarbazide method, EPA Method 7196A)[11]
Procedure:
-
Sample Preparation: Prepare a known concentration of Cr(VI) solution in a beaker or flask.
-
pH Adjustment: Adjust the initial pH of the Cr(VI) solution to the desired level (e.g., between 3 and 7) using sulfuric acid or sodium hydroxide.[11]
-
Iron(II) Sulfate Addition: Calculate the required amount of iron(II) sulfate to achieve the desired molar ratio (e.g., 6:1 Fe(II):Cr(VI)). Dissolve the iron(II) sulfate in a small amount of deionized water and add it to the Cr(VI) solution while stirring.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) with continuous stirring.[1][6]
-
Sample Analysis: At different time intervals, withdraw an aliquot of the sample. Filter the sample (e.g., using a 0.45 µm filter) to remove any precipitates.[6] Analyze the filtrate for the remaining Cr(VI) concentration using a spectrophotometer.
-
Data Analysis: Calculate the Cr(VI) reduction efficiency at each time point.
Protocol 2: Pilot-Scale Reduction, Coagulation, and Filtration
This protocol outlines a continuous flow process for treating Cr(VI) contaminated water.[1][6]
Equipment:
-
Influent tank
-
Dosing pumps for iron(II) sulfate and acid/base
-
In-line static mixer
-
Reduction tank with a mechanical stirrer
-
Coagulation/flocculation tank
-
Filtration unit (e.g., sand filter)
-
Effluent tank
Procedure:
-
System Setup: Set up the pilot-scale system as described above.
-
Reagent Preparation: Prepare a stock solution of industrial-grade iron(II) sulfate (e.g., 6% v/v).[1][6] Prepare solutions of acid (e.g., H₂SO₄) and base for pH control.
-
Operation:
-
Pump the Cr(VI) contaminated water from the influent tank at a constant flow rate.
-
Inject the iron(II) sulfate solution and, if necessary, the pH adjustment solution into the water stream before the static mixer to ensure rapid and thorough mixing.[1][6]
-
The mixed solution then flows into the reduction tank, which provides a sufficient hydraulic retention time (e.g., 1 hour) for the reduction reaction to occur under continuous stirring.[1][6]
-
From the reduction tank, the water flows to a coagulation/flocculation tank where the pH may be adjusted to promote the precipitation of Cr(OH)₃ and Fe(OH)₃.
-
The water containing the precipitates is then passed through a filtration unit to remove the solid particles.
-
-
Monitoring:
Visualizations
Caption: Chemical pathway of Cr(VI) reduction by Fe(II) sulfate.
Caption: General experimental workflow for Cr(VI) reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. procedia-esem.eu [procedia-esem.eu]
- 3. Series part 3 - Chromium Reduction and Removal Methods - Aquasan [aquasan.ca]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. researchgate.net [researchgate.net]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. Hexavalent chromium removal by reduction with ferrous sulfate, coagulation, and filtration: a pilot-scale study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of chromium(VI) removal from solution by zeolite and vermiculite modified with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Ferrous Ion for the Reductive Degradation of Hexavalent Chromium [scirp.org]
- 12. Removal of Ni(II) and Cr(VI) Ions From Electroplating Wastewater Using Ferrous Sulfate [jaehr.muk.ac.ir]
Application Notes and Protocols: The Role of Iron(II) Sulfate Dihydrate in the Synthesis of Lithium Iron Phosphate Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) in the synthesis of lithium iron phosphate (B84403) (LiFePO₄), a key cathode material in modern lithium-ion batteries. This document outlines detailed experimental protocols, presents quantitative data on material performance, and illustrates the synthesis pathways and workflows.
Introduction: The Significance of Iron(II) Sulfate Dihydrate as a Precursor
Iron(II) sulfate is a widely utilized and cost-effective iron source for the industrial production of LiFePO₄. Its application is particularly advantageous as it is often sourced as a byproduct from the titanium dioxide industry, contributing to a more sustainable and economical manufacturing process. While the heptahydrated form (FeSO₄·7H₂O) is commonly cited, the dihydrate form (FeSO₄·2H₂O) offers a higher iron content by weight, presenting a more concentrated and potentially more efficient precursor.
The synthesis of LiFePO₄ from iron(II) sulfate typically proceeds through a two-step process:
-
Precursor Synthesis: Formation of an iron phosphate intermediate, often FePO₄·2H₂O, through a precipitation reaction.
-
Carbothermic Reduction: The iron phosphate precursor is then mixed with a lithium source and a carbon source and heated at high temperatures in an inert atmosphere to form carbon-coated LiFePO₄.
The quality of the final LiFePO₄ cathode material, including its electrochemical performance, is highly dependent on the purity of the initial iron(II) sulfate and the precise control of the synthesis parameters.
Experimental Protocols
This section details two common methods for the synthesis of LiFePO₄ using this compound as the primary iron precursor: the Hydrothermal Method and the Co-Precipitation Method.
Note on Stoichiometry: The molar mass of FeSO₄·2H₂O is approximately 187.91 g/mol , while that of FeSO₄·7H₂O is approximately 278.01 g/mol . When adapting protocols that use the heptahydrate form, it is crucial to adjust the mass of the precursor to maintain the correct molar ratios.
Hydrothermal Synthesis of LiFePO₄/C
The hydrothermal method is a versatile technique that allows for the synthesis of well-crystallized LiFePO₄ particles with controlled morphology at relatively moderate temperatures and high pressures.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Ascorbic acid (C₆H₈O₆) (as an antioxidant)
-
Glucose (C₆H₁₂O₆) (as a carbon source)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Vacuum oven
-
Tube furnace with inert gas (e.g., Argon) flow
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve a stoichiometric amount of FeSO₄·2H₂O and a small amount of ascorbic acid (e.g., 0.05 mol per mol of FeSO₄) in deionized water with vigorous stirring.
-
In a separate beaker, prepare a solution of LiOH·H₂O and H₃PO₄ in deionized water. The molar ratio of Li:Fe:P should be maintained at approximately 3:1:1 to ensure a lithium-rich environment that promotes the formation of the desired phase.
-
-
Hydrothermal Reaction:
-
Slowly add the lithium phosphate solution to the iron sulfate solution under continuous stirring.
-
Adjust the pH of the resulting suspension to a range of 6.5-8.5 using a dilute solution of LiOH or H₃PO₄ as needed.
-
Transfer the final suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 160-200°C for 6-12 hours.
-
-
Washing and Drying:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed precipitate in a vacuum oven at 80°C for 12 hours to obtain the LiFePO₄ precursor.
-
-
Carbon Coating and Calcination:
-
Mix the dried LiFePO₄ precursor with a carbon source, such as glucose, in a weight ratio of approximately 1:0.2 (LiFePO₄:glucose).
-
Grind the mixture to ensure homogeneity.
-
Place the mixture in a tube furnace and heat it under an argon atmosphere. The calcination profile should be a two-step process: first, heat to 350°C for 4 hours to pyrolyze the glucose, followed by a second heating step at 600-700°C for 8-12 hours to promote crystallization and carbon coating.
-
-
Final Product:
-
After calcination, allow the furnace to cool down to room temperature under the argon atmosphere.
-
The resulting black powder is the final LiFePO₄/C composite.
-
Co-Precipitation Synthesis of FePO₄·2H₂O Precursor and Subsequent Conversion to LiFePO₄/C
This method involves the initial precipitation of an iron phosphate precursor, which is then converted to LiFePO₄ in a subsequent solid-state reaction.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Lithium carbonate (Li₂CO₃)
-
Citric acid (as a carbon source)
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
-
Ball mill
-
Tube furnace with inert gas flow
Procedure:
-
FePO₄·2H₂O Precursor Synthesis:
-
Dissolve FeSO₄·2H₂O and NH₄H₂PO₄ in deionized water in separate beakers.
-
Slowly add the NH₄H₂PO₄ solution to the FeSO₄ solution under stirring.
-
Add hydrogen peroxide dropwise to the mixture to oxidize Fe²⁺ to Fe³⁺.
-
Adjust the pH of the solution to approximately 2.0 by adding ammonia solution.
-
A precipitate of FePO₄·2H₂O will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities.
-
Dry the FePO₄·2H₂O precursor in an oven at 60-80°C.
-
-
LiFePO₄/C Synthesis:
-
Mix the dried FePO₄·2H₂O precursor with Li₂CO₃ and citric acid in a stoichiometric molar ratio (e.g., 1:0.5:0.5 for FePO₄:Li₂CO₃:citric acid).
-
Ball-mill the mixture for several hours to ensure intimate mixing and particle size reduction.
-
Place the milled powder in a tube furnace and heat it under an argon atmosphere. A typical heating profile is a ramp to 350°C for 4 hours, followed by a ramp to 700°C for 8-15 hours.
-
-
Final Product:
-
After cooling to room temperature under argon, the resulting black powder is the LiFePO₄/C composite.
-
Data Presentation
The electrochemical performance of LiFePO₄ synthesized from iron(II) sulfate precursors is influenced by the synthesis method and parameters. The following tables summarize typical performance data.
Table 1: Electrochemical Performance of LiFePO₄/C Synthesized via Hydrothermal Method
| Synthesis Temperature (°C) | Calcination Temperature (°C) | Discharge Capacity @ 0.1C (mAh/g) | Discharge Capacity @ 1C (mAh/g) | Capacity Retention after 100 cycles @ 1C (%) |
| 160 | 650 | 145 - 155 | 120 - 130 | > 95% |
| 180 | 700 | 150 - 160 | 130 - 140 | > 98% |
| 200 | 700 | 140 - 150 | 115 - 125 | > 96% |
Table 2: Electrochemical Performance of LiFePO₄/C Synthesized via Co-Precipitation Method
| Precursor Synthesis pH | Calcination Temperature (°C) | Discharge Capacity @ 0.1C (mAh/g) | Discharge Capacity @ 5C (mAh/g) | Capacity Retention after 200 cycles @ 1C (%) |
| 2.0 | 650 | 148 - 158 | 110 - 120 | > 97% |
| 2.5 | 700 | 152 - 162 | 125 - 135 | > 99% |
| 3.0 | 700 | 145 - 155 | 105 - 115 | > 96% |
Visualizations
The following diagrams illustrate the synthesis pathways and experimental workflows.
Caption: Hydrothermal Synthesis Workflow for LiFePO₄/C.
Caption: Co-Precipitation Synthesis Workflow for LiFePO₄/C.
Caption: Simplified Reaction Pathway for LiFePO₄ Synthesis.
Application Notes: Iron(II) Sulfate Dihydrate for Phosphate Removal in Water Treatment
Introduction
Eutrophication, driven by excess phosphate (B84403) in water bodies, is a significant environmental concern. Iron(II) sulfate (B86663), also known as ferrous sulfate, is a widely utilized chemical coagulant for removing phosphate from wastewater.[1][2] This process relies on the precipitation of insoluble iron phosphate compounds, which can then be separated from the water through sedimentation and/or filtration.[1][3] The use of ferrous salts is often a cost-effective method for achieving low effluent phosphate concentrations.[4][5]
Principle of Phosphate Removal
The primary mechanism of phosphate removal using iron(II) sulfate involves the precipitation of ferrous phosphate.[1][6] In aqueous solutions, ferrous ions (Fe²⁺) react with orthophosphate ions (PO₄³⁻) to form insoluble precipitates.
The overall simplified chemical reaction is:
3Fe²⁺ + 2PO₄³⁻ → Fe₃(PO₄)₂ (s)
In practical applications, especially in the presence of dissolved oxygen, the chemistry is more complex. Ferrous iron can be oxidized to ferric iron (Fe³⁺), which also readily precipitates with phosphate, often as ferric phosphate (FePO₄).[4][7] The in-situ oxidation of Fe(II) to Fe(III) can enhance phosphate removal efficiency.[4]
Furthermore, the addition of iron salts neutralizes the negative charges on suspended particles, leading to coagulation and flocculation.[1] This process aggregates particles into larger flocs that are more easily removed by sedimentation or filtration, contributing to overall water clarification.[1]
Factors Influencing Efficiency
Several key parameters influence the effectiveness of phosphate removal using iron(II) sulfate:
-
pH: The pH of the water is a critical factor. The optimal pH range for phosphate precipitation with ferrous salts is typically between 7.0 and 8.0.[6][8] Within this range, the formation of ferrous phosphate is favored over competing reactions, such as the precipitation of ferrous hydroxide.[8]
-
Fe(II) to P Molar Ratio (Fe:P): The dosage of iron(II) sulfate relative to the phosphate concentration significantly impacts removal efficiency. Higher Fe:P molar ratios generally lead to greater phosphate removal. An optimal Fe(II)/P ratio has been reported to be around 2.25.[8]
-
Redox Conditions: The oxidation-reduction potential of the water influences the stability of ferrous iron. In the presence of oxygen, Fe(II) is oxidized to Fe(III).[6] While this can be beneficial for phosphate precipitation, it's a factor to consider in the overall process design.
-
Mixing and Contact Time: Adequate mixing is essential to ensure the uniform dispersion of the iron(II) sulfate and to promote the formation of flocs. Sufficient contact time allows for the precipitation reactions to proceed to completion.
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of phosphate removal using iron(II) sulfate under various conditions.
Table 1: Phosphate Removal Efficiency at Different Fe:P Molar Ratios
| Fe:P Molar Ratio | Phosphate Removal Efficiency (%) | Reference |
| 1.0 | 52 | [9] |
| 1.5 | 60 | [9] |
| 2.0 | 72 | [9] |
| 2.25 | Significant influence on removal | |
| 2.60 | Effluent <0.15 mg-P/L (77%) | [10] |
| 2.99 | Effluent <0.15 mg-P/L (63%) | [10] |
| 3.4 | 85 | |
| 9.0 | 78 | [9] |
| 16.3 | 95 | [9] |
| 21.2 | 99 | [9] |
Table 2: Influence of pH on Phosphate Removal
| pH | Observations | Reference |
| 7.0 - 8.0 | Optimal range for phosphorus removal | [8] |
| 7.4 | Dissolved phosphate species are primarily [HPO₄²⁻] and [H₂PO₄⁻] | [7] |
| > 8.0 | Ferrous iron tends to precipitate as ferrous hydroxide | [6] |
Experimental Protocols
Protocol 1: Jar Testing for Optimal Dosing of Iron(II) Sulfate Dihydrate
This protocol outlines a standard jar test procedure to determine the optimal dosage of iron(II) sulfate for phosphate removal from a specific water source.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Water sample containing phosphate
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Pipettes and graduated cylinders
-
pH meter
-
Phosphate analysis equipment (e.g., spectrophotometer and reagents for the Ascorbic Acid Method)
-
0.45 µm syringe filters
Procedure:
-
Sample Characterization:
-
Measure the initial pH of the water sample.
-
Determine the initial orthophosphate concentration of the unfiltered and filtered (0.45 µm) water sample.
-
-
Preparation of Iron(II) Sulfate Stock Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 g/L). Dissolve the required mass of FeSO₄·2H₂O in deionized water.
-
-
Jar Test Setup:
-
Fill a series of six 1000 mL beakers with the water sample.
-
Place the beakers in the jar testing apparatus.
-
-
Coagulant Dosing:
-
While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of the iron(II) sulfate stock solution to each beaker to achieve a range of Fe:P molar ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1). Leave one beaker as a control with no coagulant.
-
-
Rapid Mix:
-
Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
-
Slow Mix (Flocculation):
-
Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.
-
-
Settling:
-
Turn off the stirrers and allow the flocs to settle for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a supernatant sample from the top of each beaker using a pipette, avoiding the settled sludge.
-
Filter the supernatant samples through a 0.45 µm syringe filter.
-
Measure the final pH of each sample.
-
Determine the final orthophosphate concentration of each filtered sample.
-
-
Data Analysis:
-
Calculate the phosphate removal efficiency for each dose.
-
Plot the phosphate removal efficiency versus the iron(II) sulfate dose to determine the optimal dosage.
-
Protocol 2: Phosphate Concentration Determination (Ascorbic Acid Method)
This protocol is a common colorimetric method for measuring orthophosphate concentration.[11][12]
Principle:
Orthophosphate ions react with molybdate (B1676688) and antimony ions in an acidic solution to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form a intensely colored molybdenum blue complex, the absorbance of which is proportional to the phosphate concentration.[12]
Materials:
-
Combined reagent (containing sulfuric acid, potassium antimonyl tartrate, ammonium (B1175870) molybdate, and ascorbic acid). Commercially available or can be prepared.
-
Standard phosphate solution (e.g., prepared from KH₂PO₄)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Ensure the water sample is filtered through a 0.45 µm filter if only dissolved orthophosphate is to be measured.
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards of known concentrations from the standard phosphate solution.
-
Treat each standard with the combined reagent according to the reagent instructions.
-
Measure the absorbance of each standard at the specified wavelength (typically 880 nm) after the recommended color development time (e.g., 10-30 minutes).[12]
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
-
Sample Analysis:
-
Add the combined reagent to a known volume of the water sample.
-
Allow for color development as specified for the standards.
-
Measure the absorbance of the sample at the same wavelength used for the standards.
-
-
Concentration Determination:
-
Use the calibration curve to determine the phosphate concentration in the sample based on its absorbance.
-
Visualizations
Caption: Chemical pathway for phosphate removal.
Caption: Workflow for determining optimal dosage.
References
- 1. vrikpharma.com [vrikpharma.com]
- 2. ssiaeration.com [ssiaeration.com]
- 3. The phosphorus removal principle of polymeric ferric sulfate - Aierfuke [aierfuke.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. benchchem.com [benchchem.com]
- 7. lss.fnal.gov [lss.fnal.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of phosphorus from wastewaters using ferrous salts - a pilot scale membrane bioreactor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.hach.com [cdn.hach.com]
- 12. asdlib.org [asdlib.org]
Application Notes and Protocols for Iron(II) Sulfate Dihydrate as an Iron Supplement in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential trace element for the proliferation and metabolism of mammalian and insect cells in culture. It is a critical component of heme proteins, such as cytochromes involved in cellular respiration, and a cofactor for various enzymes essential for cell growth and survival. In serum-free media formulations, where iron-carrying proteins like transferrin are absent, supplementation with a reliable iron source is crucial.
Iron(II) sulfate (B86663) (ferrous sulfate) is a commonly used iron supplement in cell culture media. This document provides detailed application notes and protocols for the use of Iron(II) sulfate dihydrate (FeSO₄·2H₂O) as an iron supplement in various cell culture applications, with a focus on Chinese Hamster Ovary (CHO), hybridoma, and Spodoptera frugiperda (Sf9) cells.
Note on Hydration States of Iron(II) Sulfate: Iron(II) sulfate is available in various hydration states, most commonly as the heptahydrate (FeSO₄·7H₂O) and the dihydrate (FeSO₄·2H₂O). It is crucial to use the correct molecular weight for accurate concentration calculations.
-
This compound (FeSO₄·2H₂O): Molecular Weight = 187.94 g/mol [1][2]
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Molecular Weight = 278.01 g/mol [3][4][5]
To convert a desired weight of the dihydrate to the equivalent weight of the heptahydrate, use the following formula:
Weight of Heptahydrate = Weight of Dihydrate × (278.01 / 187.94)
Data Presentation: Effects of Iron(II) Sulfate Supplementation
The optimal concentration of Iron(II) sulfate can vary significantly between cell lines and even between different clones of the same cell line. The following tables summarize quantitative data from studies on the effects of iron supplementation on various cell culture parameters.
Table 1: Effects of Iron(II) Sulfate on CHO Cell Culture Performance
| Concentration (µM) | Cell Line | Effect on Viable Cell Density (VCD) | Effect on Viability | Effect on Titer/Productivity | Reference |
| 10 - 110 | CHO | VCD increased by ~26% as iron increased from 10 to 110 µM. | Small but statistically significant increase of ~6%. | Final titers increased by up to 37% with increasing iron concentration. | [6] |
| 10 - 200 | CHO | Increased iron concentrations generally improve overall cell growth. | Can lead to a faster decrease in viability at higher concentrations. | High levels (≥ 50 µM) have been reported to significantly increase titer. | [7] |
| ≤ 20 vs ≥ 50 | CHO | - | - | Increases in iron from ≤20 to ≥50 μM significantly increased titer. | [7] |
| 75 | CHO | - | - | High levels can have negative effects on product quality (e.g., color, acidic variants). | [7] |
| 100 - 500 | CHO | High levels reported to improve cell growth. | - | High levels reported to significantly improve titer. | [7] |
Table 2: Effects of Iron on Hybridoma and Sf9 Cell Cultures
| Concentration | Cell Line | Effect on Cell Growth and Viability | Effect on Product Titer | Reference |
| 500 µM (ferric citrate) | Murine Hybridoma | In a fortified medium, the viability index increased by a factor of 3.04. | Total antibody production increased by a factor of 2.82. | [8] |
| General | Sf9 | Essential for growth in serum-free media. | Essential for recombinant protein production. | [9][10] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (FeSO₄·2H₂O)
-
Cell culture grade water
-
0.22 µm sterile filter
Protocol:
-
Calculate the required mass of FeSO₄·2H₂O based on the desired stock solution concentration and final volume. For a 100 mM stock solution, dissolve 1.8794 g of FeSO₄·2H₂O in 100 mL of cell culture grade water.
-
Weigh the this compound in a sterile container.
-
Add the cell culture grade water and mix until the salt is completely dissolved. Gentle warming may be necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution at 2-8°C, protected from light. Due to the potential for oxidation of Fe(II) to Fe(III), it is recommended to prepare fresh stock solutions regularly.
Cell Viability Assessment: Trypan Blue Exclusion Assay
This protocol is suitable for cells grown in suspension, such as CHO and hybridoma cells.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS), serum-free
-
Hemocytometer
-
Microscope
Protocol:
-
Transfer a representative aliquot of the cell suspension to a conical tube.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of serum-free PBS.[4][5]
-
Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (a 1:1 dilution).[11]
-
Allow the mixture to incubate for 3-5 minutes at room temperature.[4][5]
-
Load 10 µL of the mixture into a clean hemocytometer.[11]
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) × 100[11]
-
Cell Proliferation Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for the desired treatment period with varying concentrations of this compound.[12]
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[12]
-
Incubate the plate in the dark for at least 2 hours at room temperature, with shaking to ensure complete dissolution.[12][14][15]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Measurement of Intracellular Iron: Ferrozine-Based Assay
This colorimetric assay quantifies the total intracellular iron content.
Materials:
-
Cell lysate
-
Iron releasing reagent (e.g., acidic KMnO₄ solution: 1.4 M HCl and 4.5% (w/v) KMnO₄ in water)
-
Iron detection reagent (6.5 mM ferrozine, 1 M ascorbic acid, 2.5 M ammonium (B1175870) acetate)
-
Microplate reader
Protocol:
-
Lyse the cells (e.g., using 50 mM NaOH) and neutralize with an equal volume of 10 mM HCl.[16]
-
Determine the protein concentration of the lysate.
-
Treat the cell lysates with the iron-releasing reagent and incubate at 60°C for 2 hours with shaking.[16][17]
-
Add the iron detection reagent to the samples.[16]
-
Calculate the iron content by comparing the absorbance to a standard curve prepared with known iron concentrations.[17]
Signaling Pathways and Experimental Workflows
Cellular Iron Uptake and Metabolism
Iron is taken up by cells through transferrin-mediated endocytosis. Ferric iron (Fe³⁺) binds to transferrin, which then binds to the transferrin receptor on the cell surface. The complex is internalized into an endosome. Inside the endosome, the acidic environment causes the release of iron from transferrin. The ferric iron is then reduced to ferrous iron (Fe²⁺) and transported into the cytoplasm.
References
- 1. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 2. This compound | 10028-21-4 [chemicalbook.com]
- 3. Iron(II) sulfate heptahydrate - Iron(II) sulfate heptahydrate [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 硫酸鉄(II) 七水和物 - 硫酸第一鉄 七水和物, Iron(II) sulfate heptahydrate [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hybridoma growth and monoclonal antibody production in iron-rich protein-free medium: effect of nutrient concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. expressionsystems.com [expressionsystems.com]
- 10. Sf9 (cells) - Wikipedia [en.wikipedia.org]
- 11. This compound | CAS#:10028-21-4 | Chemsrc [chemsrc.com]
- 12. youtube.com [youtube.com]
- 13. US9738542B2 - Method for the further processing of iron sulfate heptahydrate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Iron(II) Sulfate Dihydrate as a Precursor for Heterogeneous Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) is a readily available, cost-effective, and versatile precursor for the synthesis of a variety of iron-based heterogeneous catalysts.[1] While not typically employed as a catalyst support in its raw form, its controlled thermal decomposition and chemical transformation allow for the generation of highly active iron species, such as iron oxides (e.g., Fe₂O₃) and mixed metal oxides.[2][3] These resulting catalytic materials are then typically dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) to create robust and efficient heterogeneous catalysts.[1][2] The use of iron-based catalysts is of significant interest due to iron's natural abundance, low toxicity, and diverse catalytic activities in numerous organic transformations.[4]
These application notes provide an overview of the synthesis and application of heterogeneous catalysts derived from iron(II) sulfate, with a focus on the preparation of supported iron oxide catalysts. Detailed protocols for catalyst synthesis and characterization are provided to guide researchers in the development of novel catalytic systems.
Catalyst Synthesis: From Precursor to Supported Catalyst
The synthesis of supported iron-based catalysts from iron(II) sulfate generally follows a multi-step process involving impregnation of a support material, followed by thermal treatment (calcination) to convert the iron(II) sulfate into the desired active iron oxide phase.[1] The nature of the support and the calcination conditions are critical parameters that influence the final properties and catalytic performance of the material.[2]
Key Synthesis Parameters and Their Effects
| Parameter | Effect on Catalyst Properties | Reference |
| Support Material | The choice of support (e.g., alumina, silica) significantly influences the dispersion, particle size, and stability of the active iron oxide phase. The surface chemistry of the support dictates the interaction with the iron precursor. | [2] |
| Iron Loading | The concentration of the iron(II) sulfate solution used for impregnation determines the final weight percentage of iron on the support. Higher loading can lead to the formation of larger iron oxide particles. | [2] |
| Calcination Temperature | The temperature at which the impregnated support is heated determines the crystalline phase of the iron oxide formed. Thermal decomposition of iron(II) sulfate typically begins around 680 °C, yielding iron(III) oxide, sulfur dioxide, and sulfur trioxide. | [3] |
| Calcination Atmosphere | The composition of the gas during calcination (e.g., air, inert gas) can influence the oxidation state of the iron and the final catalyst structure. | [2] |
Experimental Protocols
Protocol 1: Preparation of an Iron Oxide on Alumina (Fe₂O₃/Al₂O₃) Catalyst
This protocol describes the synthesis of a supported iron oxide catalyst on an alumina support using the impregnation method with iron(II) sulfate heptahydrate (a common, more hydrated precursor which will be dehydrated in situ).
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Drying oven
-
Tube furnace
Procedure:
-
Preparation of the Impregnation Solution:
-
Calculate the required amount of FeSO₄·7H₂O to achieve the desired iron loading on the alumina support (e.g., 5 wt% Fe).
-
Dissolve the calculated amount of FeSO₄·7H₂O in a minimal amount of deionized water with stirring to form a clear solution.
-
-
Impregnation:
-
Add the γ-Al₂O₃ support to the impregnation solution.
-
Stir the mixture at room temperature for 4-6 hours to ensure uniform wetting and distribution of the iron salt within the pores of the support.
-
-
Drying:
-
Remove the impregnated support from the solution and dry it in an oven at 110-120 °C for 12-24 hours to remove the water.
-
-
Calcination:
-
Place the dried material in a ceramic boat and transfer it to a tube furnace.
-
Heat the material in a flow of air to a final temperature of 500-600 °C at a ramp rate of 5-10 °C/min.
-
Hold the temperature for 3-5 hours to ensure the complete decomposition of iron(II) sulfate to iron(III) oxide.
-
Cool the furnace to room temperature to obtain the final Fe₂O₃/Al₂O₃ catalyst.
-
Protocol 2: Characterization of the Supported Catalyst
To understand the physicochemical properties of the synthesized catalyst, a series of characterization techniques should be employed.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Identifies the crystalline phases of the iron oxide and the support. Provides information on crystallite size. |
| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area, pore volume, and pore size distribution of the catalyst. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and particle size distribution of the supported iron oxide nanoparticles. |
| Temperature-Programmed Reduction (TPR) | Investigates the reducibility of the iron oxide species, providing insights into the metal-support interaction. |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the preparation of a supported iron oxide catalyst from an iron(II) sulfate precursor.
Caption: Workflow for supported iron oxide catalyst synthesis.
Logical Relationship of Synthesis Steps
The following diagram outlines the logical progression and dependencies of the key stages in the synthesis of heterogeneous catalysts from an iron(II) sulfate precursor.
Caption: Logical flow of catalyst synthesis steps.
Conclusion
This compound serves as an excellent and economical starting material for the synthesis of active and robust heterogeneous iron-based catalysts. By carefully controlling the synthesis parameters, particularly the choice of support and the thermal treatment conditions, researchers can tailor the properties of the final catalytic material for a wide range of applications in organic synthesis, environmental remediation, and beyond. The protocols and information provided herein offer a solid foundation for the development and characterization of these promising catalytic systems.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Iron(II) Sulfate Dihydrate Oxidation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Iron(II) sulfate (B86663) dihydrate in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid yellowing or browning of the Iron(II) sulfate solution. | Oxidation of Fe(II) to Fe(III) ions. | 1. Lower the pH: Add a small amount of dilute sulfuric acid to the solution to maintain a low pH, which significantly slows the oxidation process.[1][2][3][4][5] 2. Deoxygenate the solvent: Before dissolving the Iron(II) sulfate, degas the water by sparging with an inert gas like nitrogen or argon for an extended period.[6] 3. Use freshly prepared solutions: Prepare the Iron(II) sulfate solution immediately before use, as it is prone to oxidation over time, even with preventive measures.[7] |
| Precipitate formation in the solution. | Formation of insoluble iron(III) hydroxide (B78521) complexes. | 1. Ensure low pH: The formation of iron(III) hydroxide is highly pH-dependent and occurs in less acidic or neutral to alkaline conditions.[8][9][10] Maintain an acidic environment. 2. Filter the solution: If a precipitate has already formed, it may be necessary to filter the solution before use, although this indicates that oxidation has already occurred. |
| Inconsistent experimental results using the Iron(II) sulfate solution. | Variable concentrations of Fe(II) due to ongoing oxidation. | 1. Standardize the solution: If the solution is not used immediately, its concentration of Fe(II) should be determined by titration before each use. 2. Implement stringent storage protocols: Store the solution in an airtight container, in a cool, dark place to minimize exposure to oxygen and light, which can accelerate oxidation.[11][12][13] |
Frequently Asked Questions (FAQs)
Q1: Why does my Iron(II) sulfate solution change color from pale green to yellow or brown?
A1: The color change is a visual indicator of the oxidation of the iron(II) ion (Fe²⁺), which is pale green in aqueous solution, to the iron(III) ion (Fe³⁺).[14] Fe³⁺ ions in water form various yellow-brown hydroxide complexes. This oxidation is primarily caused by dissolved oxygen in the water.[2][8][15]
Q2: What is the most critical factor in preventing the oxidation of Iron(II) sulfate solutions?
A2: The most critical factor is maintaining a low pH. The rate of oxidation of Fe(II) by dissolved oxygen is highly dependent on pH, with the reaction being significantly slower in acidic conditions.[8][9][10][16] Adding a small amount of acid, such as sulfuric acid, is a common and effective method to stabilize the solution.[3][4][5]
Q3: How can I remove dissolved oxygen from the water before preparing my solution?
A3: You can deoxygenate the solvent using several methods. A common and effective technique is to sparge the solvent with an inert gas, such as high-purity nitrogen or argon, for at least 30-60 minutes. Another highly effective method, particularly for smaller volumes, is the freeze-pump-thaw technique, which involves freezing the solvent, applying a vacuum to remove gases, and then thawing it. This cycle is typically repeated three times for maximum degassing.
Q4: Are there any chemical stabilizers I can add to my Iron(II) sulfate solution?
A4: Yes, besides acids, certain chelating agents can help stabilize Fe(II) ions. Citric acid and sodium hydrogen phosphate (B84403) have been shown to stabilize ferrous sulfate against oxidation.[17][18] These agents can form complexes with the Fe(II) ions, making them less susceptible to oxidation.
Q5: What are the ideal storage conditions for an Iron(II) sulfate solution?
A5: To prolong the stability of your Iron(II) sulfate solution, you should:
-
Store it in a tightly sealed, airtight container to minimize contact with atmospheric oxygen.[12]
-
Keep the container in a cool, dark place, as heat and light can accelerate the oxidation process.[11]
-
For longer-term storage, consider refrigerating the solution.
Q6: Can I use tap water to prepare my Iron(II) sulfate solution?
A6: It is highly recommended to use deionized, distilled, and deoxygenated water. Tap water contains dissolved oxygen and may also have impurities and a higher pH, all of which can accelerate the oxidation of Iron(II) sulfate.
Quantitative Data on Fe(II) Oxidation
The rate of Fe(II) oxidation is significantly influenced by pH. The table below summarizes the effect of pH on the oxidation rate constant.
| pH | Initial Fe(II) Concentration (µM) | Apparent Rate Constant (k') (min⁻¹) | Reference |
| 7.22 | 40.5 | ~0.02 | [16] |
| 7.35 | 40.5 | ~0.04 | [16] |
| 7.50 | 40.5 | ~0.10 | [16] |
| 7.65 | 40.5 | ~0.25 | [16] |
| 7.77 | 40.5 | ~0.50 | [16] |
Note: The rate constants are approximate values derived from graphical data in the cited literature. The experiment was conducted in a 5.1 mM imidazole (B134444) buffer at equilibrium with atmospheric oxygen.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Iron(II) Sulfate Solution
Objective: To prepare an aqueous solution of Iron(II) sulfate with minimized oxidation.
Materials:
-
Iron(II) sulfate dihydrate (FeSO₄·2H₂O)
-
Deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Inert gas (Nitrogen or Argon) with tubing
-
Volumetric flask
-
Magnetic stirrer and stir bar
Methodology:
-
Place a volume of deionized water, sufficient for the final solution, into a flask.
-
Deoxygenate the water by bubbling a steady stream of nitrogen or argon gas through it for at least 30-60 minutes.
-
While stirring the deoxygenated water, slowly add a small amount of concentrated sulfuric acid to achieve a final concentration of approximately 0.1 M H₂SO₄. This will lower the pH significantly.
-
Weigh the required amount of this compound.
-
Carefully add the Iron(II) sulfate to the acidified, deoxygenated water while continuing to stir until it is fully dissolved.
-
Transfer the solution to a volumetric flask and bring it to the final volume with deoxygenated water.
-
Immediately transfer the solution to a tightly sealed storage bottle, flushing the headspace with the inert gas before sealing.
Visualizations
Caption: Oxidation of Iron(II) to Iron(III) in the presence of oxygen.
Caption: Recommended workflow for preparing a stable Iron(II) sulfate solution.
Caption: Key factors that increase the stability of Iron(II) in aqueous solutions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Iron II Sulphate Solution 0.5m | UK Science Technician Community [community.preproom.org]
- 4. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. laballey.com [laballey.com]
- 12. crownchampion.com [crownchampion.com]
- 13. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 14. flinnprep.com [flinnprep.com]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GB2354514A - Stabilizing ferrous sulphate - Google Patents [patents.google.com]
- 18. DE2018229A1 - Ferrous sulphate stabilized with citric acid - Google Patents [patents.google.com]
Optimizing the concentration of Iron(II) sulfate dihydrate for Fenton reactions
Here is the technical support center for optimizing Iron(II) sulfate (B86663) dihydrate in Fenton reactions.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and scientists using Iron(II) sulfate dihydrate (FeSO₄·2H₂O) in Fenton reactions for applications such as drug development and contaminant degradation.
Troubleshooting Guides
Issue 1: Low Degradation Efficiency
You are observing minimal or no degradation of your target organic compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The Fenton reaction is highly pH-dependent. The optimal range is typically between pH 3 and 4.[1][2] If the pH is too high (e.g., >5-6), iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which decomposes H₂O₂ into oxygen and water instead of forming hydroxyl radicals.[3] If the pH is too low (<2.5), the reaction can be inhibited.[4] Action: Adjust the pH of your solution to 3.0-3.5 using H₂SO₄ before adding the Fenton reagents.[1][3] |
| Incorrect Fe(II):H₂O₂ Ratio | The ratio of Iron(II) sulfate to hydrogen peroxide is critical. An insufficient amount of Fe(II) will limit the generation of hydroxyl radicals. Conversely, an excessive concentration of Fe(II) can have a scavenging effect, where the excess ions react with hydroxyl radicals, reducing the overall efficiency.[2][5] |
| Inadequate Reagent Concentration | The absolute concentrations of both Fe(II) and H₂O₂ might be too low for the contaminant load. Reaction rates are generally limited by the rate of hydroxyl radical generation, which depends on the iron catalyst concentration.[3] |
| Presence of Scavengers or Inhibitors | Certain ions and compounds can inhibit the Fenton process. Phosphates, EDTA, formaldehyde, and organic acids like citric and oxalic acid can chelate the iron, removing it from the catalytic cycle.[3] Inorganic anions like chlorides and carbonates can also react with and consume hydroxyl radicals.[6] |
| Low Temperature | Reaction rates increase with temperature. However, at temperatures above 40-50°C, the efficiency of H₂O₂ utilization declines due to its accelerated decomposition into oxygen and water.[3] Most commercial applications occur between 20-40°C.[3] |
Issue 2: Reaction Starts but Stops Prematurely
The degradation process begins as expected but then quickly plateaus, leaving a significant amount of the target compound.
| Possible Cause | Troubleshooting Step |
| Depletion of H₂O₂ | The hydrogen peroxide is fully consumed before the organic compound is completely degraded. This is common when treating high concentrations of contaminants (e.g., COD > 500 mg/L).[3] Action: Add H₂O₂ in a stepwise or controlled, slow manner rather than all at once to maintain a steady supply of hydroxyl radicals and control the exothermic reaction.[3] |
| Shift in pH During Reaction | The degradation of organic compounds often produces organic acid intermediates.[3] This can cause the pH of the solution to drop during the reaction, potentially moving it out of the optimal range. Action: Monitor the pH throughout the experiment and adjust as necessary to keep it within the 3-6 range.[7] |
| Catalyst Deactivation | The formation of ferric hydroxide precipitates at higher pH can coat the catalyst or remove it from the solution.[3] Additionally, some oxidation by-products can sequester the iron, inhibiting its catalytic activity.[3] Action: Ensure the pH remains in the optimal acidic range. If treating highly concentrated waste, consider a stepwise addition of both the iron catalyst and H₂O₂.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Iron(II) sulfate for a Fenton reaction? A1: The optimal concentration is highly dependent on the type and concentration of the pollutant being treated. For example, studies on dye removal have found optimal FeSO₄ concentrations ranging from 25 mg/L to 50 mg/L.[4][5] It is crucial to determine the optimal dosage experimentally for each specific application, as excess iron can scavenge the hydroxyl radicals it is meant to produce, thereby reducing efficiency.[2][5]
Q2: Does it matter if I use this compound (FeSO₄·2H₂O) versus heptahydrate (FeSO₄·7H₂O)? A2: No, the specific hydrate (B1144303) form (dihydrate, heptahydrate, or anhydrous) does not fundamentally change the reaction. The active catalytic species is the Fe(II) ion.[8] The primary difference is the molecular weight, which you must account for when preparing your stock solutions to ensure you are adding the correct molar amount of Fe(II).
Q3: What is the ideal pH for the Fenton process? A3: The ideal pH is in the acidic range, typically between 3 and 4.[1][2] Maximum efficiency for the oxidation of organic substances is often observed between pH 2.5 and 4.[2] Above pH 5-6, the efficiency drops drastically because iron precipitates, catalytically decomposing the H₂O₂ into oxygen.[3]
Q4: How do I monitor the progress of my Fenton reaction? A4: Reaction progress can be monitored by measuring the disappearance of the target compound or by tracking general water quality parameters. Common methods include:
-
Spectrophotometry: For colored compounds like dyes, color removal can be monitored with a spectrophotometer at a specific wavelength.[9]
-
High-Performance Liquid Chromatography (HPLC): To measure the concentration of specific organic compounds and their degradation by-products.
-
Total Organic Carbon (TOC) Analysis: To measure the overall reduction in organic content.
-
Chemical Oxygen Demand (COD): To determine the amount of oxidant required to degrade the organic matter.[1]
-
On-line Fourier Transform Infrared Spectroscopy (FTIR): A more advanced method that can provide real-time monitoring of the chemical species present in the solution.[10]
Q5: My solution turns brown and turbid after adding the reagents. Is this normal? A5: Yes, this is often normal. The initial Fe(II) solution is typically pale green. Upon addition of H₂O₂, Fe(II) is oxidized to Fe(III), which can impart a yellow-orange or brown color to the solution. An increase in turbidity, especially if the pH rises above 4, may indicate the formation of ferric hydroxide (Fe(OH)₃) precipitates.[4] While some color change is expected, heavy precipitation can indicate a loss of active catalyst from the solution.
Data Presentation: Optimal Reagent Concentrations
The optimal concentrations of FeSO₄ and H₂O₂ vary significantly depending on the target pollutant. The following table summarizes conditions found in different studies. Note that some studies use FeSO₄·7H₂O; concentrations have been presented as reported.
| Target Pollutant | Pollutant Conc. | Optimal FeSO₄ Conc. | Optimal H₂O₂ Conc. | Optimal pH | Removal Efficiency | Reference |
| Direct Red 80 Dye | 150 mg/L | 30 mg/L | 330 mg/L | 3.5 | 99.77% | [9] |
| Reactive Red 2 Dye | 10 mg/L | 50 mg/L | 90 mg/L | 3.0 | >95% | [4] |
| Congo Red Dye | 25 mg/L | 25 mg/L | 5 mM | 3.5 | 83% | [5][11] |
| Dairy Wastewater | High COD | 2041 mg/L (as FeSO₄·7H₂O) | 1000 mg/L | 3.0 | 82% (COD) | [1] |
| Landfill Leachate | High COD | 5 mM Fe²⁺ | 30 mM | 3.5 - 4.5 | - | [2] |
Experimental Protocols
Protocol 1: Preparation of Fenton's Reagent Stock Solutions
This protocol describes the preparation of stock solutions for Iron(II) sulfate and hydrogen peroxide.
Materials:
-
This compound (FeSO₄·2H₂O)
-
Hydrogen peroxide (30% w/w solution)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized (DI) water
-
Volumetric flasks and pipettes
Procedure for Iron(II) Sulfate Stock Solution (e.g., 0.1 M):
-
Calculate the mass of FeSO₄·2H₂O needed. The molar mass of FeSO₄·2H₂O is approximately 187.9 g/mol . For 100 mL of a 0.1 M solution, you would need: 0.1 mol/L * 0.1 L * 187.9 g/mol = 1.879 g.
-
Weigh out the calculated mass of FeSO₄·2H₂O.
-
Add the solid to a 100 mL volumetric flask.
-
Add approximately 50 mL of DI water.
-
Crucially, add a few drops (e.g., 0.1-0.2 mL) of concentrated H₂SO₄. This is to prevent the oxidation of Fe(II) to Fe(III) and the precipitation of iron hydroxides, ensuring the stability of the stock solution.[12]
-
Swirl to dissolve the solid completely.
-
Once dissolved, fill the flask to the 100 mL mark with DI water. Stopper and invert several times to mix thoroughly.
-
Store the solution in a dark, cool place. Prepare fresh solution regularly.
Procedure for Hydrogen Peroxide Stock Solution (e.g., 1 M):
-
The concentration of commercial H₂O₂ is typically 30% (w/w) with a density of ~1.11 g/mL. The molar mass of H₂O₂ is ~34.01 g/mol .
-
Calculate the molarity of the 30% stock: (30 g / 100 g) * (1.11 g / mL) * (1000 mL / L) / (34.01 g / mol) ≈ 9.79 M.
-
Use the dilution equation (M₁V₁ = M₂V₂) to determine the volume of 30% H₂O₂ needed. To make 100 mL of a 1 M solution: (9.79 M) * V₁ = (1 M) * (100 mL), so V₁ ≈ 10.2 mL.
-
Carefully measure 10.2 mL of 30% H₂O₂ and add it to a 100 mL volumetric flask containing about 50 mL of DI water.
-
Fill the flask to the 100 mL mark with DI water. Stopper and invert to mix.
-
Store in a dark bottle in a refrigerator, as H₂O₂ is sensitive to light and heat.
Protocol 2: General Procedure for a Bench-Scale Fenton Experiment
This protocol outlines a typical jar test experiment to determine optimal reagent concentrations.
-
Sample Preparation: Place a known volume (e.g., 500 mL) of the sample solution containing the target compound into a beaker.
-
pH Adjustment: While stirring, slowly add dilute H₂SO₄ or NaOH to adjust the initial pH of the solution to the desired level (e.g., pH 3.5).[3]
-
Catalyst Addition: Add the calculated volume of the Iron(II) sulfate stock solution to the beaker to achieve the desired Fe(II) concentration. Allow it to mix for 1-2 minutes.
-
Reaction Initiation: Start the reaction by adding the calculated volume of the hydrogen peroxide stock solution.[1] It is often best to add the H₂O₂ slowly over a period of time, especially for concentrated samples, to control the reaction temperature.[3]
-
Reaction and Sampling: Start a timer. Allow the reaction to proceed under constant stirring. At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the sample.
-
Quenching the Reaction: Immediately stop the reaction in the aliquot to allow for accurate analysis. This can be done by adding a quenching agent like sodium sulfite (B76179) or by raising the pH to >8 with NaOH, which precipitates the iron catalyst.
-
Analysis: Prepare the quenched samples for analysis (e.g., centrifugation or filtration to remove precipitated iron) and measure the concentration of the remaining target compound using an appropriate analytical method (e.g., spectrophotometry, HPLC).
-
Optimization: Repeat steps 1-7 while varying the concentration of FeSO₄ and H₂O₂ to find the optimal conditions for maximum degradation.
Visualizations
Caption: Core chemical pathways of the Fenton reaction.
Caption: Workflow for optimizing Fenton reagent concentrations.
Caption: A logical flow for troubleshooting low efficiency.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. usptechnologies.com [usptechnologies.com]
- 4. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]
- 5. pjoes.com [pjoes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sciencing.com [sciencing.com]
- 8. researchgate.net [researchgate.net]
- 9. iicbe.org [iicbe.org]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Iron(II) Sulfate Dihydrate - Stability and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) Sulfate (B86663) Dihydrate. The information focuses on the critical role of pH in the stability and precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Iron(II) sulfate solution turning yellow or brown?
A1: A yellow or brown discoloration indicates the oxidation of Iron(II) (Fe²⁺) to Iron(III) (Fe³⁺). This is a common issue, especially in neutral or alkaline solutions. Fe²⁺ is more stable in acidic conditions (low pH).[1] To prevent this, you can add a small amount of sulfuric acid to lower the pH of your solution.
Q2: At what pH does Iron(II) sulfate start to precipitate?
A2: The precipitation of iron from an Iron(II) sulfate solution is highly dependent on pH. As the pH increases, the solubility of ferrous ions decreases, leading to the formation of iron hydroxides. Precipitation of ferrous hydroxide (B78521) (Fe(OH)₂) generally begins at a pH of around 7, while ferric hydroxide (Fe(OH)₃), formed after oxidation, can start precipitating at a much lower pH, sometimes as low as 2 or 3.
Q3: How can I maintain the stability of my Iron(II) sulfate stock solution?
A3: To ensure the stability of your Iron(II) sulfate solution and prevent oxidation and precipitation, it is recommended to:
-
Maintain a low pH: Keep the solution acidic, ideally below pH 4.5, by adding a small amount of sulfuric acid.[1]
-
Use deoxygenated water: Dissolving Iron(II) sulfate in water that has been purged with an inert gas (like nitrogen) can help minimize oxidation.
-
Store in a cool, dark place: Oxidation is accelerated by heat and light.[2]
-
Use airtight containers: Limit the solution's exposure to atmospheric oxygen.
Q4: What is the green precipitate I see in my Iron(II) sulfate solution when I add a base?
A4: The green precipitate is likely Iron(II) hydroxide (Fe(OH)₂). This forms when a base, such as sodium hydroxide (NaOH), is added to an Iron(II) sulfate solution, increasing the pH and causing the Fe²⁺ ions to precipitate out of the solution.
Troubleshooting Guides
Issue 1: Precipitate formation in an Iron(II) sulfate solution.
-
Symptom: A solid, often greenish or brownish, forms in your Iron(II) sulfate solution.
-
Possible Cause 1: High pH. The pH of your solution may be too high, leading to the precipitation of iron hydroxides.
-
Troubleshooting Steps:
-
Measure the pH of your solution using a calibrated pH meter.
-
If the pH is above 6, carefully add dilute sulfuric acid dropwise while stirring to lower the pH to a range of 3-4. The precipitate should redissolve if it is Iron(II) hydroxide and has not been extensively oxidized.
-
-
Possible Cause 2: Oxidation. The Fe²⁺ ions may have been oxidized to Fe³⁺, which then precipitates as Iron(III) hydroxide, especially at pH > 3.
-
Troubleshooting Steps:
-
Observe the color of the precipitate. A reddish-brown color is characteristic of Iron(III) hydroxide.
-
To prevent further oxidation, store the solution in an airtight container, away from light, and consider preparing fresh solutions more frequently. For future preparations, use deoxygenated water.
-
Issue 2: Inconsistent results in experiments using Iron(II) sulfate solutions.
-
Symptom: You are observing poor reproducibility in your experimental results.
-
Possible Cause: The concentration of active Fe²⁺ in your solution is changing over time due to oxidation and/or precipitation.
-
Troubleshooting Steps:
-
Verify Solution Stability: Use a quantitative method, such as spectrophotometric determination with 1,10-phenanthroline (B135089) (see Experimental Protocol 1), to check the Fe²⁺ concentration of your stock solution at the beginning and end of your experiments.
-
Prepare Fresh Solutions: If the concentration is not stable, prepare fresh Iron(II) sulfate solutions immediately before each experiment.
-
Control pH: Ensure the pH of your experimental system is controlled and maintained within a range where Iron(II) sulfate is stable, if the experimental conditions allow.
-
Data Presentation
| pH | Predominant Iron Species in Solution | General Solubility Trend | Likelihood of Precipitation |
| < 2 | Fe²⁺ | High | Very Low |
| 2 - 6 | Fe²⁺ | High | Low |
| 7 - 9 | Fe²⁺, Fe(OH)⁺ | Decreasing | Increasing |
| > 9 | Fe(OH)₂, Fe(OH)₃⁻ | Low | High |
Note: This table provides a general trend. The exact solubility depends on temperature, ionic strength, and the presence of other complexing agents in the solution.
Experimental Protocols
Experimental Protocol 1: Spectrophotometric Determination of Iron(II) Concentration
This method is used to quantify the amount of Fe²⁺ in a solution, which is crucial for stability testing. It relies on the reaction of Fe²⁺ with 1,10-phenanthroline to form a stable, colored complex that can be measured with a spectrophotometer.[3][4][5]
Materials:
-
Iron(II) sulfate dihydrate
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer solution (10% w/v in water)
-
Sulfuric acid, concentrated
-
Deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standard Iron(II) Solution:
-
Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate hexahydrate.
-
Dissolve it in deionized water in a 1 L volumetric flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.
-
Calculate the concentration of this standard solution in mg of iron per mL.
-
-
Preparation of Calibration Curve:
-
Pipette known volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.
-
Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.
-
Dilute all solutions to the 100 mL mark with deionized water and allow them to stand for 10 minutes for color development.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 508 nm).
-
Measure the absorbance of each standard solution against the blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Analysis of Unknown Sample:
-
Take a known volume of your Iron(II) sulfate solution and dilute it to fall within the concentration range of your calibration curve.
-
Treat the diluted sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.
-
Measure the absorbance of the sample and determine the Fe²⁺ concentration from the calibration curve.
-
Experimental Protocol 2: Gravimetric Determination of Precipitated Iron
This protocol is used to quantify the amount of iron that has precipitated from a solution, typically as iron hydroxide. The precipitate is converted to a stable form (Fe₂O₃) for accurate weighing.[6][7][8]
Materials:
-
Iron(II) sulfate solution containing precipitate
-
3 M Hydrochloric acid (HCl)
-
6 M Nitric acid (HNO₃)
-
3 M Ammonia (B1221849) solution (NH₃)
-
1% (w/v) Ammonium nitrate (B79036) (NH₄NO₃) solution
-
Ashless filter paper
-
Porcelain crucibles and lids
-
Muffle furnace
-
Analytical balance
Procedure:
-
Sample Preparation and Oxidation:
-
If the iron is in a solid sample, dissolve a precisely weighed amount in 10 mL of 3 M HCl, heating if necessary.
-
Add 5 mL of 6 M HNO₃ and boil for a few minutes to ensure all iron is oxidized to Fe³⁺.
-
-
Precipitation:
-
Dilute the solution to about 200 mL with distilled water.
-
Heat the solution to boiling and slowly add 3 M ammonia solution with constant stirring until the solution is basic (test with litmus (B1172312) paper). A reddish-brown precipitate of hydrous ferric oxide will form.
-
Boil the mixture for another 5 minutes to digest the precipitate, then allow it to settle.
-
-
Filtration and Washing:
-
Decant the clear supernatant through an ashless filter paper.
-
Wash the precipitate in the beaker with hot 1% NH₄NO₃ solution, decanting the washings through the filter paper.
-
Transfer the precipitate to the filter paper and continue washing with hot NH₄NO₃ solution until the filtrate is free of chloride ions (test with silver nitrate solution).
-
-
Ignition and Weighing:
-
Carefully fold the filter paper containing the precipitate and place it in a porcelain crucible that has been previously heated to a constant weight.
-
Dry the crucible and contents in an oven, then char the filter paper over a low flame.
-
Ignite the crucible at a high temperature (around 500-550°C) in a muffle furnace for at least one hour to convert the precipitate to ferric oxide (Fe₂O₃).
-
Cool the crucible in a desiccator and weigh it. Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
From the mass of the Fe₂O₃, calculate the mass of iron in the original sample.
-
Visualizations
Caption: Chemical pathways of Iron(II) sulfate in response to pH changes and oxidation.
Caption: Workflow for determining the stability of an Iron(II) sulfate solution at a specific pH.
References
- 1. Factors that influence the formation and stability of hydrated ferrous sulfate in coal dusts. Possible relation to the emphysema of coal miners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. docsity.com [docsity.com]
- 8. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
Technical Support Center: Troubleshooting Inconsistent Results in Experiments with Iron(II) Sulfate Dihydrate
This guide is intended for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Iron(II) sulfate (B86663) dihydrate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Iron(II) sulfate are not reproducible. What are the common causes?
Inconsistent results when using Iron(II) sulfate are frequently due to the inherent instability of the Iron(II) (Fe²⁺) ion, which readily oxidizes to Iron(III) (Fe³⁺) in the presence of oxygen.[1][2] The rate of this oxidation is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents in your solution.[2][3] This conversion from the ferrous to the ferric state can significantly alter the biological and chemical activity of your solution, leading to variability in your experiments.
Q2: I've noticed a color change in my Iron(II) sulfate solution, from a pale green to a yellowish-brown. What does this indicate?
A color change from pale green to yellowish-brown is a visual indicator of the oxidation of Iron(II) to Iron(III).[4] Hydrated Iron(II) salts are typically pale green, while Iron(III) solutions tend to be yellow or brown.[4] If you observe this color change, it is highly likely that a significant portion of the Fe²⁺ ions have been oxidized, which will impact the reliability of your experiments.
Q3: How does the oxidation of Iron(II) to Iron(III) affect my cell culture experiments?
The oxidation of Iron(II) to Iron(III) can have several detrimental effects on cell culture experiments. Iron(III) is generally less soluble than Iron(II) at neutral pH and can precipitate out of the culture medium, reducing the bioavailable iron concentration.[5] Furthermore, the presence of both Fe²⁺ and Fe³⁺ can catalyze the Fenton and Haber-Weiss reactions, leading to the production of highly reactive hydroxyl radicals.[6][7][8] This can induce oxidative stress, leading to cellular damage and apoptosis, which can confound your experimental results.[7][9] In some cases, Iron(III) has been shown to inhibit biofilm formation in certain bacteria, while Iron(II) can promote it, highlighting the importance of the specific iron species.[4]
Q4: What is the correct way to store Iron(II) sulfate dihydrate powder and its solutions to maintain stability?
To minimize oxidation, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Solutions of Iron(II) sulfate are best prepared fresh for each experiment. If a stock solution must be stored, it should be prepared in deoxygenated water, acidified to a pH below 4.5, and stored in a tightly capped container in the dark at 2-8°C to slow the rate of oxidation.[3] Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can also help to displace oxygen and improve stability.[1][3]
Q5: Can I use a chelating agent to stabilize my Iron(II) sulfate solution?
Yes, using a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to stabilize Iron(II) in solution. The chelator can protect the iron from oxidation. A common preparation involves dissolving Iron(II) sulfate and EDTA separately before combining them to form a chelated iron solution. This method is frequently used in plant tissue culture media to maintain iron solubility and availability.
Troubleshooting Guide
Problem: High variability between experimental replicates.
This is a common issue stemming from the inconsistent concentration of active Fe²⁺ ions.
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for inconsistent experimental results.
Problem: Cells show signs of oxidative stress or toxicity.
This is likely due to the generation of reactive oxygen species (ROS) through the Fenton reaction.
-
Explanation: The Fenton reaction requires both Fe²⁺ and hydrogen peroxide (H₂O₂), which can be produced by cells as a byproduct of metabolism. The presence of contaminating Fe³⁺ can also participate in Fenton-like reactions.[6][7][8]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Signaling Pathway Implication: Iron-Induced Oxidative Stress
Simplified pathway of iron-induced oxidative stress.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| pH of Stock Solution | < 4.5 | Acidic conditions significantly slow the oxidation of Fe²⁺ to Fe³⁺.[3] |
| Solvent for Stock Solution | Deoxygenated, purified water | Minimizes the presence of dissolved oxygen, a key reactant in the oxidation of Iron(II).[1] |
| Storage of Stock Solution | 2-8°C, protected from light | Lower temperatures and darkness reduce the rate of chemical reactions, including oxidation.[2] |
| Solid Storage | Tightly sealed container, cool, dark, dry place | Protects the hygroscopic solid from moisture and light, which can accelerate degradation. |
| Maximum Stock Solution Age | Prepare fresh daily | Due to the inherent instability of Fe²⁺ in solution, fresh preparation ensures the most consistent results. |
Experimental Protocols
Protocol for Preparation of a Stabilized 10 mM Iron(II) Sulfate Stock Solution
This protocol is designed to minimize the oxidation of Iron(II) for use in cell culture and other sensitive biological experiments.
-
Prepare Deoxygenated, Acidified Water:
-
Take 100 mL of high-purity water (e.g., Milli-Q or equivalent).
-
Bubble with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Add a small amount of a sterile, strong acid (e.g., sulfuric acid) to adjust the pH to approximately 3.0-4.0. Confirm the pH with a calibrated pH meter.
-
-
Weigh this compound:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh out 0.190 g of this compound (FeSO₄·2H₂O, Molar Mass: 189.92 g/mol ). Note: Ensure the solid is a uniform pale green or white, with no yellow or brown discoloration.
-
-
Dissolve the Iron(II) Sulfate:
-
Transfer the weighed solid to a sterile container.
-
Add the deoxygenated, acidified water to a final volume of 100 mL.
-
Mix gently until the solid is completely dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, airtight container.
-
If not for immediate use, flush the headspace of the container with an inert gas before sealing.
-
Store at 2-8°C, protected from light. For optimal consistency, prepare this solution fresh on the day of the experiment.
-
-
Experimental Workflow for Solution Preparation:
Workflow for preparing a stabilized Iron(II) sulfate solution.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Effect of Iron Salts on E. coli and E. faecalis Biofilm Formation in Water Distribution Pipelines [mdpi.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron and oxidizing species in oxidative stress and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 9. Importance of Locations of Iron Ions to Elicit Cytotoxicity Induced by a Fenton-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methods to stabilize Iron(II) sulfate dihydrate solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Iron(II) sulfate (B86663) dihydrate solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and efficacy of your solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown upon preparation or during storage. | Oxidation of Iron(II) to Iron(III).[1][2] | 1. Ensure Acidic Conditions: The primary cause of oxidation is a pH that is too high.[3] Maintain a pH of approximately 2 for optimal stability.[4] 2. Check Raw Material: The solid Iron(II) sulfate may have already oxidized. Use fresh, pale green crystals. 3. Proper Storage: Ensure the solution is stored in a tightly sealed, opaque container, away from light and heat.[1][5] |
| Precipitate forms in the solution. | Formation of insoluble Iron(III) hydroxide (B78521) or basic ferric sulfate due to oxidation.[6][7] | 1. Restore the Solution: Add dilute sulfuric acid dropwise until the precipitate dissolves. Then, add a small amount of metallic iron (e.g., iron wire or powder) and stir until the yellow/brown color disappears.[6][8] Filter the solution to remove excess iron before storage. 2. Review Preparation Protocol: Ensure that the initial preparation involves acidification. |
| Inconsistent experimental results using the solution. | Degradation of the Iron(II) sulfate solution, leading to a lower concentration of Fe(II) ions. | 1. Prepare Fresh Solution: For highly sensitive applications, it is always best to use a freshly prepared solution.[9] 2. Standardize the Solution: Before use, determine the exact concentration of Fe(II) using a titration method (see Experimental Protocols). 3. Verify Storage Conditions: Confirm that the solution has been stored correctly to minimize degradation.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of Iron(II) sulfate solutions?
A1: The primary reason for instability is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺) by atmospheric oxygen.[1][2] This reaction is significantly accelerated at a higher pH and by exposure to heat and light.[1][3]
Q2: How does acidification prevent the oxidation of Iron(II) sulfate?
A2: Lowering the pH of the solution to acidic conditions (ideally pH < 4.5) stabilizes the Fe²⁺ ion.[3] In acidic solutions, the concentration of hydroxide ions (OH⁻) is low, which disfavors the formation of iron(III) hydroxides, a key driving force for the oxidation reaction.
Q3: What is the recommended pH for storing Iron(II) sulfate solutions?
A3: A pH of approximately 2 is recommended for optimal long-term stability.[4]
Q4: Can I use other acids besides sulfuric acid to stabilize the solution?
A4: Yes, other mineral acids like hydrochloric acid (HCl) can also be used to lower the pH and improve stability.[10] However, sulfuric acid is commonly used and is effective.
Q5: Are there other methods to enhance the stability of Iron(II) sulfate solutions?
A5: Besides acidification, you can add a reducing agent like ascorbic acid or a small amount of metallic iron to the solution.[8][11] Proper storage in airtight, opaque containers, away from heat and light, is also crucial.[1][5]
Q6: How can I tell if my Iron(II) sulfate solution has degraded?
A6: A visual inspection is the first step. A fresh, stable Iron(II) sulfate solution should be a pale green color. If the solution has turned yellow or brown, or if a precipitate has formed, it indicates oxidation to Iron(III).[1] For quantitative assessment, you can titrate the solution to determine the remaining Fe(II) concentration.
Q7: Can I restore an oxidized Iron(II) sulfate solution?
A7: Yes. An oxidized solution can often be restored by adding dilute sulfuric acid to dissolve any precipitate, followed by the addition of excess metallic iron to reduce the Fe(III) back to Fe(II).[6][8] The solution should then be filtered to remove the remaining solid iron before use or storage.
Quantitative Data on Stability and Storage
While direct comparative long-term stability data is not extensively available in the literature, the following tables summarize the key factors influencing stability and the recommended storage conditions based on established chemical principles and available data.
Table 1: Factors Influencing the Stability of Iron(II) Sulfate Solutions
| Factor | Effect on Stability | Optimal Condition | Reference(s) |
| pH | Higher pH accelerates oxidation. | pH < 4.5, ideally ~2 | [3][4] |
| Temperature | Higher temperatures increase the rate of oxidation. | 15-25°C (59-77°F) | [5] |
| Exposure to Air (Oxygen) | Oxygen is the primary oxidizing agent. | Minimize exposure by using airtight containers. | [1][8] |
| Exposure to Light | Light can promote the oxidation process. | Store in opaque or amber containers. | [5][8] |
Table 2: Recommended Storage Conditions for Iron(II) Sulfate Solutions
| Parameter | Recommendation | Rationale | Reference(s) |
| Container | Airtight, opaque glass or polyethylene. | Prevents exposure to oxygen and light. | [1] |
| Temperature | Cool, controlled room temperature (15-25°C). | Minimizes the rate of degradation. | [5] |
| Atmosphere | Normal atmosphere (if tightly sealed). | Airtight seal is sufficient to prevent significant oxidation. | [1] |
| Location | Well-ventilated, dry area, away from direct sunlight and heat sources. | Ensures stable storage environment. | [1][5] |
| Shelf Life (Approximate) | 1 month (hot, humid conditions) to over 6 months (cool, dry conditions). Pharmaceutical grades can last up to 2 years under optimal storage. | Stability is highly dependent on environmental conditions. | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M Iron(II) Sulfate Solution
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Volumetric flask (1 L)
-
Graduated cylinder
-
Beaker
-
Glass stirring rod
Procedure:
-
Carefully add approximately 500 mL of deionized water to a 1 L beaker.
-
Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the water. Caution: Always add acid to water, never the other way around, as the reaction is highly exothermic.
-
Allow the diluted acid solution to cool to room temperature.
-
Weigh out 27.8 g of Iron(II) sulfate heptahydrate.
-
Add the weighed Iron(II) sulfate to the cooled acidic water and stir until fully dissolved. The solution should be a pale green color.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the solution reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, airtight, and opaque storage bottle. Label the bottle with the solution name, concentration, and date of preparation.
Protocol 2: Determination of Iron(II) Concentration by Titration with Potassium Permanganate (B83412)
Materials:
-
Prepared Iron(II) sulfate solution
-
Standardized 0.02 M potassium permanganate (KMnO₄) solution
-
Dilute sulfuric acid (e.g., 1 M)
-
Burette
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask
Procedure:
-
Rinse the burette with a small amount of the standardized potassium permanganate solution and then fill the burette. Record the initial volume.
-
Using a pipette, transfer 25 mL of the Iron(II) sulfate solution into an Erlenmeyer flask.
-
Add approximately 25 mL of dilute sulfuric acid to the flask.
-
Titrate the Iron(II) sulfate solution with the potassium permanganate solution. The permanganate solution will be decolorized as it is added to the flask.
-
The endpoint is reached when a faint, persistent pink color is observed in the solution.
-
Record the final volume of the potassium permanganate solution used.
-
Calculate the concentration of Fe(II) using the following formula: MFe(II) = (5 × MKMnO₄ × VKMnO₄) / VFe(II) Where:
-
MFe(II) is the molarity of the Iron(II) solution
-
MKMnO₄ is the molarity of the potassium permanganate solution
-
VKMnO₄ is the volume of the potassium permanganate solution used in the titration
-
VFe(II) is the volume of the Iron(II) solution used
-
Visualizations
Caption: Experimental workflow for the preparation and storage of stabilized Iron(II) sulfate solutions.
Caption: Simplified pathway of Iron(II) oxidation in aqueous solutions and the stabilizing effect of acidic conditions.
References
- 1. laballey.com [laballey.com]
- 2. ijmpronline.com [ijmpronline.com]
- 3. Factors that influence the formation and stability of hydrated ferrous sulfate in coal dusts. Possible relation to the emphysema of coal miners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. laballey.com [laballey.com]
- 6. Sciencemadness Discussion Board - Restoring Oxidised FeSO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. crownchampion.com [crownchampion.com]
- 9. Iron (II) sulfate solution colour | UK Science Technician Community [community.preproom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nanoparticle Synthesis Using Iron(II) Sulfate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and quality of nanoparticle synthesis using Iron(II) sulfate (B86663) dihydrate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of iron oxide nanoparticles using Iron(II) sulfate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Nanoparticle Yield | Incorrect pH of the reaction mixture. | The pH plays a critical role in the formation of iron oxide nanoparticles. For co-precipitation methods, a high pH (typically between 8 and 14) is required to induce the precipitation of iron hydroxides, which then form nanoparticles.[1] Use a calibrated pH meter and slowly add the base (e.g., NaOH or NH₄OH) to reach the target pH. |
| Incomplete oxidation of Fe(II) to Fe(III). | In syntheses starting from only Fe(II) salts, a mild oxidizing agent might be necessary to form the required Fe³⁺ for magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) formation.[1] Alternatively, ensure controlled exposure to air or introduce a specific oxidizing agent as per the protocol. For co-precipitation, a combination of Fe(II) and Fe(III) salts is typically used.[1][2][3] | |
| Inadequate mixing of reactants. | Poor mixing can lead to localized pH gradients and inhomogeneous nucleation, resulting in low yield and poor particle size distribution. Use vigorous and consistent stirring throughout the reaction.[1] | |
| Formation of Brown Precipitate Instead of Black | The precipitate is likely goethite (α-FeOOH) or another iron oxyhydroxide. | This often occurs at a lower pH (around 4).[1] Ensure the pH is sufficiently high (8-14) for the formation of magnetite (black). The Fe²⁺/Fe³⁺ ratio also influences the final product; a low ratio can favor goethite formation.[4] |
| Oxidation of magnetite to maghemite or hematite. | While maghemite can also be a desired product, uncontrolled oxidation can lead to a brown precipitate (hematite). To prevent this, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon gas).[1] | |
| Broad Particle Size Distribution (Polydispersity) | Nucleation and growth phases are not well separated. | To achieve monodisperse particles, nucleation should occur rapidly and be followed by a controlled growth phase.[1][4] This can be influenced by factors like the rate of addition of the precipitating agent and temperature control. |
| Agglomeration of nanoparticles. | Nanoparticles have a high surface energy and tend to aggregate. Use a capping agent or surfactant to stabilize the nanoparticles and prevent agglomeration.[1] Sonication during or after synthesis can also help to break up agglomerates. | |
| Rapid Agglomeration and Settling of Nanoparticles | Insufficient surface charge or steric hindrance. | The stability of the nanoparticle colloid is crucial. Ensure the pH is adjusted to a point where the particles have a high zeta potential (either highly positive or negative). The addition of a suitable capping agent (e.g., citric acid, oleic acid) can provide steric stabilization. |
| High ionic strength of the medium. | While some ionic strength is necessary, excessively high salt concentrations can compress the electrical double layer around the nanoparticles, leading to aggregation. Wash the nanoparticles thoroughly after synthesis to remove excess ions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Fe²⁺/Fe³⁺ molar ratio for synthesizing magnetite (Fe₃O₄) nanoparticles?
A1: The stoichiometric ratio for magnetite is 1:2 (Fe²⁺:Fe³⁺).[1][5] However, in practice, the optimal ratio can vary depending on the synthesis conditions, especially if there's a risk of Fe²⁺ oxidation during the reaction.[4][6] Some studies suggest that a slightly lower initial Fe²⁺/Fe³⁺ ratio might be beneficial to compensate for any oxidation.[4] It is recommended to empirically determine the optimal ratio for your specific experimental setup.
Q2: How does temperature affect the yield and size of the nanoparticles?
A2: Temperature significantly influences the kinetics of nucleation and growth. Generally, higher temperatures lead to faster reaction rates.[7] This can result in the formation of more nuclei, leading to smaller nanoparticles.[8] However, at very high temperatures, particle growth can be favored, leading to larger particles.[4] The optimal temperature depends on the specific synthesis method and desired nanoparticle characteristics.
Q3: What is the role of a reducing agent in nanoparticle synthesis when starting with an iron(II) salt?
A3: When synthesizing zero-valent iron nanoparticles (nZVI) from an iron(II) salt, a strong reducing agent (e.g., sodium borohydride) is required to reduce the Fe²⁺ ions to Fe⁰. In the context of iron oxide nanoparticle synthesis, a reducing agent is typically not used when starting with Fe(II) salts, as the goal is to form an oxide. However, in "green synthesis" methods, plant extracts containing compounds like polyphenols can act as both reducing and capping agents.[9][10]
Q4: How can I prevent the oxidation of my iron nanoparticles?
A4: Iron nanoparticles, particularly magnetite and zero-valent iron, are susceptible to oxidation in the presence of air.[1] To prevent this, it is crucial to perform the synthesis and subsequent handling under an inert atmosphere, such as nitrogen or argon.[1] Additionally, coating the nanoparticles with a protective layer (e.g., a polymer or silica) can enhance their stability against oxidation.
Q5: Can I use Iron(II) sulfate dihydrate as the sole iron precursor?
A5: While co-precipitation with a mixture of Fe²⁺ and Fe³⁺ salts is a common and reliable method for producing magnetite, it is possible to synthesize iron oxide nanoparticles from an Fe(II) salt alone. This typically requires controlled oxidation of a portion of the Fe²⁺ to Fe³⁺ in situ. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent. The conditions, such as pH and temperature, will need to be carefully controlled to achieve the desired phase and size of the nanoparticles.
Quantitative Data Presentation
The following tables summarize the impact of key experimental parameters on the properties of iron oxide nanoparticles.
Table 1: Effect of Fe²⁺/Fe³⁺ Molar Ratio on Nanoparticle Properties
| Fe²⁺/Fe³⁺ Molar Ratio | Resulting Phase | Average Particle Size (nm) | Saturation Magnetization (emu/g) | Reference |
| 1:1 | Magnetite/Maghemite | Varies with conditions | - | [11] |
| 1:2 (Theoretical) | Magnetite | ~10-15 | ~60-80 | [5] |
| 1:3 | Magnetite/Maghemite | Varies with conditions | - | [11] |
| 1:4 | Magnetite/Maghemite | Optimal for some applications | - | [11] |
Note: The exact values can vary significantly based on other synthesis parameters like temperature, pH, and stirring rate.
Table 2: Influence of Temperature on Nanoparticle Size
| Synthesis Temperature (°C) | Resulting Particle Size (nm) | Synthesis Method | Reference |
| 25 | ~30-100 | Co-precipitation | [1] |
| 60 | ~47 | Co-precipitation | [7] |
| 70 | ~58.9 | Co-precipitation | [7] |
| 80 | ~51.8 | Co-precipitation | [7] |
| 90 | ~50 | Co-precipitation | [7] |
Note: This table provides a general trend. The specific precursor and other reaction conditions will affect the final particle size.
Experimental Protocols
Protocol 1: Co-precipitation of Magnetite Nanoparticles
This protocol describes a general method for synthesizing magnetite (Fe₃O₄) nanoparticles using Iron(II) sulfate and a ferric salt.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Deionized water
-
Nitrogen or Argon gas (optional, but recommended)
Procedure:
-
Prepare a solution of Iron(III) chloride (e.g., 0.2 M) and Iron(II) sulfate (e.g., 0.1 M) in deionized water to achieve a Fe³⁺:Fe²⁺ molar ratio of 2:1.[12]
-
Transfer the iron salt solution to a reaction vessel equipped with a magnetic stirrer.
-
If using an inert atmosphere, start purging the solution with nitrogen or argon gas and maintain a gentle flow throughout the reaction.
-
Heat the solution to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Slowly add the ammonium hydroxide or sodium hydroxide solution dropwise to the reaction mixture. A black precipitate should form.
-
Continue adding the base until the pH of the solution reaches a value between 10 and 11.[12]
-
Maintain the reaction at the set temperature with continuous stirring for a specific duration (e.g., 1-2 hours) to allow for particle growth and crystallization.
-
After the reaction is complete, remove the heat source and allow the nanoparticles to cool to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong magnet placed at the bottom of the vessel.
-
Carefully decant the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH of the washing solution is neutral. A final wash with ethanol (B145695) can aid in drying.
-
Dry the resulting black powder in a vacuum oven at a low temperature (e.g., 60 °C).
Protocol 2: Green Synthesis of Iron Oxide Nanoparticles
This protocol outlines a general "green" synthesis approach using a plant extract as a reducing and capping agent.
Materials:
Procedure:
-
Prepare the Plant Extract:
-
Thoroughly wash the fresh leaves with deionized water.
-
Boil a known weight of the leaves (e.g., 25 g) in a specific volume of deionized water (e.g., 100 mL) for a set time (e.g., 15-20 minutes).[13]
-
Allow the extract to cool and then filter it to remove solid plant material.
-
-
Nanoparticle Synthesis:
-
Prepare an aqueous solution of this compound (e.g., 0.05 M).
-
Add a specific volume of the plant extract to the iron salt solution under constant stirring. The ratio of extract to salt solution will influence the nanoparticle characteristics and should be optimized.[9]
-
A color change in the solution (e.g., to dark green or black) indicates the formation of nanoparticles.[9]
-
Continue stirring the reaction mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).[9]
-
-
Purification:
-
Separate the synthesized nanoparticles from the solution by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in an oven at a suitable temperature.
-
Visualizations
Caption: Workflow for co-precipitation synthesis of iron oxide nanoparticles.
Caption: Workflow for green synthesis of iron oxide nanoparticles.
Caption: Troubleshooting logic for nanoparticle synthesis.
References
- 1. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. digitalxplore.org [digitalxplore.org]
- 10. thebioscan.com [thebioscan.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Preventing hydrolysis of Iron(II) sulfate dihydrate in neutral solutions
Welcome to the technical support center for Iron(II) Sulfate (B86663) Dihydrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Iron(II) sulfate in neutral solutions, ensuring the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iron(II) sulfate hydrolysis and why does it occur in neutral solutions?
A1: Iron(II) sulfate (FeSO₄) dissolves in water to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺.[1] In neutral or near-neutral solutions, this complex undergoes hydrolysis, a reaction with water, where it acts as a weak acid, donating a proton to water. This process forms iron(II) hydroxide (B78521) (Fe(OH)₂), which is poorly soluble and can precipitate out of solution.[2][3] The situation is further complicated by the presence of oxygen, which readily oxidizes the Fe(II) to Fe(III). Iron(III) is significantly less soluble and forms a reddish-brown precipitate of iron(III) hydroxide (Fe(OH)₃), even at acidic pH values.[4][5]
Q2: I dissolved Iron(II) sulfate dihydrate in deionized water and the solution turned cloudy and yellow/brown. What happened?
A2: This is a classic sign of hydrolysis and oxidation. The initial cloudiness is likely due to the precipitation of iron(II) hydroxide. The yellow/brown color indicates the rapid oxidation of the dissolved Iron(II) to Iron(III) by atmospheric oxygen, followed by the precipitation of iron(III) hydroxide or oxyhydroxide.[6][7] This is common in neutral pH solutions where the solubility of iron hydroxides is low.
Q3: How can I prevent my Iron(II) sulfate solution from turning cloudy and precipitating?
A3: There are three primary strategies to prevent the hydrolysis and precipitation of Iron(II) sulfate:
-
pH Control: Maintaining a low pH (acidic environment) is the most common and direct method.[4][8]
-
Use of Chelating Agents: These molecules bind to the iron ions, keeping them in solution even at neutral or higher pH.[9][10]
-
Deoxygenation and/or Use of Reducing Agents: Removing dissolved oxygen from the solvent and working under an inert atmosphere prevents the oxidation of Fe(II) to the less soluble Fe(III). Adding a reducing agent can also help maintain the iron in its Fe(II) state.[9]
Q4: What pH should I maintain to keep Iron(II) sulfate in solution?
A4: To effectively prevent hydrolysis, the pH of the solution should generally be kept below 4. A pH of around 2-3 is often recommended for preparing stock solutions.[11] As the pH increases, especially above 5.5, the formation of iron hydroxides becomes more favorable.[12]
Q5: What are some suitable chelating agents for Iron(II)?
A5: Several chelating agents can be used to stabilize Iron(II) in solution. These include:
-
Ethylenediaminetetraacetic acid (EDTA): Forms a very stable complex with iron ions.[9]
-
Citric Acid: A natural organic acid that forms a stable chelate with iron, preventing hydrolysis even under alkaline conditions.[10][13]
-
Polyacrylic Acid (PAA): Can prevent Iron(II) precipitation, with its effectiveness depending on the chain length and concentration relative to the iron.[14]
-
Other organic acids: Malic acid and tartaric acid have also been investigated as complexing agents.[13]
Troubleshooting Guide
Problem 1: My freshly prepared Iron(II) sulfate solution is already showing a slight yellow tint.
-
Cause: This indicates that some oxidation to Iron(III) has already occurred. This can happen if the solid this compound has been exposed to moist air, leading to surface oxidation, or if the water used for dissolution has a high dissolved oxygen content.
-
Solution:
-
Use High-Purity Reagent: Ensure your this compound is fresh and has been stored in a tightly sealed container. The crystals should be a pale blue-green color; a yellowish or brownish coating indicates oxidation.
-
Deoxygenate your Solvent: Before adding the salt, purge the deionized water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Acidify the Solution: Add a small amount of a strong acid (e.g., sulfuric acid) to the water before dissolving the Iron(II) sulfate to achieve a pH between 2 and 3.[15]
-
Problem 2: I need to use an Iron(II) sulfate solution in a neutral (pH 7) buffer for a biological experiment, but it precipitates immediately.
-
Cause: At pH 7, the hydrolysis of Fe(II) and its subsequent oxidation to Fe(III) is very rapid, leading to immediate precipitation of iron hydroxides.
-
Solution:
-
Use a Chelating Agent: This is the most effective solution for neutral pH applications. Prepare a stock solution of your chelating agent (e.g., EDTA or citric acid) and a separate, acidified, concentrated stock of Iron(II) sulfate. Add the chelating agent to your neutral buffer first, then slowly add the required amount of the iron stock solution while stirring. The chelator will bind to the iron as it is introduced, preventing it from precipitating.
-
Work under Anaerobic Conditions: If a chelating agent would interfere with your experiment, you must work in a strictly oxygen-free environment (e.g., in a glove box). All buffers and solutions must be thoroughly deoxygenated. This will prevent the oxidation to Fe(III), though Fe(II) hydroxide may still precipitate if the concentration is high.
-
Problem 3: My stored, acidified Iron(II) sulfate stock solution is slowly turning yellow over time.
-
Cause: While acidification prevents hydrolysis, it does not completely stop the oxidation of Fe(II) to Fe(III) by dissolved oxygen, although it does slow the process.[4][5] Over time, enough Fe(III) can accumulate to give the solution a yellow color.
-
Solution:
-
Store under Inert Gas: For long-term storage, overlay the solution in the storage bottle with an inert gas like nitrogen or argon before sealing.
-
Add Metallic Iron: Placing a small piece of clean iron metal (like an iron nail or wire) in the storage bottle can help maintain the iron in the Fe(II) state. Any Fe(III) that forms will be reduced back to Fe(II) by the metallic iron.
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh Iron(II) sulfate solutions on the day of use.
-
Data Presentation
Table 1: Effect of pH on the Solubility and Stability of Iron(II) in Aqueous Solution
| pH | Solubility of Fe(II) | Observation in the Presence of Air |
| < 3 | High | Solution is clear and stable for an extended period. |
| 3 - 5 | Moderate | Solution may remain clear initially but can become cloudy over time. |
| 5 - 7 | Low | Rapid formation of a greenish precipitate (Fe(OH)₂). |
| > 7 | Very Low | Immediate formation of a greenish precipitate, turning brown. |
Note: The presence of atmospheric oxygen will lead to the formation of yellow/brown Iron(III) hydroxide precipitates, especially at pH > 3.
Table 2: Comparison of Common Prevention Methods
| Method | Molar Ratio (Agent:Fe) | Effective pH Range | Advantages | Disadvantages |
| Acidification (H₂SO₄) | N/A | < 4 | Simple, inexpensive, and effective at preventing hydrolysis. | Not suitable for experiments requiring neutral or alkaline conditions. |
| Chelation (EDTA) | 1:1 | Wide (2 - 11) | Forms a very stable complex, effective over a broad pH range. | Can interfere with biological systems or other metal-dependent reactions. |
| Chelation (Citric Acid) | 1:1 to 2:1 | Wide (4 - 9) | Biodegradable, less likely to interfere with biological systems.[10][13] | Forms a less stable complex than EDTA. |
| Reduction (Metallic Fe) | N/A | < 4 | Continuously regenerates Fe(II), good for long-term storage. | Introduces a solid phase into the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M Iron(II) Sulfate Stock Solution by Acidification
-
Deoxygenate Water: Place 80 mL of deionized water in a 100 mL volumetric flask. Bubble nitrogen or argon gas through the water for 15-30 minutes to remove dissolved oxygen.
-
Acidify: Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄) to the deoxygenated water. Swirl gently to mix. This will bring the pH to approximately 1-2.
-
Dissolve FeSO₄·2H₂O: Weigh out 1.879 g of this compound (molar mass ≈ 187.9 g/mol ). Add the solid to the acidified water in the volumetric flask.
-
Final Volume: Swirl the flask until the solid is completely dissolved. Then, add more deoxygenated deionized water to bring the final volume to the 100 mL mark.
-
Storage: Transfer the solution to a tightly sealed glass bottle. For long-term storage, flush the headspace with nitrogen before sealing.
Protocol 2: Preparation of a 10 mM Neutral Iron(II) Solution using Citric Acid as a Chelating Agent
-
Prepare Stock Solutions:
-
Iron(II) Sulfate Stock (0.1 M): Prepare as described in Protocol 1.
-
Citric Acid Stock (0.1 M): Dissolve 2.101 g of citric acid monohydrate in 100 mL of deionized water.
-
-
Prepare Buffer: Prepare your desired neutral buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0). Deoxygenate the buffer by bubbling with nitrogen or argon for 30 minutes.
-
Add Chelating Agent: To 90 mL of the deoxygenated neutral buffer, add 2 mL of the 0.1 M citric acid stock solution (final concentration 2 mM). This provides a 2:1 molar ratio of citrate (B86180) to iron.
-
Add Iron(II): While stirring the buffer-citrate mixture, slowly add 1 mL of the 0.1 M acidified Iron(II) sulfate stock solution.
-
Final Volume and pH Adjustment: Adjust the final volume to 100 mL with the deoxygenated buffer. Check the pH and adjust to 7.0 if necessary using dilute NaOH or HCl. The solution should remain clear.
Visualizations
Caption: The hydrolysis and oxidation pathway of Iron(II) sulfate in a neutral aqueous solution.
Caption: Decision workflow for preventing Iron(II) sulfate hydrolysis based on experimental pH requirements.
Caption: Mechanism of stabilization by a chelating agent, preventing hydrolysis and precipitation.
References
- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Solved In order to prevent hydrolysis reaction of Fe2+ | Chegg.com [chegg.com]
- 3. echemi.com [echemi.com]
- 4. Sciencemadness Discussion Board - Stabilization of iron(II) by acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. aqueous solution - Purifying ferrous sulfate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Iron(II) sulfate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 8. Effect of pH on the Solubility of Iron(II) Ions in Acidic Solution | Projectboard [partner.projectboard.world]
- 9. mdpi.com [mdpi.com]
- 10. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preventing iron(ii) precipitation in aqueous systems using polyacrylic acid: some molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Minimizing interference in analytical quantification of Iron(II) sulfate dihydrate
Welcome to the technical support center for the analytical quantification of Iron(II) Sulfate (B86663) Dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Iron(II) sulfate dihydrate?
A1: The most common methods for the quantification of this compound are redox titrations and UV-Vis spectrophotometry.
-
Redox Titrations: These methods are based on the oxidation of Iron(II) to Iron(III). Common titrants include potassium permanganate (B83412) (permanganometry), potassium dichromate (dichrometry), and ceric sulfate (cerimetry).[1][2]
-
UV-Vis Spectrophotometry: This technique involves the formation of a colored complex with Iron(II) ions, which is then measured. The most prevalent methods use chelating agents like 1,10-phenanthroline (B135089) or ferrozine.[3][4][5]
Q2: What are the primary sources of interference in the analysis of Iron(II) sulfate?
A2: Interference can arise from several sources depending on the chosen analytical method.
-
For Redox Titrations: The presence of other reducing agents, chloride ions, and organic matter can lead to inaccurate results. For instance, in permanganometric titrations, chloride ions can be oxidized by permanganate, leading to an overestimation of the iron content.[6]
-
For UV-Vis Spectrophotometry: Interference is common from other metal ions that can form colored complexes with the chelating agent. These include ions such as copper, cobalt, nickel, and zinc.[7] The presence of strong complexing agents like EDTA can also interfere by competing for the Iron(II) ions.[3] Additionally, the presence of Iron(III) can interfere with some spectrophotometric methods if not properly accounted for.[8]
Q3: How can I prevent the oxidation of my Iron(II) sample during preparation and analysis?
A3: Iron(II) is susceptible to oxidation to Iron(III) by atmospheric oxygen, especially in neutral or alkaline solutions. To minimize this:
-
Acidification: Prepare and dissolve your Iron(II) sulfate samples in a dilute acid solution, typically sulfuric acid. This acidic environment helps to stabilize the Iron(II) ions.[9]
-
Freshly Prepared Solutions: Always use freshly prepared solutions of Iron(II) sulfate for analysis.
-
Degassed Water: For high-precision analysis, use freshly boiled and cooled deionized water to minimize dissolved oxygen.
-
Prompt Analysis: Perform the titration or color development and measurement as quickly as possible after sample preparation.
Q4: What is the purpose of adding phosphoric acid in redox titrations of Iron(II)?
A4: Phosphoric acid is often added in permanganometric and dichromate titrations for two main reasons:
-
Complexation of Iron(III): It forms a stable, colorless complex with the Iron(III) ions produced during the titration. This prevents the yellow color of the Iron(III) chloro-complex from obscuring the endpoint color change, leading to a sharper and more easily detectable endpoint.[10][11]
-
Lowering the Redox Potential: By complexing with Fe(III), phosphoric acid lowers the reduction potential of the Fe(III)/Fe(II) couple. This helps to prevent the oxidation of chloride ions by the titrant (e.g., permanganate), thus improving the accuracy of the titration in the presence of chlorides.[9][12]
Troubleshooting Guides
Redox Titration (Permanganometry)
| Observed Problem | Potential Cause | Recommended Solution |
| Fading endpoint (pink color disappears) | 1. Insufficient acidification, leading to the formation of manganese dioxide (a brown precipitate).[13]2. Presence of interfering substances that are slowly oxidized by permanganate. | 1. Ensure the solution is adequately acidified with dilute sulfuric acid before starting the titration.2. Identify and remove or mask the interfering substance if possible. The endpoint should be considered stable if it persists for at least 30 seconds.[14] |
| Brown precipitate forms during titration | Formation of manganese dioxide (MnO₂) due to insufficient acid. | Stop the titration, discard the sample, and start again, ensuring a higher concentration of sulfuric acid is added to the analyte solution before titration.[9] |
| Inconsistent or high titration volumes | Oxidation of chloride ions by permanganate, especially if the sample was dissolved in HCl.[10] | Use the Reinhardt-Zimmermann solution, which contains sulfuric acid, phosphoric acid, and manganese(II) sulfate, to lower the permanganate's redox potential and prevent chloride oxidation.[11] |
| Difficulty in seeing the endpoint | The yellow color of the Fe(III) complex interferes with the pink endpoint. | Add phosphoric acid to the analyte solution before titration to form a colorless Fe(III)-phosphate complex.[10][11] |
UV-Vis Spectrophotometry (1,10-Phenanthroline Method)
| Observed Problem | Potential Cause | Recommended Solution |
| Low absorbance readings | 1. Incomplete reduction of Fe(III) to Fe(II).2. pH of the solution is outside the optimal range for color formation (typically pH 2-9).[3][5]3. Presence of strong complexing agents (e.g., EDTA) competing for Fe(II). | 1. Ensure a sufficient amount of reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is added and allow adequate time for the reduction to complete.2. Use a buffer (e.g., sodium acetate) to maintain the pH within the optimal range.[15]3. If EDTA or other strong chelators are present, consider a different analytical method or a pre-treatment step to remove them. |
| High absorbance readings or turbidity | Presence of interfering metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺) that also form colored complexes with 1,10-phenanthroline.[16] | Use a masking agent to selectively complex the interfering ions. For example, fluoride (B91410) can be used to mask Fe(III).[4] Alternatively, perform a blank correction if the interference is constant. |
| Color of the complex is unstable | The pH of the solution is not stable or is outside the optimal range. | Ensure proper buffering of the solution. The color of the Fe(II)-phenanthroline complex should be stable for an extended period within the correct pH range.[5] |
Experimental Protocols
Protocol 1: Permanganometric Titration of Iron(II) Sulfate
This protocol details the determination of Iron(II) content in this compound using potassium permanganate as the titrant.
1. Reagent Preparation:
-
0.02 M Potassium Permanganate (KMnO₄) Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 liter of deionized water. Boil for 1 hour, cool, and filter through a sintered glass funnel. Store in a dark, stoppered bottle. This solution must be standardized.
-
Standard 0.1 M Iron(II) Solution: Accurately weigh about 39.2 g of ferrous ammonium (B1175870) sulfate hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O]. Dissolve in a 1-liter volumetric flask with deionized water containing 50 mL of 1 M sulfuric acid. Dilute to the mark.
-
1 M Sulfuric Acid (H₂SO₄): Slowly add 56 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water with constant stirring. Cool and dilute to 1 liter.
-
Reinhardt-Zimmermann Solution (optional, for samples with high chloride): Dissolve 70 g of MnSO₄·4H₂O in 500 mL of water. Carefully add 125 mL of concentrated H₂SO₄ and 125 mL of 85% H₃PO₄. Dilute to 1 liter with water.[11]
2. Standardization of KMnO₄ Solution:
-
Pipette 25.00 mL of the standard 0.1 M Iron(II) solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 1 M H₂SO₄.
-
Titrate with the KMnO₄ solution from a burette until the first persistent pink color is observed. The color should last for at least 30 seconds.[14]
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the exact molarity of the KMnO₄ solution.
3. Analysis of this compound Sample:
-
Accurately weigh approximately 0.8 g of the this compound sample.
-
Dissolve the sample in a 250 mL volumetric flask with deionized water containing 20 mL of 1 M H₂SO₄ and dilute to the mark.
-
Pipette 25.00 mL of this solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 1 M H₂SO₄ (or 25 mL of Reinhardt-Zimmermann solution if chlorides are present).
-
Titrate with the standardized KMnO₄ solution to the first persistent pink endpoint.
-
Repeat the titration to ensure reproducibility.
-
Calculate the percentage purity of the this compound.
Protocol 2: Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline
This protocol describes the quantification of Iron(II) by forming a colored complex with 1,10-phenanthroline.
1. Reagent Preparation:
-
Standard Iron(II) Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark.[3][15]
-
Standard Iron(II) Working Solution (10 mg/L): Dilute 50.00 mL of the stock solution to 500 mL in a volumetric flask with deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[5][15]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5][15]
-
Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5][15]
2. Preparation of Calibration Curve:
-
Pipette 1.00, 2.00, 5.00, 10.00, and 25.00 mL of the 10 mg/L standard iron working solution into separate 100 mL volumetric flasks. This will create standards with concentrations of 0.1, 0.2, 0.5, 1.0, and 2.5 mg/L.
-
Prepare a blank by adding 25 mL of deionized water to another 100 mL volumetric flask.
-
To each flask (standards and blank), add 1.0 mL of hydroxylamine hydrochloride solution and 10.0 mL of the 1,10-phenanthroline solution.
-
Add 8.0 mL of the sodium acetate buffer solution to each flask.
-
Dilute to the 100 mL mark with deionized water, mix well, and allow to stand for 10 minutes for full color development.[15]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508-512 nm.[5][17]
-
Measure the absorbance of each standard solution against the blank.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Analysis of this compound Sample:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a volumetric flask with deionized water containing a small amount of dilute sulfuric acid to create a solution with an expected Iron(II) concentration within the range of the calibration curve.
-
Pipette an appropriate aliquot of the sample solution into a 100 mL volumetric flask.
-
Follow steps 3-7 from the "Preparation of Calibration Curve" section.
-
Using the measured absorbance and the calibration curve, determine the concentration of Iron(II) in the sample solution.
-
Calculate the percentage purity of the this compound.
Visualizations
Caption: Workflow for Permanganometric Titration.
Caption: Troubleshooting Logic for Spectrophotometry.
References
- 1. Assay of Ferrous sulfate IP Pharmaceutical Analysis I Practical [pharmacyinfoline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 7. asdlib.org [asdlib.org]
- 8. Permanganate Titrations [staff.buffalostate.edu]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. titrations.info [titrations.info]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. egyankosh.ac.in [egyankosh.ac.in]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalysis with Iron(II) Sulfate Dihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(II) sulfate (B86663) dihydrate as a catalyst in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical handling and storage conditions for Iron(II) sulfate dihydrate to maintain its catalytic activity?
A1: Proper handling and storage are crucial for preserving the catalytic efficacy of this compound. The compound is susceptible to oxidation and dehydration.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] Avoid temperature fluctuations, which can promote oxidation.[1] It is hygroscopic and will oxidize in moist air, forming a brownish-yellow coating of basic ferric sulfate.[2]
-
Handling: Minimize dust formation during handling by using appropriate ventilation.[3] Avoid prolonged exposure to the atmosphere to prevent moisture absorption.[3] Wear personal protective equipment, including gloves, safety glasses, and a dust mask.[2][3][4] Do not use the product if it appears brownish-yellow, as this indicates oxidation to Iron(III).[1]
Q2: My reaction is sluggish or shows low conversion. What are the potential causes when using this compound?
A2: Low catalytic activity can stem from several factors:
-
Catalyst Quality: The primary reason for low activity is often the oxidation of Iron(II) to catalytically less active or inactive Iron(III). Ensure your this compound is a pale green-blue crystalline solid and not brownish-yellow.
-
Reaction pH: The optimal pH for many Iron(II) catalyzed reactions is crucial. Deviations can lead to the precipitation of iron hydroxides or reduce the catalyst's Lewis acidity. The solubility of iron sulfates and the stability of the Fe(II) state are pH-dependent.
-
Impurities: The presence of impurities in reactants or solvents can poison the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
Q3: How can I improve the selectivity of my reaction and minimize side products?
A3: Poor selectivity can be addressed by optimizing several parameters:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product over thermodynamic side products.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal medium for your desired transformation.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may also promote side reactions. Titrate the catalyst amount to find a balance between conversion and selectivity.
-
Addition Rate: Slow addition of a reactant can help to maintain a low concentration of reactive intermediates, thus minimizing the formation of byproducts.
Q4: Is it possible to regenerate and reuse the Iron(II) sulfate catalyst?
A4: Yes, regeneration is possible, particularly if the catalyst has been converted to iron oxides or hydroxides. A general procedure involves:
-
Separation: Isolate the iron-containing solids from the reaction mixture by filtration.
-
Washing: Wash the solids with a suitable solvent to remove any adsorbed organic residues.
-
Drying and Calcination: Dry the solids and then calcine them at a moderate temperature (e.g., 350-400 °C) to convert any iron hydroxides to iron oxides.[5]
-
Re-sulfation: Dissolve the resulting iron oxides in a stoichiometric amount of sulfuric acid to regenerate Iron(II) sulfate.[5] The solution can then be carefully evaporated to crystallize the dihydrate.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidized Catalyst | Visually inspect the catalyst. If it is brownish-yellow, do not use it.[1] Use a fresh, properly stored batch of this compound. | Iron(III) species are generally less catalytically active for many reactions compared to Iron(II). |
| Incorrect pH | Measure the pH of the reaction mixture. Adjust if necessary using a suitable acid or base that does not interfere with the reaction. | The catalytic activity of the iron species is often highly pH-dependent. |
| Presence of Water (for anhydrous reactions) | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the catalyst and certain reactants, leading to deactivation and side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | Some reactions require a certain activation energy to proceed at an appreciable rate. |
| Inhibitors in Substrates | Purify starting materials before use (e.g., by distillation, recrystallization, or column chromatography). | Impurities can act as catalyst poisons, blocking the active sites of the iron catalyst. |
Problem: Poor Product Selectivity / Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature Too High | Decrease the reaction temperature in increments of 5-10 °C. | Higher temperatures can provide enough energy to overcome the activation barrier for side reactions. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. | The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. |
| Excessive Catalyst Loading | Reduce the catalyst loading incrementally. | While increasing catalyst concentration can boost the reaction rate, it might also accelerate undesired side reactions. |
| Substrate Concentration Too High | If applicable, add one of the reactants slowly over a period of time. | This can help to control the concentration of reactive intermediates and suppress polymerization or other side reactions. |
Experimental Protocols
Example Protocol: Synthesis of γ-Valerolactone (GVL) from Levulinic Acid
This protocol is a representative procedure for the hydrogenation of levulinic acid to γ-valerolactone using an iron-based catalytic system. While this specific example may use a modified iron catalyst, the principles of reaction setup and optimization are broadly applicable when using this compound.
Materials:
-
Levulinic acid (LA)
-
Formic acid (FA) as a hydrogen source
-
This compound (as catalyst precursor)
-
Deionized water (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (if creating a supported catalyst): A supported iron catalyst can be prepared by impregnating a support material (e.g., activated carbon, TiO2) with an aqueous solution of Iron(II) sulfate. The impregnated support is then dried and calcined to generate active iron species.
-
Reaction Setup: In a typical experiment, add levulinic acid (e.g., 1 mmol), formic acid (e.g., 2 mmol), the iron catalyst (e.g., 5 mol% Fe), and deionized water (e.g., 10 mL) to a high-pressure autoclave.
-
Reaction Conditions: Seal the autoclave and purge it with an inert gas (e.g., N2) several times. Heat the reaction mixture to the desired temperature (e.g., 150-250 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, and vent any excess pressure. Separate the catalyst by filtration or centrifugation. The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude GVL.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Optimization Data for GVL Synthesis (Illustrative)
| Entry | Catalyst | Temperature (°C) | Time (h) | LA Conversion (%) | GVL Yield (%) |
| 1 | 5 mol% Fe/C | 180 | 4 | 75 | 68 |
| 2 | 5 mol% Fe/C | 200 | 4 | 92 | 85 |
| 3 | 5 mol% Fe/C | 220 | 2 | 98 | 95 |
| 4 | 10 mol% Fe/C | 200 | 4 | >99 | 97 |
Visualizations
Experimental Workflow for Reaction Optimization
Caption: A general workflow for optimizing reactions catalyzed by Iron(II) sulfate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Proposed Mechanism for Hydrogenation of Levulinic Acid
References
- 1. FERROUS SULFATE [www2.atmos.umd.edu]
- 2. homesciencetools.com [homesciencetools.com]
- 3. fespol.com [fespol.com]
- 4. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 5. Regeneration and reuse of iron catalyst for Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to purify commercial grade Iron(II) sulfate dihydrate for research
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of commercial-grade Iron(II) sulfate (B86663) for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade Iron(II) sulfate?
Commercial-grade Iron(II) sulfate often contains several impurities that can interfere with research applications. The most common impurity is Iron(III) sulfate, which forms due to the oxidation of Iron(II) ions upon exposure to air.[1] Other potential impurities can include trace amounts of other metal sulfates (e.g., nickel sulfate), free sulfuric acid, and insoluble matter like silica (B1680970) or dust.
Q2: Why is my commercial Iron(II) sulfate yellowish-brown instead of pale green?
The characteristic pale, blue-green color of pure Iron(II) sulfate heptahydrate is often compromised in commercial grades due to oxidation.[1][2] When Iron(II) (Fe²⁺) is oxidized to Iron(III) (Fe³⁺) by atmospheric oxygen, the salt takes on a yellowish or brownish hue, characteristic of Fe³⁺ compounds. This process is accelerated by moisture, light, and a neutral or alkaline pH.
Q3: How can I prevent the oxidation of Iron(II) sulfate during purification and storage?
Preventing oxidation is critical. Key strategies include:
-
Acidification: Dissolving the salt in dilute sulfuric acid helps to stabilize the Fe²⁺ ion and inhibit oxidation.[1][3]
-
Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can remove dissolved oxygen, further preventing oxidation.[3]
-
Reducing Agents: The presence of a small amount of elemental iron (e.g., iron filings or wire) during the dissolution step can help reduce any Fe³⁺ back to Fe²⁺.
-
Proper Storage: Store the purified crystals in a tightly sealed, airtight container, away from light and moisture, to minimize exposure to air.
Q4: The user guide refers to Iron(II) sulfate dihydrate, but protocols often mention the heptahydrate. What is the difference?
Iron(II) sulfate can exist in several hydration states (with different numbers of water molecules in its crystal structure), such as the monohydrate (FeSO₄·H₂O), tetrahydrate (FeSO₄·4H₂O), and heptahydrate (FeSO₄·7H₂O).[2][4] The heptahydrate is the most common and stable form when crystallized from aqueous solutions at temperatures below 56°C.[2] While the purification principles are the same, the protocol provided here focuses on preparing the heptahydrate due to its commonality and stability under typical lab conditions.
Q5: How can I assess the purity of my final product?
The purity of the recrystallized Iron(II) sulfate can be determined using redox titration.[5] A common method involves titrating a solution of the purified salt with a standardized solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate, in an acidic medium.[5][6] The endpoint, indicating the complete oxidation of Fe²⁺ to Fe³⁺, can be detected by a color change.
Purification Workflow Diagram
Caption: A flowchart illustrating the key steps for purifying commercial-grade Iron(II) sulfate.
Data Presentation
Table 1: Solubility of Iron(II) Sulfate Heptahydrate in Water
This data is essential for preparing a saturated solution for recrystallization. The goal is to dissolve the salt in a minimal amount of hot water and then cool it to induce crystallization, as the solubility decreases significantly at lower temperatures.
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 0 | 28.8[7] |
| 10 | 40.0[7] |
| 20 | 48.0[7] |
| 30 | 60.0[7] |
| 40 | 73.3[7] |
| 54 | 51.35[1] |
| 60 | 101.0[7] |
Note: The data illustrates a general trend. It is recommended to heat the solution until just saturated to maximize yield upon cooling.
Table 2: Typical Purity Levels
| Grade | Typical Purity of FeSO₄·7H₂O | Common Impurities |
| Commercial/Technical | 90-98% | Iron(III) sulfate, insoluble matter, other metal salts |
| Purified (Recrystallized) | >99.5% | Significantly reduced levels of all impurities |
| Pharmacopoeia Standard | 98.0 - 105.0% | Meets specific limits for heavy metals and other contaminants.[5] |
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| Solution turns yellow or brown upon dissolving the salt. | Oxidation of Fe²⁺ to Fe³⁺ by dissolved oxygen in the water. | Ensure the dissolution water is acidified with dilute sulfuric acid before adding the salt. Adding a few clean iron filings can also help reduce the Fe³⁺ back to Fe²⁺. |
| Insoluble particles remain after heating and stirring. | The commercial sample contains insoluble impurities (e.g., dust, silica) or the solution is supersaturated with an impurity. | Perform a hot filtration step. Quickly filter the hot, saturated solution through fluted filter paper to remove any solid particles before allowing it to cool. |
| No crystals form after cooling the solution. | The solution was not sufficiently saturated. | Reheat the solution and allow some of the solvent (water) to evaporate to increase the concentration. Then, allow it to cool again. Seeding with a tiny crystal of pure Iron(II) sulfate can also initiate crystallization. |
| The final, dried crystals are yellowish or have brown spots. | Oxidation occurred during the crystallization or drying process. | Ensure the crystallization occurs in an acidic medium. When washing, use ice-cold, deoxygenated water. Dry the crystals as quickly as possible without heat, for example, by pressing them between filter papers and then placing them in a desiccator. |
| The crystal yield is very low. | Too much solvent was used initially, or the solution was not cooled to a low enough temperature. | Use the minimum amount of hot water needed to dissolve the salt (refer to solubility data). After cooling to room temperature, place the crystallization dish in an ice bath for 30-60 minutes to maximize crystal formation. |
Experimental Protocol: Recrystallization of Iron(II) Sulfate Heptahydrate
This protocol details the purification of commercial-grade Iron(II) sulfate via recrystallization to yield pure, pale green crystals of FeSO₄·7H₂O.
Materials and Reagents:
-
Commercial-grade Iron(II) sulfate
-
Deionized water
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Clean iron filings or a small iron nail
-
Ethanol (95% or absolute)
-
Beakers (appropriate sizes)
-
Glass stirring rod
-
Heating source (hot plate)
-
Filtration apparatus (funnel, fluted filter paper, receiving flask)
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Desiccator
Procedure:
-
Dissolution and Reduction:
-
For every 100 g of commercial Iron(II) sulfate, prepare a solution of approximately 150 mL of deionized water in a beaker.
-
Add ~5 mL of 1 M sulfuric acid to the water and stir. This acidifies the solution to prevent premature oxidation.[1]
-
Add the commercial Iron(II) sulfate to the acidified water. Add a small amount (~0.5 g) of clean iron filings.
-
Gently heat the mixture on a hot plate to about 70°C, stirring continuously until the salt is completely dissolved. Avoid boiling, as this can accelerate decomposition and dehydration. The solution should be a clear, pale green.
-
-
Hot Filtration:
-
Set up a gravity filtration system with a funnel and fluted filter paper. It is advisable to pre-heat the funnel and receiving flask with hot water to prevent premature crystallization in the funnel.
-
Quickly pour the hot, saturated Iron(II) sulfate solution through the filter paper to remove any insoluble impurities and the excess iron filings.
-
-
Crystallization:
-
Cover the hot filtrate in the receiving flask or crystallization dish with a watch glass to prevent contamination from dust and slow down evaporation.
-
Allow the solution to cool slowly to room temperature. Large, well-formed crystals will form as the solution cools.
-
To maximize the yield, place the crystallization dish in an ice bath for 30-60 minutes after it has reached room temperature.
-
-
Isolation and Washing of Crystals:
-
Carefully decant the majority of the supernatant liquid (the remaining solution).
-
Collect the pale green crystals using a Büchner funnel under vacuum filtration.
-
Wash the crystals on the filter with two small portions of ice-cold deionized water to remove any remaining mother liquor.
-
Finally, wash the crystals with a small portion of ethanol to help displace the water and accelerate drying.
-
-
Drying the Crystals:
-
Remove the crystals from the funnel and gently press them between two sheets of dry filter paper to remove most of the moisture.
-
For final drying, spread the crystals on a watch glass and place them in a desiccator under vacuum until they are completely dry and free-flowing. Do not heat the crystals to dry them, as this will cause them to lose their water of hydration.[4]
-
-
Purity Assessment (Qualitative and Quantitative):
-
Visual Inspection: The purified crystals should be pale blue-green and well-formed, without any yellow or brown discoloration.
-
Redox Titration: To quantify the purity, accurately weigh a sample of the dried crystals, dissolve it in a solution of dilute sulfuric acid, and titrate against a standardized potassium permanganate solution until a faint, persistent pink endpoint is reached.[6] The percentage purity can be calculated from the stoichiometry of the redox reaction.
-
References
- 1. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ferrous sulfate heptahydrate | 7782-63-0 [chemicalbook.com]
Addressing the hygroscopic nature of Iron(II) sulfate dihydrate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for Iron(II) sulfate dihydrate to be hygroscopic?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere.[1] this compound, like other hydrated salts, can attract and hold water molecules, which can lead to physical and chemical changes if not handled correctly.
Q2: What are the potential consequences of using this compound that has absorbed atmospheric moisture?
A2: Using this compound that has been compromised by moisture absorption can lead to several experimental issues:
-
Inaccurate Concentrations: The absorbed water increases the total weight of the compound, leading to erroneously high mass measurements. This results in the preparation of solutions with lower concentrations of Fe²⁺ than intended.
-
Altered Physical Properties: Moisture absorption can cause the crystalline powder to clump, making it difficult to handle and weigh accurately.[1]
-
Chemical Degradation: The presence of excess water can accelerate the oxidation of Iron(II) to Iron(III), especially when exposed to air.[2] This is often indicated by a color change from pale green-blue to a yellowish-brown.
-
Variability in Experimental Results: Inconsistent hydration levels of the starting material will lead to poor reproducibility of experiments.
Q3: How can I visually assess if my this compound has absorbed excess moisture?
A3: While a visual inspection is not a definitive quantitative measure, signs of excess moisture absorption include a change in the material's appearance from a dry, free-flowing powder to a clumpy or caked substance. A color change towards yellow or brown suggests oxidation, which can be exacerbated by the presence of moisture.
Q4: What is the best way to store this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[3] For enhanced protection, especially in humid environments, the primary container can be placed inside a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.[4] Store in a cool, dry place.
Q5: Can I dry this compound that has absorbed moisture?
A5: Yes, it is possible to dry this compound. However, this must be done with caution. Gentle heating in a vacuum oven at a controlled temperature can remove absorbed surface moisture and even some water of hydration.[5] It is crucial to avoid excessive heat, as this can lead to the decomposition of the sulfate salt.[6] The specific temperature and duration will depend on the extent of hydration. It is recommended to perform a preliminary test on a small sample and verify the water content using an analytical method.
Troubleshooting Guides
Issue 1: Inconsistent results in Fenton reactions.
-
Problem: The efficiency of the Fenton reaction, which uses Iron(II) sulfate to generate highly reactive hydroxyl radicals for the oxidation of organic compounds, is highly dependent on the concentration of Fe²⁺ ions.[7] If the Iron(II) sulfate used has absorbed water, the actual Fe²⁺ concentration will be lower than calculated, leading to reduced reaction efficiency and poor reproducibility.[8][9]
-
Solution:
-
Verify Water Content: Before preparing your stock solution, determine the water content of your this compound using Karl Fischer titration or thermogravimetric analysis (TGA).
-
Adjust Mass Accordingly: Adjust the mass of the Iron(II) sulfate used for your stock solution based on the determined water content to achieve the desired molar concentration of Fe²⁺.
-
Use a Fresh, Properly Stored Supply: Whenever possible, use a fresh, unopened container of this compound that has been stored under appropriate conditions.
-
Issue 2: Difficulty in preparing accurate stock solutions.
-
Problem: The rapid absorption of moisture from the air during weighing can make it challenging to obtain an accurate mass of this compound, leading to stock solutions of unknown concentration.
-
Solution:
-
Minimize Exposure Time: Work quickly when weighing the compound. Have all necessary equipment ready before opening the container.[3]
-
Weigh by Difference: For greater accuracy, weigh the sealed container, dispense the approximate amount of reagent needed, and then re-weigh the sealed container. The difference in mass will be the amount of reagent dispensed.
-
Use a Glove Box: For highly sensitive experiments, weighing the compound inside a glove box with a controlled, low-humidity atmosphere is the most reliable method.[10]
-
Prepare a Stock Solution from the Entire Bottle: To ensure consistency across multiple experiments, a stock solution can be prepared from the entire contents of a new bottle of this compound.[4] The concentration of this stock solution can then be accurately determined by titration.
-
Issue 3: Observed precipitation in aqueous solutions of Iron(II) sulfate.
-
Problem: A yellowish-brown precipitate in an Iron(II) sulfate solution is likely due to the oxidation of Fe²⁺ to Fe³⁺, which then hydrolyzes to form insoluble iron(III) hydroxide (B78521) or oxide-hydroxides.[2] This is more likely to occur in neutral or basic solutions and is accelerated by dissolved oxygen.
-
Solution:
-
Acidify the Solution: Iron(II) solutions are more stable at a lower pH. Preparing the solution in deoxygenated, slightly acidic water (e.g., pH 3-4) can help prevent oxidation.[7]
-
Use Deoxygenated Water: Prepare solutions using water that has been deoxygenated by boiling and cooling under an inert gas (like nitrogen or argon) to minimize the presence of dissolved oxygen.
-
Prepare Fresh Solutions: Prepare Iron(II) sulfate solutions fresh for each experiment to minimize the time for oxidation to occur.
-
Data Presentation
Table 1: Dehydration of Iron(II) Sulfate Heptahydrate at Different Relative Humidities (25°C)
| Relative Humidity (%) | Water Molecules Lost | Resulting Compound | Stability |
| 9.5 | 3 | FeSO₄·4H₂O | Unstable, dehydrates |
| 33.8 | 3 | FeSO₄·4H₂O | Unstable, dehydrates |
| 54.5 | 0 | FeSO₄·7H₂O | Stable |
| 66.4 | 0 | FeSO₄·7H₂O | Stable |
| 73.5 | 0 | FeSO₄·7H₂O | Stable |
| 83.0 | 0 | FeSO₄·7H₂O | Stable |
Note: This data is for the heptahydrate form but illustrates the general principle of how different hydrates of iron(II) sulfate behave at varying humidity levels. The dihydrate form will also be susceptible to moisture absorption, especially in high-humidity environments.[5][11]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound.
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Ensure the titration vessel is clean and dry.
-
Add the appropriate Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
-
Reagent Standardization (Titer Determination):
-
Perform a pre-titration to neutralize the solvent.
-
Accurately weigh a suitable water standard (e.g., disodium (B8443419) tartrate dihydrate) and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the titer of the reagent (mg H₂O / mL reagent). Repeat for accuracy.
-
-
Sample Analysis:
-
Perform a pre-titration of the solvent.
-
Accurately weigh approximately 100-200 mg of the this compound sample and quickly transfer it to the titration vessel.
-
Begin the titration immediately and continue until the endpoint is reached.
-
Record the volume of Karl Fischer reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % H₂O = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100
-
Protocol 2: Fenton Reaction for Wastewater Treatment (Example)
This protocol outlines a general procedure for using Fenton's reagent to treat a model organic pollutant in wastewater.
-
Sample Preparation:
-
Take a known volume of the wastewater sample in a beaker.
-
Adjust the pH of the sample to 3.0-3.5 using dilute sulfuric acid.[3]
-
-
Fenton's Reagent Preparation and Reaction:
-
Prepare a stock solution of this compound with a known concentration, accounting for its water content.
-
Add the required amount of the Iron(II) sulfate stock solution to the wastewater sample to achieve the desired catalyst concentration (e.g., 20-50 mg/L Fe²⁺).[8][9]
-
Stir the solution vigorously.
-
Slowly add the required amount of hydrogen peroxide (e.g., 30% solution) to the mixture.[12] The H₂O₂:Fe²⁺ ratio is a critical parameter to optimize.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) with continuous stirring.[3]
-
After the reaction period, quench the reaction by raising the pH to around 7.0-8.0 with a base (e.g., NaOH). This will precipitate the iron catalyst as iron(III) hydroxide.
-
-
Analysis:
-
Separate the precipitate by filtration or centrifugation.
-
Analyze the supernatant for the concentration of the target organic pollutant to determine the degradation efficiency.
-
Mandatory Visualization
Caption: Workflow for handling hygroscopic this compound.
Caption: Transferrin-mediated cellular iron uptake pathway.
References
- 1. testbook.com [testbook.com]
- 2. Fenton's reagent - Sciencemadness Wiki [sciencemadness.org]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. usptechnologies.com [usptechnologies.com]
Controlling particle size in the synthesis of materials from Iron(II) sulfate dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of materials from Iron(II) sulfate (B86663) dihydrate. The focus is on controlling particle size, a critical parameter for many applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My synthesized particles are too large. How can I reduce the particle size?
Several factors can lead to the formation of oversized particles. Consider the following troubleshooting steps:
-
Increase the pH: In many co-precipitation methods, a higher pH (more basic) leads to faster nucleation and the formation of smaller particles. For instance, in the synthesis of iron oxide nanoparticles, increasing the pH from 1.6 to 12 has been shown to decrease crystallite size.[1] Conversely, acidic conditions can sometimes lead to larger particles.[2]
-
Decrease the Reaction Temperature: While seemingly counterintuitive, for some synthesis routes like the sol-gel method, lower sintering temperatures can result in smaller crystallite sizes.[3] However, the effect of temperature can be complex and method-dependent. In some cases, higher temperatures can lead to smaller nanoparticles by favoring nucleation over growth.[4] It is crucial to optimize the temperature for your specific protocol.
-
Increase the Stirring Speed: Inadequate mixing can lead to localized areas of high precursor concentration, promoting particle growth over nucleation. Increasing the stirring speed can improve the homogeneity of the reaction mixture, leading to smaller and more uniform particles. However, be aware that beyond a certain point, excessive stirring might not further reduce particle size and could even have detrimental effects.[5]
-
Decrease the Precursor Concentration: A lower concentration of the iron(II) sulfate precursor can slow down the particle growth rate, resulting in smaller final particle sizes.[6]
I am observing a wide particle size distribution (polydispersity). What can I do to achieve a more uniform size?
A broad particle size distribution is a common issue. To improve monodispersity, consider these points:
-
Control the Nucleation and Growth Steps: Aim for a short, rapid nucleation event followed by a slower, controlled growth phase. This can often be achieved by the rapid addition of the precipitating agent while vigorously stirring.
-
Optimize the pH: The pH of the reaction medium significantly influences the surface charge of the particles, which in turn affects their stability against aggregation.[7] Experiment with different pH values to find the optimal range for your system that minimizes aggregation.
-
Utilize Capping Agents or Surfactants: The addition of surfactants or stabilizing agents can adsorb to the surface of the nanoparticles, preventing them from aggregating and controlling their growth. The choice of surfactant and its concentration are critical parameters to optimize.
-
Refine the Washing and Purification Steps: Incomplete removal of byproducts or excess reagents can lead to particle agglomeration during drying. Ensure thorough washing and centrifugation or dialysis steps.
My particles are aggregating. How can I prevent this?
Particle aggregation is often linked to surface chemistry and processing conditions. Here are some solutions:
-
Surface Modification: As mentioned above, using capping agents or surfactants is a primary method to prevent aggregation by providing steric or electrostatic repulsion between particles.
-
Control of pH and Ionic Strength: The stability of colloidal particles is highly dependent on the pH and ionic strength of the medium.[8] Adjusting these parameters can help to increase the repulsive forces between particles.
-
Post-Synthesis Treatments: Sonication can be used to break up soft agglomerates. However, excessive sonication can sometimes lead to particle fracture.[9]
What is the effect of the Fe²⁺/Fe³⁺ ratio on particle size?
In methods like co-precipitation for synthesizing magnetite (Fe₃O₄), the initial ratio of Fe²⁺ to Fe³⁺ is a critical parameter. While this guide focuses on starting with Iron(II) sulfate, oxidation to Fe³⁺ often occurs or is intentionally induced. The stoichiometry of the reaction to form magnetite requires a 1:2 ratio of Fe²⁺ to Fe³⁺. Deviating from this ratio can affect the phase purity, size, and magnetic properties of the resulting nanoparticles.[8]
Data on Particle Size Control
The following tables summarize the influence of key experimental parameters on the final particle size of iron-based nanoparticles.
Table 1: Effect of pH on Iron Oxide Nanoparticle Size
| Precursor(s) | Synthesis Method | pH | Resulting Particle Size | Reference |
| FeCl₂ and FeSO₄ | Co-precipitation | 4 | Goethite (α-FeOOH) obtained | |
| FeCl₂ and FeSO₄ | Co-precipitation | 10 | 35-45 nm (Magnetite) | |
| FeCl₃ | Green Synthesis | 1.6 | ~40 nm (α-Fe₂O₃) | [1] |
| FeCl₃ | Green Synthesis | 12 | ~61 nm (α-Fe₂O₃) | [1] |
| Green Synthesis | Green Synthesis | 12.5 | 6.6 nm | [7] |
| Ferric Chloride | Hydrothermal | 1.5 | ~77 nm | [10] |
| Ferric Chloride | Hydrothermal | 3.0 | ~63 nm | [10] |
Table 2: Effect of Temperature on Iron Oxide Nanoparticle Size
| Precursor | Synthesis Method | Temperature | Resulting Particle Size | Reference |
| Iron Nitrate | Sol-Gel | 300°C (573 K) | 14.32 nm | [3] |
| Iron Nitrate | Sol-Gel | 400°C (673 K) | 16.45 nm | [3] |
| Iron Nitrate | Sol-Gel | 500°C (773 K) | 18.67 nm | [3] |
| NaFe(SO₄)₂ and Na₃Fe(SO₄)₃ | Solid State Reaction | < 490°C | 50-100 nm | [11] |
| NaFe(SO₄)₂ and Na₃Fe(SO₄)₃ | Liquid Phase-mediated | > 490°C | 500 nm - 2 µm | [11] |
Table 3: Effect of Stirring Speed on Magnetite Nanoparticle Size
| Precursor | Synthesis Method | Stirring Speed (rpm) | Resulting Particle Size | Reference |
| Iron (III) acetylacetonate | Thermal Decomposition | 0 | ~8.5 nm | [12] |
| Iron (III) acetylacetonate | Thermal Decomposition | 100 | ~10.4 nm | [12] |
| Iron (III) acetylacetonate | Thermal Decomposition | 240 | ~9.5 nm | [12] |
Experimental Protocols
Below are detailed methodologies for common synthesis techniques used to produce iron-based nanoparticles.
Protocol 1: Co-precipitation of Magnetite Nanoparticles
This protocol is adapted from methods described for the synthesis of magnetite nanoparticles by co-precipitation of Fe²⁺ and Fe³⁺ ions.[8]
Materials:
-
Iron(II) sulfate dihydrate (FeSO₄·2H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Deionized water
-
Nitrogen gas (optional, to prevent oxidation)
Procedure:
-
Prepare a solution of iron salts by dissolving Iron(II) sulfate and Iron(III) chloride in deionized water in a molar ratio of 1:2 (Fe²⁺:Fe³⁺). The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of Fe²⁺.
-
Heat the solution to a desired temperature (e.g., 80°C) with vigorous stirring.
-
Rapidly add a basic solution (e.g., ammonium hydroxide or sodium hydroxide) to the iron salt solution. A black precipitate of magnetite (Fe₃O₄) should form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for the crystallization and growth of the nanoparticles.
-
Cool the mixture to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong magnet.
-
Wash the nanoparticles several times with deionized water to remove unreacted salts and other impurities. Repeat the washing step until the supernatant is neutral.
-
Finally, wash the nanoparticles with ethanol (B145695) or acetone (B3395972) and dry them under vacuum.
Protocol 2: Sol-Gel Synthesis of Hematite (α-Fe₂O₃) Nanoparticles
This protocol is a generalized procedure based on the sol-gel method.[3][8]
Materials:
-
This compound (FeSO₄·2H₂O) or an Iron(III) salt precursor
-
An alcohol solvent (e.g., ethanol)
-
A gelling agent/catalyst (e.g., an acid or a base)
-
Deionized water
Procedure:
-
Dissolve the iron salt precursor in the alcohol solvent.
-
Add deionized water to the solution to initiate hydrolysis.
-
Add the gelling agent/catalyst to promote the formation of a sol. The solution will gradually become more viscous.
-
Allow the sol to age, during which it will form a gel. This step can take several hours to days.
-
Dry the gel at a moderate temperature to remove the solvent.
-
Calcine (heat treat) the dried gel at a specific temperature to induce crystallization and form the final iron oxide nanoparticles. The calcination temperature is a critical parameter for controlling the particle size and phase.[3]
Visualizations
The following diagrams illustrate key relationships and workflows in the synthesis of nanoparticles.
Caption: Key parameters influencing particle size and distribution.
Caption: Troubleshooting workflow for particle size issues.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. particletechlabs.com [particletechlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Iron(II) Sulfate Dihydrate and Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
Iron(II) sulfate (B86663), or ferrous sulfate, is a versatile chemical compound utilized in a wide array of applications, from pharmaceutical formulations as an iron supplement to industrial processes as a reducing agent and a precursor in Fenton reactions.[1][2][3] It is commercially available in various hydrated forms, most commonly as the blue-green heptahydrate (FeSO₄·7H₂O) and less hydrated forms like the dihydrate (FeSO₄·2H₂O).[1] The degree of hydration significantly influences the compound's physicochemical properties and, consequently, its reactivity. This guide provides an objective comparison of the reactivity of Iron(II) sulfate dihydrate and heptahydrate, supported by experimental data and protocols to aid in the selection of the appropriate form for specific research and development needs.
Physicochemical Properties
The difference in water of crystallization between the dihydrate and heptahydrate forms leads to notable variations in their fundamental properties. These differences are crucial as they directly impact stability, iron content by mass, and handling characteristics.
| Property | This compound (FeSO₄·2H₂O) | Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) |
| Molar Mass | ~187.94 g/mol [4] | ~278.02 g/mol [1] |
| Appearance | White-yellow to grayish-white powder | Blue-green monoclinic crystals or granules[1][5] |
| Water Content (% w/w) | ~19.16% | ~45.36% |
| Iron (Fe²⁺) Content (% w/w) | ~29.72% | ~20.09% |
| Density | ~3 g/cm³[6] | ~1.898 g/cm³[5][6] |
| Solubility in Water | Soluble | Readily soluble[5][7] |
| Stability | More stable against oxidation[8] | Air and moisture sensitive; readily oxidizes[5][9][10] |
Comparative Reactivity Analysis
Reactivity, in the context of these compounds, primarily pertains to their dissolution rate and their stability against oxidation from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.
Dissolution Rate
The heptahydrate form, with its higher water content and different crystal structure, generally exhibits a faster dissolution rate in aqueous solutions compared to the dihydrate. The extensive hydrogen bonding network provided by the seven water molecules facilitates a more rapid dissociation into the aquo complex [Fe(H₂O)₆]²⁺.[1]
Illustrative Data: Time to Dissolution
| Compound | Temperature (°C) | Time to Dissolve 10g in 100mL H₂O (seconds) |
| Dihydrate | 25 | 120 |
| Heptahydrate | 25 | 45 |
| Dihydrate | 40 | 75 |
| Heptahydrate | 40 | 25 |
| Note: Data is illustrative and can vary based on particle size, agitation, and purity. |
The faster dissolution of the heptahydrate can be advantageous in applications requiring the rapid availability of Fe²⁺ ions, such as in certain titration reactions or the preparation of reaction media.
Oxidative Stability
A critical aspect of reactivity for Iron(II) sulfate is its propensity to oxidize to Iron(III) sulfate, particularly in the presence of air and moisture.[6][11] The Fe³⁺ ion is often considered a contaminant in applications where the reducing power of Fe²⁺ is required.
Experimental studies have shown that lower hydrates of Iron(II) sulfate are significantly more stable and resistant to oxidation than the heptahydrate form.[8] The higher water content in the heptahydrate can facilitate the oxidation process. This makes the dihydrate a more suitable choice for applications requiring long-term stability or use in high-temperature processes where the rate of oxidation would be accelerated.[8]
Illustrative Data: Oxidation Over Time
| Compound | Storage Condition | % Oxidation to Fe³⁺ after 30 days |
| Dihydrate | Open to air, 25°C, 60% RH | < 2% |
| Heptahydrate | Open to air, 25°C, 60% RH | > 15% |
| Note: Data is illustrative. Oxidation rates are highly dependent on environmental conditions. |
Application-Specific Reactivity: The Fenton Reaction
The Fenton reaction, which utilizes an iron catalyst and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) for oxidizing contaminants, is an excellent case study for comparing reactivity.[12][13]
Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ [12]
While either hydrate (B1144303) can be used as the Fe²⁺ source, the choice depends on the specific requirements of the process.[14]
-
Iron(II) Sulfate Heptahydrate: Its rapid dissolution ensures immediate availability of the Fe²⁺ catalyst, initiating the reaction quickly. This is ideal for batch processes where a rapid onset of oxidation is desired.
-
This compound: Its higher iron content per unit mass means less material is required to achieve the same catalyst loading. Its superior stability is advantageous for creating stock solutions or for use in continuous flow processes where the catalyst is exposed to the environment for extended periods.
Experimental Protocols
To provide a standardized basis for comparison, the following detailed experimental protocols are provided.
Protocol 1: Comparative Dissolution Rate Analysis
Objective: To quantify and compare the time required for complete dissolution of this compound and heptahydrate.
Materials:
-
This compound
-
Iron(II) sulfate heptahydrate
-
Deionized water, deoxygenated
-
100 mL volumetric flasks
-
Magnetic stirrer and stir bars
-
Spectrophotometer
-
1,10-phenanthroline (B135089) solution (0.25%)[15]
-
Hydroxylamine (B1172632) hydrochloride solution (10%)[16]
-
Sodium acetate (B1210297) buffer (pH 3.5)[17]
-
Stopwatch
Methodology:
-
Equilibrate 100 mL of deoxygenated deionized water in a flask on a magnetic stirrer to a constant temperature (e.g., 25°C).
-
Add a precisely weighed amount (e.g., 1.00 g) of the iron sulfate hydrate to the water and simultaneously start a stopwatch.
-
At fixed time intervals (e.g., every 15 seconds), withdraw a 1 mL aliquot.
-
Immediately transfer the aliquot to a 100 mL volumetric flask containing 10 mL of hydroxylamine solution and 10 mL of sodium acetate buffer. This quenches the dissolution and reduces any Fe³⁺ to Fe²⁺.[16][17]
-
Add 10 mL of 1,10-phenanthroline solution to the flask. The solution will form a red-orange complex with Fe²⁺.[15][16]
-
Dilute the flask to the 100 mL mark with deionized water and mix thoroughly.
-
After 10 minutes for color development, measure the absorbance of the solution at 510 nm using a spectrophotometer.[15][16]
-
Plot absorbance versus time. The point at which the absorbance reaches a plateau corresponds to the time of complete dissolution.
Protocol 2: Comparative Oxidative Stability Analysis
Objective: To measure and compare the rate of oxidation of Fe²⁺ to Fe³⁺ for both hydrates under controlled atmospheric conditions.
Materials:
-
This compound and heptahydrate
-
Deionized water
-
Environmental chamber (controlled temperature and humidity)
-
Reagents for Fe²⁺ determination (as listed in Protocol 1)
-
Potassium thiocyanate (B1210189) solution (for qualitative Fe³⁺ check)
Methodology:
-
Prepare 0.1 M solutions of both the dihydrate and heptahydrate in deionized water.
-
Place 100 mL of each solution in separate, open beakers within an environmental chamber set to 25°C and 60% relative humidity.
-
At Day 0, and subsequently at regular intervals (e.g., Day 1, 7, 15, 30), take a 1 mL aliquot from each solution.
-
Determine the concentration of Fe²⁺ in the aliquot using the 1,10-phenanthroline method described in Protocol 1.
-
A qualitative check for the presence of Fe³⁺ can be performed by adding a drop of potassium thiocyanate to a separate small sample, which will turn red in the presence of ferric ions.
-
Calculate the percentage of Fe²⁺ remaining over time relative to the initial concentration at Day 0.
-
Plot the percentage of remaining Fe²⁺ versus time for each hydrate to compare their stability.
Summary and Recommendations
The choice between this compound and heptahydrate is dictated by the specific demands of the application.
Choose Iron(II) Sulfate Heptahydrate when:
-
Rapid dissolution is critical: For applications needing a quick release of Fe²⁺ ions.
-
The reagent is used immediately after preparation: To minimize oxidation.
-
Ease of handling crystalline material is preferred.
Choose this compound when:
-
Long-term stability is paramount: For preparing stock solutions or in formulations with a long shelf life.[8]
-
Reactions are performed at elevated temperatures: To slow the rate of oxidation.[8]
-
A higher iron content by mass is economically or practically advantageous.
-
Use in solid-state or melt technologies is intended. [8]
By understanding these key differences in reactivity, researchers, scientists, and drug development professionals can make an informed decision to optimize the performance, stability, and efficiency of their specific applications.
References
- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]
- 4. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. americanelements.com [americanelements.com]
- 8. [Thermostability testing of iron(II) sulphate for formulation of drug product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 10. Ferrous sulfate heptahydrate | 7782-63-0 [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 13. fenton reagent reaction hydrogen peroxide iron sulfate | Fundamental Photographs - The Art of Science [fphoto.photoshelter.com]
- 14. researchgate.net [researchgate.net]
- 15. pennwest.edu [pennwest.edu]
- 16. csun.edu [csun.edu]
- 17. web.pdx.edu [web.pdx.edu]
Iron(II) sulfate dihydrate versus ferrous ammonium sulfate: which is more stable?
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of two common laboratory sources of ferrous ions.
In the realm of analytical chemistry, drug development, and various industrial processes, the choice of a stable and reliable source of ferrous ions (Fe²⁺) is paramount. Both Iron(II) sulfate (B86663) and its double salt, ferrous ammonium (B1175870) sulfate (commonly known as Mohr's salt), are frequently utilized for this purpose. This guide provides a detailed comparison of the stability of Iron(II) sulfate dihydrate and ferrous ammonium sulfate, supported by experimental methodologies, to aid in the selection of the most appropriate reagent for specific applications.
Executive Summary
Ferrous ammonium sulfate is demonstrably more stable and resistant to atmospheric oxidation than Iron(II) sulfate. The presence of the ammonium ion in the crystal lattice of ferrous ammonium sulfate contributes to a slightly acidic environment in aqueous solutions, which significantly slows the rate of oxidation of the Fe²⁺ ion to its ferric (Fe³⁺) state. This inherent stability makes ferrous ammonium sulfate the preferred reagent for applications requiring a long shelf-life and consistent purity, particularly in analytical chemistry where it is often used as a primary standard.
Comparative Stability Data
| Parameter | This compound (FeSO₄·2H₂O) | Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) |
| Appearance | Off-white to yellowish-white powder/crystals | Pale green crystalline solid |
| Shelf Life | Fair to poor; prone to oxidation[1] | Excellent; highly resistant to oxidation[2][3] |
| Oxidation in Air | Readily oxidizes, especially in the presence of moisture, turning brownish-yellow[4] | Significantly more resistant to atmospheric oxidation[2][5] |
| Hygroscopicity | Deliquescent; readily absorbs moisture from the air | Less prone to deliquescence under standard conditions |
| Solution Stability | Solutions are unstable and oxidize rapidly | Solutions are more stable, especially when acidified[2] |
The Chemistry of Stability
The enhanced stability of ferrous ammonium sulfate can be attributed to two primary factors:
-
The Common Ion Effect and Acidity: In solution, the ammonium ions (NH₄⁺) from ferrous ammonium sulfate hydrolyze to a small extent, producing a slightly acidic medium. This acidic environment (lower pH) increases the stability of the ferrous ions and retards the oxidation process.[2][3] The oxidation of Fe²⁺ to Fe³⁺ is more favorable at higher pH.
-
Crystal Lattice Structure: Ferrous ammonium sulfate is a double salt, forming a well-defined crystalline structure where the ferrous ions are incorporated into a more stable lattice with ammonium and sulfate ions.[2] This structure provides a physical barrier to atmospheric oxygen.
The oxidation of Iron(II) sulfate in the presence of air and moisture can be represented by the following simplified equation:
4 FeSO₄ + O₂ + 2 H₂O → 4 Fe(OH)SO₄
This reaction results in the formation of a yellow-brown precipitate of basic ferric sulfate, indicating the degradation of the compound.
References
Efficacy comparison of Iron(II) sulfate and ferric chloride in water coagulation
A Comparative Guide to the Efficacy of Iron(II) Sulfate (B86663) and Ferric Chloride in Water Coagulation
For researchers and professionals in water treatment and purification, the selection of an appropriate coagulant is a critical decision that influences process efficiency, cost, and final water quality. Among the commonly used iron-based coagulants, Iron(II) sulfate (ferrous sulfate, FeSO₄) and ferric chloride (FeCl₃) are prominent choices. This guide provides an objective comparison of their performance in water coagulation, supported by experimental data and detailed protocols.
Performance Comparison
The efficacy of a coagulant is determined by several key parameters, including its ability to remove turbidity and organic matter, the required dosage, the optimal pH range for its action, and the characteristics of the floc it forms. The following table summarizes the performance of ferrous sulfate and ferric chloride based on data from various studies.
| Performance Indicator | Iron(II) Sulfate (Ferrous Sulfate) | Ferric Chloride | Key Findings and Citations |
| Turbidity Removal | Effective, but may require oxidation to Fe(III) for optimal performance. | Generally demonstrates higher turbidity removal efficiency across a range of initial turbidity levels.[1] | Ferric chloride has been shown to achieve turbidity removal of 92.9-99.4%, slightly higher than alum (a common benchmark), while ferrous sulfate's efficiency is often context-dependent on pre-oxidation.[1] In some applications, ferric chloride achieved 98.96% turbidity removal.[2] |
| Organic Matter (TOC/DOC) Removal | Moderate removal, often less effective than ferric salts for high DOC water.[3] | More effective in removing dissolved organic carbon (DOC) and total organic carbon (TOC).[3][4][5] | Studies have shown that ferric chloride is more effective than alum at similar doses for TOC removal, with mean treatment efficiencies of 51% for ferric chloride.[4][5] Ferric sulfate, a related ferric salt, required a 50% higher concentration and removed nearly 15% less DOC than ferric chloride in one study.[3] |
| Optimal Coagulant Dosage | Dosage is highly dependent on water quality and whether it is used in conjunction with other treatments. | Often effective at lower dosages compared to ferrous sulfate for similar removal efficiencies.[6] | In treating dairy industry wastewater, the optimal dose for ferric chloride was found to be 200 mg/L, whereas for ferric sulfate it was 400 mg/L.[6] For arsenic removal, dosages of 15-30 mg/L of FeCl₃ were found to be optimal.[7] |
| Optimal pH Range | Effective in a wider pH range, including alkaline conditions (pH 8-10), though often optimal around pH 4.5 or when oxidized to Fe(III).[6][8] Ferrous sulfate may be suitable for treating more alkaline water.[9] | Effective over a broad pH range, typically between 4 and 12, with optimal performance often observed in the slightly acidic to neutral range (e.g., pH 5-7).[1][10][11] | Ferric chloride's effectiveness at lower pH can be an advantage as it provides higher acidity, which aids in the removal of natural organic matter.[4][5] Ferrous sulfate has been shown to be effective at pH 8-10 with a slightly increased dose.[8] |
| Floc Characteristics | Can produce less dense and more fragile flocs, which might impact filtration runtimes.[8] | Tends to form larger, more compact, and denser flocs that settle more quickly.[2] | The ability of ferric chloride to form more robust flocs contributes to its higher efficiency in removing suspended solids.[2] |
| Residual Iron Concentration | Residual iron can be a concern, particularly if the pH is not optimal for precipitation of iron hydroxides. | Lower residual iron concentrations are often achievable under optimal conditions.[12] | Minimum residual iron concentrations below 0.1 mg/L have been reported for iron-based coagulants, meeting drinking water standards in many regions.[12] However, under-dosing can lead to increased residual metal concentrations for both coagulant types.[4][5] |
Experimental Protocols
The standard method for evaluating and comparing the performance of coagulants is the jar test. This procedure simulates the coagulation, flocculation, and sedimentation processes of a water treatment plant.
Standard Jar Test Protocol
-
Water Sample Preparation:
-
Collect a representative sample of the raw water to be treated.
-
If necessary, adjust the initial turbidity to a desired level using a stock suspension of kaolin (B608303) clay.[8]
-
Measure and record the initial water quality parameters: turbidity, pH, temperature, alkalinity, and TOC/DOC.
-
-
Coagulant Stock Solution Preparation:
-
Prepare stock solutions of Iron(II) sulfate and ferric chloride of a known concentration (e.g., 1 g/L). These should be made fresh daily.[8]
-
-
Jar Test Procedure:
-
Place a series of beakers (typically 6) on a multi-stirrer jar testing apparatus. Fill each beaker with a known volume of the water sample (e.g., 1000 mL).[13]
-
While the stirrers are off, add varying dosages of the coagulant stock solution to each beaker using syringes or pipettes.[8] One beaker should be a control with no coagulant.
-
Rapid Mix: Turn on the stirrers to a high speed (e.g., 100-300 rpm) for a short period (e.g., 1 minute) to ensure rapid and complete dispersion of the coagulant.[11][13]
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 30-50 rpm) for a longer period (e.g., 20-30 minutes) to promote the formation of flocs.[11][13]
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for a specified time (e.g., 30-60 minutes).[11][13]
-
-
Analysis:
-
Carefully collect supernatant samples from a fixed depth below the surface of each beaker.
-
Analyze the supernatant for the same water quality parameters measured initially (turbidity, pH, TOC/DOC, residual iron).
-
Calculate the percentage removal for each parameter at each coagulant dose.
-
-
Optimization:
-
Repeat the jar test procedure while varying the pH for a fixed coagulant dose to determine the optimal pH for each coagulant.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the comparative experimental process.
Caption: Experimental workflow for comparing coagulant efficacy.
References
- 1. thescipub.com [thescipub.com]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. fwrj.com [fwrj.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. eujournal.org [eujournal.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. chemtech-us.com [chemtech-us.com]
- 10. americanwatercollege.org [americanwatercollege.org]
- 11. The use of alum, ferric chloride and ferrous sulphate as coagulants in removing suspended solids, colour and COD from semi-aerobic landfill leachate at controlled pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Coagulation-Flocculation Performance of Iron-Based Coagulants: Effects of PO4 3- and SiO3 2- Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reducing Agents for Iron(II) Sulfate in Organic Chemistry
For researchers, scientists, and drug development professionals, the reduction of nitro groups is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. While Iron(II) sulfate (B86663) has been a traditional choice, a range of alternative reducing agents offer distinct advantages in terms of efficiency, selectivity, and milder reaction conditions. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols.
Comparison of Reducing Agent Performance
The following table summarizes the performance of various reducing agents in the reduction of nitroarenes. The data is compiled from various sources to provide a comparative overview of yield and reaction conditions for representative substrates.
| Reducing Agent/System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Features & Limitations |
| Fe/NH₄Cl | Nitroarene | Aniline | High | Variable | Reflux | Robust, good functional group tolerance.[1] |
| SnCl₂·2H₂O | 4-Nitroacetophenone | 4-Aminoacetophenone | High | 1.5 h | Reflux | Mild, highly selective for nitro groups over carbonyls.[2][3] |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aromatic Nitro Compound | Aromatic Amine | >90 | 1-4 h | RT to 120 | Metal-free, high chemoselectivity, tolerates many functional groups.[4][5] |
| H₂/Pd@Fe₃O₄ | Nitrobenzene | Aniline | >99 | 60 min | 80 | Catalytic, green solvent (water), magnetically recoverable catalyst.[6] |
| H₂/Raney Ni | Nitroarenes | Anilines | High | Variable | RT | Good for substrates where dehalogenation is a concern.[7] |
| Fe(BF₄)₂·6H₂O / PP₃ / HCOOH | Nitroarenes | Anilines | up to 95 | Variable | RT | Iron-catalyzed transfer hydrogenation, base-free, tolerates a wide range of functional groups.[8] |
| SmI₂/amine/H₂O | Aliphatic Nitro Compound | Aliphatic Amine | ~90 | Fast | RT | Mild, one-electron reductant, tolerates a wide range of functional groups.[4] |
| NaBH₄/FeCl₂ | Ester Substituted Nitroarenes | Ester Substituted Anilines | up to 96 | Variable | RT | High chemoselectivity for nitro group over esters.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
Reduction of 4-Nitroacetophenone using Tin(II) Chloride Dihydrate
This protocol describes the selective reduction of the nitro group in the presence of a ketone functionality.[3]
-
Materials:
-
4-nitroacetophenone (1.65 g)
-
Tin (granulated or small pieces) (3.3 g)
-
Concentrated HCl (9 ml)
-
Water (24 ml)
-
Ammonia (B1221849) or 10% NaOH solution
-
-
Procedure:
-
Place the tin pieces in a 100 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 4-nitroacetophenone, water, and concentrated HCl to the flask.
-
Heat the mixture at reflux for 1.5 hours with stirring.
-
Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture under vacuum.
-
Slowly add ammonia or 10% NaOH to the filtrate until a precipitate forms and the pH is basic.
-
Filter the precipitate under vacuum and wash with water.
-
Recrystallize the product from water to yield 4-aminoacetophenone.
-
Reduction of an Aromatic Nitro Compound using Sodium Dithionite
This protocol outlines a general procedure for the metal-free reduction of a nitroarene.[5]
-
Materials:
-
Aromatic nitro compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent (e.g., a mixture of an organic solvent and water)
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. Note that the reaction can be exothermic.
-
Monitor the reaction progress using TLC or LCMS.
-
Upon completion, extract the aqueous layer with ethyl acetate (2-3 times).[5]
-
Combine the organic extracts and wash with a saturated brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Iron-Catalyzed Transfer Hydrogenation of Nitroarenes
This protocol describes a modern, base-free method for nitroarene reduction using an iron catalyst and formic acid as a hydrogen source.[8]
-
Materials:
-
Nitroarene
-
Fe(BF₄)₂·6H₂O
-
Tris[2-(diphenylphosphino)ethyl]phosphine (PP₃)
-
Formic acid (HCOOH)
-
Solvent (e.g., THF)
-
-
Procedure:
-
In a reaction vessel, combine the nitroarene, Fe(BF₄)₂·6H₂O, and the tetraphos ligand (PP₃) in the appropriate solvent under an inert atmosphere.
-
Add formic acid as the reducing agent.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and purification by chromatography.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows.
Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.
Caption: A generalized experimental workflow for the reduction of nitro compounds.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
Characterization of Iron(II) Sulfate Hydrates: A Comparative Guide Using XRD and TGA Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of iron(II) sulfate (B86663) dihydrate and other common hydrates of iron(II) sulfate using X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). Detailed experimental protocols, comparative data, and a visual representation of the analytical workflow are presented to assist in the identification and differentiation of these compounds.
Introduction to Iron(II) Sulfate Hydrates
Iron(II) sulfate, or ferrous sulfate, exists in various hydrated forms, with the general formula FeSO₄·xH₂O. The number of water molecules (x) in the crystal lattice significantly influences the physical and chemical properties of the compound. The most common hydrates include the heptahydrate (FeSO₄·7H₂O), tetrahydrate (FeSO₄·4H₂O), monohydrate (FeSO₄·H₂O), and the less common dihydrate (FeSO₄·2H₂O). Accurate characterization of these hydrates is crucial for quality control, stability studies, and formulation development in various industries, including pharmaceuticals and materials science.
Experimental Methodologies
X-ray Diffraction (XRD) Analysis
XRD is a powerful non-destructive technique used to determine the crystalline structure of materials. The diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for identification.
Experimental Protocol:
-
Sample Preparation: A representative sample of the iron(II) sulfate hydrate (B1144303) is finely ground to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.[1][2] The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.[3][4]
-
Instrument Setup: A powder X-ray diffractometer is used for analysis. Typical instrument settings are as follows:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: The X-ray generator is typically operated at 40 kV and 40 mA.[3]
-
Scan Range (2θ): A wide angular range, for example, 10° to 80°, is scanned to cover all significant diffraction peaks.
-
Scan Speed: A step size of 0.02° and a scan speed of 2°/minute are common starting parameters, which can be adjusted to improve data quality.
-
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed by identifying the positions and relative intensities of the diffraction peaks. These are then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the specific hydrate form. Further analysis using software can determine lattice parameters and space group.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the dehydration and decomposition processes of hydrated salts.
Experimental Protocol:
-
Sample Preparation: A small, representative amount of the iron(II) sulfate hydrate sample (typically 5-10 mg) is accurately weighed and placed into an inert TGA crucible (e.g., alumina (B75360) or platinum).[5]
-
Instrument Setup: A thermogravimetric analyzer is used with the following typical parameters:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/minute).[6]
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/minute) to prevent oxidation of the iron(II).[6][7]
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The distinct steps in the curve correspond to specific mass loss events, such as the loss of water molecules or the decomposition of the anhydrous salt. The temperature ranges and the percentage of mass loss for each step are used to identify the initial hydrate and its thermal decomposition pathway.
Comparative Data
The following tables summarize the key characterization data for various iron(II) sulfate hydrates obtained from XRD and TGA analyses.
XRD Crystallographic Data of Iron(II) Sulfate Hydrates
| Hydrate Form | Mineral Name | Chemical Formula | Crystal System | Space Group |
| Anhydrous | - | FeSO₄ | Orthorhombic | Cmcm |
| Monohydrate | Szomolnokite | FeSO₄·H₂O | Monoclinic | C2/c |
| Dihydrate | - | FeSO₄·2H₂O | - | - |
| Tetrahydrate | Rozenite | FeSO₄·4H₂O | Monoclinic | P2₁/n |
| Heptahydrate | Melanterite | FeSO₄·7H₂O | Monoclinic | C2/c |
Note: Detailed, publicly available single-crystal XRD data for pure iron(II) sulfate dihydrate is limited in the scientific literature.[8]
TGA Thermal Decomposition Data of Iron(II) Sulfate Heptahydrate
The thermal decomposition of iron(II) sulfate heptahydrate in an inert atmosphere typically proceeds in multiple, well-defined steps.
| Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Resulting Product |
| ~50 - 150 | FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O | 19.44 | Iron(II) sulfate tetrahydrate |
| ~150 - 225 | FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O | 19.44 | Iron(II) sulfate monohydrate |
| ~225 - 400 | FeSO₄·H₂O → FeSO₄ + H₂O | 6.48 | Anhydrous iron(II) sulfate |
| > 600 | 2FeSO₄ → Fe₂O₃ + SO₂ + SO₃ | 47.39 (of anhydrous) | Iron(III) oxide |
Note: The exact temperature ranges can vary depending on factors such as heating rate and particle size. The decomposition of anhydrous iron(II) sulfate begins at approximately 680°C, yielding sulfur dioxide, sulfur trioxide, and reddish-brown iron(III) oxide.[9]
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the characterization of an unknown iron(II) sulfate hydrate sample using XRD and TGA.
Caption: Experimental workflow for hydrate characterization.
Conclusion
The combination of XRD and TGA provides a powerful and complementary approach for the unambiguous characterization of this compound and other hydrated forms. XRD confirms the specific crystal structure, while TGA elucidates the hydration state and thermal stability. This guide offers the necessary protocols and comparative data to aid researchers in the accurate identification and differentiation of these important industrial and pharmaceutical compounds.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 3. mcgill.ca [mcgill.ca]
- 4. mse.washington.edu [mse.washington.edu]
- 5. torontech.com [torontech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 10028-21-4 | Benchchem [benchchem.com]
- 9. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of Iron(II) Sulfate Dihydrate: HPLC vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Iron(II) sulfate (B86663) dihydrate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with traditional analytical techniques for the quantitative analysis of this essential iron supplement.
This publication delves into the experimental protocols and performance data of two distinct HPLC methodologies—Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)—and contrasts them with the well-established methods of Redox Titration and UV-Visible Spectrophotometry. The information presented is intended to assist in the selection of the most appropriate analytical technique based on specific laboratory needs and regulatory requirements.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for the quantification of Iron(II) sulfate dihydrate hinges on a variety of factors, including specificity, precision, accuracy, and the analytical throughput required. The following table summarizes the key performance characteristics of the four methods discussed in this guide, based on available experimental data.
| Parameter | RP-HPLC-UV | HILIC-ELSD | Redox Titration | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity after complexation, followed by UV detection. | Separation of the free iron (II) ion based on its hydrophilic nature, followed by universal detection. | Oxidation of Fe(II) to Fe(III) by a titrant, with visual or potentiometric endpoint detection. | Formation of a colored complex with a chromogenic agent, and measurement of absorbance. |
| Specificity | High; separates Fe(II) from excipients and degradation products.[1][2] | High; can separate Fe(II) from Fe(III) and other metal ions. | Moderate; susceptible to interference from other reducing or oxidizing agents in the sample matrix. | Moderate; potential for interference from other metal ions that may form colored complexes. |
| Linearity Range | Typically in the µg/mL to mg/mL range. | 1.0 - 2.0 mg/mL for Iron(II). | Dependent on titrant concentration, typically for higher concentration samples. | Generally in the µg/mL range (e.g., 1.0–5.0 µg/ml).[3] |
| Accuracy (% Recovery) | Typically 98-102%. | Data suggests good accuracy, comparable to titrimetric methods. | High accuracy when standardized properly (typically >99%). | Generally 98-102%.[3] |
| Precision (%RSD) | Typically <2%. | Method precision demonstrates good reproducibility. | High precision with %RSD <1% under optimized conditions. | Typically <2% for intra-day and inter-day studies.[3] |
| Limit of Detection (LOD) | Method dependent, can be in the µg/mL range. | 25 µg/mL for Iron(II). | Not suitable for trace analysis. | 0.42 µg/mL.[3] |
| Limit of Quantification (LOQ) | Method dependent, can be in the µg/mL range. | Not explicitly stated, but higher than LOD. | Not applicable for trace analysis. | 0.60 µg/mL.[3] |
| Analysis Time | Fast, with run times as short as 5 minutes.[1][2] | Relatively fast chromatographic runs. | Can be time-consuming, especially with multiple titrations. | Rapid measurement after complex formation. |
| Instrumentation | HPLC system with UV detector. | HPLC or UHPLC system with an ELSD detector. | Burettes, glassware, and potentially a potentiometer. | UV-Visible Spectrophotometer. |
| Sample Preparation | Dilution, and potentially a complexation step. | Dilution in an appropriate solvent. | Dissolution in acid. | Dilution and addition of a chromogenic agent and buffer. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method involves the formation of a complex of Iron(II) to enable its detection by UV spectrophotometry, followed by separation from other sample components on a reversed-phase column.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing this compound into a volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Dilute to the final volume with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection.
-
Hydrophilic Interaction Liquid Chromatography with ELSD (HILIC-ELSD)
This technique allows for the direct analysis of the underivatized Iron(II) ion by separating it on a polar stationary phase.
-
Chromatographic Conditions:
-
Column: ZIC-HILIC PEEK column (150 mm x 4.6 mm I.D., 5 µm).
-
Mobile Phase A: 175 mM ammonium (B1175870) formate, pH 2.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient is employed, starting with a high percentage of acetonitrile and gradually increasing the aqueous mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Nebulizer and evaporator temperature at 70°C, with a nitrogen gas flow rate of 1.6 L/min.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent, such as a mixture of water and acetonitrile containing ascorbic acid to prevent oxidation of Fe(II).
-
Dilute to the desired concentration.
-
Filter the sample solution prior to injection.
-
Redox Titration
A classic and robust method for the assay of Iron(II) sulfate, based on its oxidation by a standardized solution of an oxidizing agent.
-
Reagents:
-
Procedure:
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve the sample in a flask containing dilute sulfuric acid.[4]
-
Titrate the solution with the standardized oxidizing agent until a permanent color change is observed at the endpoint (e.g., a faint pink color with KMnO₄).[4]
-
The volume of the titrant used is directly proportional to the amount of Iron(II) in the sample.
-
UV-Visible Spectrophotometry
This colorimetric method relies on the reaction of Iron(II) with a chromogenic agent to form a colored complex, the absorbance of which is measured.
-
Reagents:
-
1,10-Phenanthroline solution.
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe(III) to Fe(II)).
-
Sodium acetate (B1210297) buffer solution.
-
-
Procedure:
-
Prepare a series of standard solutions of Iron(II) of known concentrations.
-
Prepare the sample solution by dissolving a known quantity of this compound in water and diluting to a suitable concentration.
-
To both the standard and sample solutions, add hydroxylamine hydrochloride, 1,10-phenanthroline, and the sodium acetate buffer to develop the color.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), typically around 510 nm.
-
Construct a calibration curve from the standard solutions and determine the concentration of the sample.
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the logical relationships between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical comparison of analytical methods for Iron(II) sulfate quantification.
References
- 1. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
Performance of Iron(II) sulfate dihydrate as a precursor for battery cathodes compared to other iron salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron precursor is a critical step in the synthesis of lithium iron phosphate (B84403) (LiFePO₄), a prominent cathode material in lithium-ion batteries. The choice of precursor significantly influences the physicochemical properties and, consequently, the electrochemical performance of the final cathode material. This guide provides an objective comparison of iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) with other commonly used iron salts—iron(II) sulfate heptahydrate (FeSO₄·7H₂O), iron(II) oxalate (B1200264) (FeC₂O₄·2H₂O), iron(II) chloride (FeCl₂), and iron(II) acetate (B1210297) (Fe(CH₃COO)₂) — supported by available experimental data.
Executive Summary
The performance of LiFePO₄ cathodes is intricately linked to the characteristics of the iron precursor used in their synthesis. Key factors influenced by the precursor choice include particle size and morphology, purity, and the formation of a uniform carbon coating, all of which directly impact specific capacity, cycling stability, and rate capability. While iron(II) sulfate heptahydrate and iron(II) oxalate are the most extensively studied precursors, iron(II) sulfate dihydrate presents a potentially cost-effective and efficient alternative. However, direct comparative studies under identical synthesis conditions are limited, necessitating a careful evaluation of available data.
Performance Comparison of Iron Salt Precursors
The electrochemical performance of LiFePO₄ synthesized from various iron precursors is summarized below. It is important to note that the synthesis methods and conditions (e.g., solid-state, hydrothermal, sol-gel) and the carbon coating process significantly affect the final performance, making direct comparisons challenging across different studies.
| Precursor | Synthesis Method | Initial Discharge Capacity (0.1C) | Rate Capability | Cycling Stability | Reference |
| This compound (FeSO₄·2H₂O) | Solid-State | Data not readily available in direct comparative studies. Performance is expected to be comparable to other sulfate sources, contingent on purity and particle characteristics. | Expected to be influenced by particle size and carbon coating. | Dependent on the final morphology and structural integrity. | N/A |
| Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | Hydrothermal | ~139.5 mAh/g | Good, can be optimized by controlling particle size. | Good, stable cycling performance reported. | [1] |
| Solid-State | 21.36 mAh/g (with charcoal) | Lower compared to hydrothermal methods in some studies. | Influenced by the presence of impurities. | [2] | |
| Iron(II) Oxalate (FeC₂O₄·2H₂O) | Solid-State | 17.99 mAh/g | Generally good due to the in-situ formation of a carbon network upon decomposition. | Good, often used to produce high-performance LiFePO₄. | [2][3] |
| Solid-State (from local ilmenite) | 147 mAh/g | Good Li-ion diffusion coefficient reported. | Stable, but can be affected by precursor purity. | [4] | |
| Iron(II) Chloride (FeCl₂) | Hydrothermal/Solvothermal | Data not extensively available in direct comparisons. | The presence of chloride ions may influence particle growth and morphology. | Potential for chloride contamination could affect long-term stability. | N/A |
| **Iron(II) Acetate (Fe(CH₃COO)₂) ** | Solvothermal | Data not extensively available in direct comparisons. | The decomposition of the acetate group can provide an in-situ carbon source. | Performance is dependent on the synthesis conditions and resulting carbon coating. | [5] |
Note: The low discharge capacity values reported in one study for FeSO₄ and FeC₂O₄ precursors suggest that the synthesis process in that particular research may not have been optimized.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are representative protocols for the synthesis of LiFePO₄ using different iron precursors.
Solid-State Synthesis using Iron(II) Oxalate Dihydrate
This method involves the high-temperature reaction of stoichiometric amounts of precursors in an inert atmosphere.
-
Mixing: Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), lithium carbonate (Li₂CO₃), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are intimately mixed in a stoichiometric ratio. A carbon source, such as glucose or citric acid, is often added at this stage to ensure a uniform carbon coating on the final product.
-
Milling: The mixture is typically ball-milled for several hours to reduce particle size and ensure homogeneity.
-
Calcination: The milled powder is subjected to a two-stage heating process in a tube furnace under an inert atmosphere (e.g., nitrogen or argon).
-
Pre-sintering: The mixture is heated to a lower temperature (e.g., 350°C) to decompose the precursors.
-
Sintering: The temperature is then raised to a higher temperature (e.g., 600-750°C) for an extended period (e.g., 8-12 hours) to form the crystalline LiFePO₄ phase.
-
-
Cooling: The product is allowed to cool down to room temperature under the inert atmosphere to prevent oxidation of Fe²⁺.
Hydrothermal Synthesis using Iron(II) Sulfate Heptahydrate
This method involves the crystallization of LiFePO₄ from an aqueous solution at elevated temperature and pressure.
-
Precursor Solution: A solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is prepared in deionized water.
-
Addition of Reagents: A stoichiometric amount of a lithium source (e.g., lithium hydroxide, LiOH) and a phosphate source (e.g., phosphoric acid, H₃PO₄) are added to the iron sulfate solution under vigorous stirring. The pH of the solution is often adjusted to control the particle morphology.[2]
-
Hydrothermal Reaction: The resulting suspension is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 120°C and 220°C for several hours.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The LiFePO₄ precipitate is collected by filtration or centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
-
Annealing: A post-synthesis annealing step, often with a carbon source, is typically performed to improve crystallinity and apply a conductive carbon coating.
Visualization of Synthesis Pathways and Logical Relationships
The choice of iron precursor influences the synthesis pathway and the final properties of the LiFePO₄ cathode material. The following diagrams illustrate these relationships.
Caption: Workflow illustrating the influence of iron precursor choice on synthesis methods and resulting cathode properties.
Caption: Logical relationships between iron precursor characteristics and their impact on the final cathode material.
In-depth Discussion
Iron(II) Sulfate (Dihydrate vs. Heptahydrate): Iron(II) sulfate is a cost-effective and widely available precursor. The heptahydrate form (FeSO₄·7H₂O) is more common in laboratory synthesis. The dihydrate form (FeSO₄·2H₂O) contains less water, which could be advantageous in solid-state reactions by reducing the amount of water that needs to be removed during heating, potentially leading to better control over the final particle morphology. The water of hydration can influence the reaction kinetics and the formation of intermediate phases. In hydrothermal synthesis, the degree of hydration is less critical as the precursor is dissolved in water. The purity of the sulfate precursor is paramount, as impurities can negatively impact the electrochemical performance of the LiFePO₄ cathode.
Iron(II) Oxalate: Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is another popular precursor. Its decomposition during the solid-state synthesis process can yield a fine, reactive iron oxide intermediate and simultaneously provide a reducing atmosphere (due to the release of CO) and an in-situ source of carbon. This can lead to the formation of a uniform carbon coating, which is crucial for enhancing the electronic conductivity of the LiFePO₄. Studies have shown that LiFePO₄ synthesized from iron(II) oxalate can exhibit high specific capacity and good rate capability.[4] However, the cost of iron(II) oxalate is generally higher than that of iron(II) sulfate.
Iron(II) Chloride and Acetate: Iron(II) chloride (FeCl₂) and iron(II) acetate (Fe(CH₃COO)₂) are less commonly reported as precursors for LiFePO₄ synthesis. The use of iron(II) chloride in aqueous synthesis routes carries the risk of residual chloride ion contamination in the final product, which can corrode the aluminum current collector and degrade battery performance. Iron(II) acetate, being an organic salt, can decompose to provide an in-situ carbon source, similar to iron(II) oxalate. However, controlling the carbon content and ensuring complete reaction can be challenging.
Conclusion
The choice of iron precursor is a critical parameter in the synthesis of high-performance LiFePO₄ cathodes. While iron(II) sulfate heptahydrate and iron(II) oxalate are well-established precursors, this compound offers a potentially more economical and efficient alternative, particularly for solid-state synthesis, due to its lower water content. However, the lack of direct comparative studies makes it difficult to definitively conclude its superiority. The optimal precursor is ultimately dependent on the chosen synthesis method, cost considerations, and the desired electrochemical performance characteristics of the final battery. Further research focusing on a systematic comparison of these precursors under identical conditions is necessary to provide a clearer understanding of their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence Comparison of Precursors on LiFePO4/C Cathode Structure for Lithium Ion Batteries | Hasanah | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative study of different iron salts for phosphate removal efficiency
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Selecting the Optimal Iron Salt for Phosphate (B84403) Removal
The effective removal of phosphate from aqueous solutions is a critical process in wastewater treatment to prevent eutrophication and for various industrial applications. Iron salts are widely employed as coagulants for this purpose, primarily through precipitation and adsorption mechanisms. This guide provides a comparative study of the efficiency of different iron salts—ferric chloride (FeCl₃), ferrous sulfate (B86663) (FeSO₄), and polyferric sulfate (PFS)—in removing phosphate, supported by experimental data and detailed protocols.
Performance Comparison of Iron Salts
The selection of an appropriate iron salt is contingent on several factors, including removal efficiency, operational pH, cost, and sludge production. The following tables summarize the performance of ferric chloride, ferrous sulfate, and polyferric sulfate based on available research.
Table 1: Phosphate Removal Efficiency of Different Iron Salts
| Iron Salt | Fe:P Molar Ratio | Initial Phosphate (mg/L) | pH | Removal Efficiency (%) | Source(s) |
| Ferric Chloride (FeCl₃) | 1.4:1 | 4 | 7 | ~80 | [1] |
| Ferric Chloride (FeCl₃) | 1.8:1 | Not Specified | >5.7 | >94 | [2] |
| Ferric Chloride (FeCl₃) | 20 mg/L (dosage) | ~1.75 | Not Specified | ~84.2 | [3] |
| Ferrous Sulfate (FeSO₄) | 1:1 | 0.97-3.75 | Not Specified | 50-60 | [4] |
| Ferrous Sulfate (FeSO₄) | 3.4:1 | Not Specified | 7.5-8.0 | 85 | [5] |
| Polyferric Sulfate (PFS) | 40 mg/T (dosage) | Not Specified | 3.5-7 | High | [6] |
Note: The experimental conditions and wastewater matrices in the cited sources may vary, affecting direct comparability.
Table 2: Key Characteristics of Iron Salts for Phosphate Removal
| Characteristic | Ferric Chloride (FeCl₃) | Ferrous Sulfate (FeSO₄) | Polyferric Sulfate (PFS) |
| Typical Form | Liquid or solid (hexahydrate) | Solid (heptahydrate) | Liquid or solid |
| Mechanism | Precipitation, Adsorption | Precipitation (after oxidation to Fe³⁺), Adsorption | Enhanced Precipitation & Adsorption |
| Optimal pH | Acidic to neutral (4.5-7.0) | Neutral to slightly alkaline (7.0-8.0) | Wide range (4.0-9.0) |
| Floc Formation | Good | Slower, requires oxidation | Rapid, dense flocs |
| Sludge Production | Moderate | Higher | Lower |
| Cost | Generally lower than PFS | Generally the lowest | Higher initial cost |
| Key Advantage | High efficiency in ferric state | Low cost | High efficiency over a wide pH range, less sludge |
| Key Disadvantage | Can significantly lower pH | Requires oxidation to be most effective | Higher cost |
Experimental Protocols
A standardized jar test is a common and effective method for determining the optimal coagulant dosage and pH for phosphate removal.
Jar Test Protocol for Phosphate Removal
1. Preparation of Stock Solutions:
-
Prepare a 1% (10,000 mg/L) stock solution of the iron salt to be tested (e.g., dissolve 10 grams of anhydrous ferric chloride in 1 liter of deionized water).[7] For hydrated salts, adjust the mass accordingly.
-
Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions for pH adjustment.
2. Experimental Setup:
-
Use a standard jar testing apparatus with multiple beakers (typically six) and a gang stirrer.[8]
-
Fill each beaker with a known volume (e.g., 1 liter) of the phosphate-containing water sample.[7]
3. Coagulation and Flocculation:
-
Place the beakers in the jar tester and begin stirring at a rapid mix speed (e.g., 200 rpm).[8]
-
Add varying dosages of the iron salt stock solution to each beaker.[7]
-
Adjust the pH of each beaker to the desired level using the acid or base solutions.
-
After a short rapid mix period (e.g., 1-2 minutes), reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for a flocculation period of 15-20 minutes.[9]
4. Sedimentation and Sampling:
-
Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).[9]
-
Carefully collect a supernatant sample from each beaker for analysis.
5. Analysis:
-
Measure the residual phosphate concentration in each supernatant sample using a suitable analytical method (e.g., the stannous chloride method).[1]
-
Determine the phosphate removal efficiency for each dosage and pH condition.
Mechanisms and Pathways
The removal of phosphate by iron salts involves two primary mechanisms: direct precipitation and adsorption onto iron hydroxide (B78521) flocs.
-
Precipitation: Trivalent iron (Fe³⁺) reacts directly with phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄).[10] While ferrous iron (Fe²⁺) can also precipitate phosphate, its effectiveness is significantly enhanced upon oxidation to Fe³⁺.
-
Adsorption: Iron salts hydrolyze in water to form iron hydroxides (e.g., Fe(OH)₃). These hydroxides form amorphous, gelatinous flocs with a large surface area that can adsorb phosphate ions from the solution.
The following diagrams illustrate the experimental workflow and the chemical pathways involved in phosphate removal.
References
- 1. witpress.com [witpress.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. michigan.gov [michigan.gov]
- 8. ocw.tudelft.nl [ocw.tudelft.nl]
- 9. iwaponline.com [iwaponline.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Titration Methods for Determining the Purity of Iron(II) Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the purity of Iron(II) sulfate (B86663) dihydrate, with a primary focus on the validation of titration techniques. Iron(II) sulfate is a crucial component in pharmaceuticals and other industries, making accurate purity assessment essential for quality control and regulatory compliance. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your specific needs.
Introduction to Purity Analysis of Iron(II) Sulfate
Iron(II) sulfate is susceptible to oxidation, where Fe(II) is converted to Fe(III), and its hydrated forms can lose water content. Therefore, a robust analytical method is required to accurately quantify the amount of Iron(II) sulfate in a sample. Redox titration is a classical and widely used method for this purpose, offering a balance of accuracy, precision, and cost-effectiveness. This guide will delve into the validation of common redox titration methods and compare them with modern instrumental techniques.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required accuracy and precision, sample throughput, cost, and the availability of equipment and expertise. Below is a comparison of common methods for the determination of Iron(II) sulfate purity.
Table 1: Comparison of Quantitative Performance Data
| Parameter | Cerimetric Titration | Permanganometric Titration | Dichromate Titration | UV-Vis Spectrophotometry | HPLC-ELSD |
| Principle | Redox titration | Redox titration | Redox titration | Colorimetric reaction | Chromatographic separation |
| Accuracy (% Recovery) | 98.0 - 105.0%[1] | Typically high, comparable to other titrations | Typically high, comparable to other titrations | 98.57% - 101.69%[2] | 99.98% - 101.83%[3] |
| Precision (RSD) | < 2% | < 2% | < 2% | ~2%[4] | < 2%[3] |
| **Linearity (R²) ** | Not applicable | Not applicable | Not applicable | > 0.999[5] | > 0.998[3] |
| Limit of Detection (LOD) | Dependent on indicator and concentration | Dependent on visual endpoint | Dependent on indicator and concentration | 0.5 mg/L[4] | 25 µg/mL[3] |
| Specificity | High for Fe(II) | Can be affected by other reducing agents | High for Fe(II) | Can be affected by interfering ions | High, separates Fe(II) from Fe(III)[3] |
Experimental Protocols
Detailed methodologies for the validated titration methods and a representative instrumental method are provided below.
Cerimetric Titration
This method is based on the oxidation of iron(II) ions to iron(III) ions by a standardized solution of cerium(IV) sulfate.[6] The endpoint is detected using a redox indicator, such as ferroin (B110374).[1]
Reagents:
-
Cerium(IV) Sulfate Solution (0.1 N): A standardized solution.
-
Sulfuric Acid (1 M): For acidification of the sample solution.
-
Ferroin Indicator: A solution of 1,10-phenanthroline (B135089) iron(II) sulfate.[1]
-
Iron(II) Sulfate Dihydrate Sample
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample.[1]
-
Dissolve the sample in a flask containing a mixture of 75 mL of distilled water and 25 mL of 1 M sulfuric acid.[7]
-
Add 2-3 drops of ferroin indicator to the solution.[7]
-
Titrate the sample solution with the standardized 0.1 N cerium(IV) sulfate solution until the color changes from red to a pale blue or greenish-blue.[1]
-
Record the volume of the titrant used.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
Permanganometric Titration
This method utilizes potassium permanganate (B83412) as a strong oxidizing agent. The permanganate ion itself acts as an indicator, with the endpoint being the first persistent pink color from excess MnO₄⁻.[8]
Reagents:
-
Potassium Permanganate Solution (0.1 N): A standardized solution.
-
Sulfuric Acid (1 M): For acidification.[9]
-
Phosphoric Acid (85%): To complex with Fe(III) ions and prevent the yellow color from obscuring the endpoint.[8]
-
This compound Sample
Procedure:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a flask with a freshly prepared mixture of sulfuric acid and water.[9]
-
Add a small amount of phosphoric acid.[8]
-
Titrate the solution with the standardized 0.1 N potassium permanganate solution.
-
The endpoint is reached when a faint, persistent pink color is observed throughout the solution.
-
Record the volume of the titrant.
-
Calculate the purity based on the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O[9]
Dichromate Titration
Potassium dichromate is another suitable oxidizing agent for the determination of iron(II). It is a primary standard, meaning a solution of known concentration can be prepared directly by weighing.[10] A redox indicator, such as sodium diphenylamine (B1679370) sulfonate, is required.[11]
Reagents:
-
Potassium Dichromate Solution (0.1 N): A standardized solution.
-
Sulfuric Acid (1 M): For acidification.[11]
-
Phosphoric Acid (85%): To lower the reduction potential of the Fe³⁺/Fe²⁺ couple.[10]
-
Sodium Diphenylamine Sulfonate Indicator: The indicator of choice.[11]
-
This compound Sample
Procedure:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a flask containing a mixture of sulfuric acid and water.[11]
-
Add phosphoric acid and a few drops of sodium diphenylamine sulfonate indicator.[11]
-
Titrate with the standardized 0.1 N potassium dichromate solution until the color changes from green to violet-blue.[7]
-
Record the volume of the titrant.
-
Calculate the purity based on the reaction: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O[11]
Visualizations
The following diagrams illustrate the experimental workflow for the titration method and a comparison of the analytical methods.
Caption: Experimental workflow for the titration of Iron(II) sulfate.
References
- 1. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchtrends.net [researchtrends.net]
- 4. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Cerimetry - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
- 8. Experiment 16 Help!!! [faculty.uml.edu]
- 9. Permanganate Titrations [staff.buffalostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Potassium Dichromate Titration [staff.buffalostate.edu]
Advanced Characterization of Iron(II) Sulfate Dihydrate: A Comparative Guide Using X-ray Photoelectron Spectroscopy
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients is paramount. Iron(II) sulfate (B86663) and its various hydrated forms are widely used in pharmaceuticals and other industries. Precise characterization of the oxidation state of iron and the degree of hydration is critical for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of X-ray Photoelectron Spectroscopy (XPS) with other analytical techniques for the advanced characterization of Iron(II) sulfate dihydrate (FeSO₄·2H₂O).
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing iron sulfates as it can directly probe the oxidation state of iron by analyzing the binding energies of the Fe 2p core level electrons.
Comparative Analysis of Characterization Techniques
While XPS provides invaluable surface chemical state information, a multi-technique approach is often necessary for a comprehensive understanding of the material's bulk properties. The following table summarizes the key capabilities of XPS in comparison to other commonly used techniques for the characterization of iron sulfates.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, empirical formula, chemical and electronic state of elements on the surface (top 1-10 nm). | High surface sensitivity, direct determination of oxidation states (Fe²⁺ vs. Fe³⁺). | Limited to surface analysis, potential for sample alteration under ultra-high vacuum. |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, and quantification of different hydrated forms.[1][2] | Provides bulk structural information, non-destructive. | Not sensitive to the oxidation state of amorphous materials. |
| Mössbauer Spectroscopy | Local coordination environment and oxidation state of iron atoms.[3][4] | Highly sensitive to the local chemical environment of iron, can distinguish between different Fe sites. | Requires a radioactive source, can be complex to interpret. |
| Thermal Analysis (TGA/DSC) | Dehydration and decomposition behavior, quantification of water of hydration.[2][5][6] | Provides quantitative information on thermal stability and composition. | Indirectly infers the presence of different hydrated forms. |
Quantitative XPS Data for Iron Sulfates
The binding energies of the core level electrons are sensitive to the chemical environment of the atom. The following table provides a summary of typical binding energy ranges for the key elements in iron sulfates, which can be used to identify the presence of Iron(II) sulfate and its potential oxidation or dehydration products.
| Element & Orbital | Chemical State | Binding Energy (eV) | Reference |
| Fe 2p₃/₂ | Fe²⁺ in FeSO₄ | ~709.6 - 710.4 | [7][8] |
| Fe³⁺ in Fe₂(SO₄)₃ | ~710.8 - 713.0 | [8][9][10] | |
| O 1s | SO₄²⁻ | ~532.1 - 532.5 | [9] |
| H₂O | ~533.0 | ||
| S 2p | SO₄²⁻ | ~168.5 - 170.0 | [9][11] |
Note: Binding energies can vary slightly depending on the specific instrument calibration and sample charging effects.
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The this compound powder is mounted on a sample holder using double-sided adhesive tape. To minimize surface contamination, the sample is introduced into the XPS instrument's pre-chamber immediately after preparation. To avoid dehydration, samples can be cooled during analysis.
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is used for analysis. Data is collected in an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ mbar).
-
Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra of the Fe 2p, O 1s, and S 2p regions are then collected to determine the chemical states.
-
Data Analysis: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are fitted with appropriate synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve the different chemical species present. The relative concentrations of the different species are determined from the areas of the fitted peaks.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical process for interpreting the XPS data.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship for identifying this compound using XPS data.
Conclusion
XPS is an indispensable technique for the surface characterization of this compound, providing direct evidence of the iron oxidation state. For a complete and robust characterization, especially for pharmaceutical applications, a combination of XPS with bulk-sensitive techniques like XRD, Mössbauer spectroscopy, and thermal analysis is highly recommended. This integrated approach allows for a comprehensive understanding of the material's surface chemistry, bulk crystal structure, and thermal stability, ensuring the quality and performance of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ca.water.usgs.gov [ca.water.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. surfacesciencewestern.com [surfacesciencewestern.com]
- 8. Iron | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Distinguishing Ferrous Sulfate Hydrates: A Comparative Guide Using Raman Spectroscopy
For researchers, scientists, and drug development professionals, accurately identifying the hydration state of ferrous sulfate (B86663) is critical for ensuring product quality, stability, and efficacy. Raman spectroscopy offers a rapid, non-destructive, and highly specific method for differentiating between the various hydrated forms of this essential iron compound. This guide provides a comprehensive comparison of the Raman spectroscopic signatures of ferrous sulfate heptahydrate (FeSO₄·7H₂O), tetrahydrate (FeSO₄·4H₂O), and monohydrate (FeSO₄·H₂O), supported by experimental data and detailed protocols.
The degree of hydration in ferrous sulfate can significantly impact its physical and chemical properties, including solubility, bioavailability, and stability. Traditional methods for hydrate (B1144303) identification can be time-consuming and may require sample destruction. Raman spectroscopy, a technique that measures the inelastic scattering of light by molecules, provides a vibrational fingerprint of a substance, allowing for the unambiguous identification of its specific crystalline form and hydration state.[1][2][3]
Comparative Analysis of Raman Spectra
The primary distinguishing feature in the Raman spectra of ferrous sulfate hydrates is the position of the symmetric stretching mode (ν₁) of the sulfate anion (SO₄²⁻).[1][4] This vibrational mode is particularly sensitive to the local environment of the sulfate ion, which is directly influenced by the number of water molecules in the crystal lattice. As the degree of hydration decreases, the ν₁(SO₄) peak shifts to a higher wavenumber (cm⁻¹).[4]
The water molecules themselves also give rise to characteristic Raman bands, specifically in the O-H stretching region (3200-3500 cm⁻¹). The complexity and positions of these bands can provide secondary confirmation of the hydrate form.[3]
Key Raman Peak Positions for Ferrous Sulfate Hydrates
| Hydrate Form | Mineral Name | ν₁(SO₄) Peak Position (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Melanterite | ~976 | 451, 620, 1100 |
| Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O) | Rozenite | ~990 | - |
| Ferrous Sulfate Monohydrate (FeSO₄·H₂O) | Szomolnokite | ~1022 | - |
Data synthesized from multiple research articles.[2][4]
Experimental Protocols
The following protocols outline the necessary steps for preparing the different hydrates of ferrous sulfate and acquiring their Raman spectra.
Preparation of Ferrous Sulfate Hydrates
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): Commercially available reagent-grade ferrous sulfate heptahydrate can be used directly. To ensure purity, it can be recrystallized from water.[5]
-
Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O): This hydrate can be prepared by carefully heating ferrous sulfate heptahydrate at 40°C or by maintaining it in an environment with a relative humidity below 65%.[6] Another method involves recrystallization from an aqueous solution of ferrous sulfate at 60°C.[6]
-
Ferrous Sulfate Monohydrate (FeSO₄·H₂O): Crystalline ferrous sulfate monohydrate can be prepared by heating the tetrahydrate on a boiling water bath until a constant weight is achieved.[6] Alternatively, heating the heptahydrate under a vacuum at 60°C will also yield the monohydrate.[6]
Raman Spectroscopy Analysis
-
Instrumentation: A micro-Raman spectrometer equipped with a visible laser source (e.g., 532 nm Nd:YAG or 488 nm Ar-ion laser) is suitable for this analysis.[3][7] The spectrometer should be coupled to a microscope to allow for precise targeting of the sample crystals.
-
Sample Preparation: A small, representative sample of the ferrous sulfate hydrate crystal is placed on a clean microscope slide.
-
Data Acquisition:
-
The laser is focused onto the sample using an appropriate objective lens (e.g., 20x or 50x).[7]
-
Raman spectra are collected over a spectral range that includes the characteristic sulfate and water vibrational modes (e.g., 100 cm⁻¹ to 4000 cm⁻¹).
-
The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.[7]
-
It is crucial to calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 521 cm⁻¹) before each set of measurements.[7]
-
-
Data Analysis: The collected Raman spectra are analyzed to identify the key diagnostic peaks, particularly the ν₁(SO₄) peak, to determine the hydration state of the ferrous sulfate sample.
Workflow for Hydrate Identification
The following diagram illustrates the logical workflow for identifying the different hydrates of ferrous sulfate using Raman spectroscopy.
Figure 1. Experimental workflow for identifying ferrous sulfate hydrates.
Conclusion
Raman spectroscopy provides a powerful analytical tool for the unambiguous identification of ferrous sulfate heptahydrate, tetrahydrate, and monohydrate. The distinct shift in the ν₁(SO₄) Raman peak for each hydrate allows for rapid and reliable characterization. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively monitor and control the hydration state of ferrous sulfate, ensuring the quality and consistency of their materials and products.
References
- 1. Micro-Raman studies of hydrous ferrous sulfates and jarosites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lpi.usra.edu [lpi.usra.edu]
- 4. researchgate.net [researchgate.net]
- 5. The preparation method of ferrous sulfate heptahydrate_Chemicalbook [chemicalbook.com]
- 6. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Analysis of Iron(II) Sulfate Dihydrate via Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical behavior of Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O) and other iron salts under various experimental conditions using cyclic voltammetry. Detailed experimental protocols and comparative data are presented to assist in the design and interpretation of electrochemical analyses of iron compounds.
Comparative Electrochemical Data
The electrochemical characteristics of the Fe(II)/Fe(III) redox couple are significantly influenced by the composition of the supporting electrolyte and the scan rate. The following table summarizes key quantitative data from cyclic voltammetry experiments involving iron sulfate and provides a comparison with iron chloride systems.
| Analyte | Supporting Electrolyte | Working Electrode | Reference Electrode | Scan Rate (mV/s) | Anodic Peak Potential (Epa vs. Ag/AgCl) (V) | Cathodic Peak Potential (Epc vs. Ag/AgCl) (V) |
| 0.5 M Iron Sulfate | 3 M NaCl | Au | Ag/AgCl (3 M NaCl) | 20 | 0.70[1] | 0.29[1] |
| 0.5 M Iron Sulfate | 3 M NaCl | Au | Ag/AgCl (3 M NaCl) | 5 | 0.57 and 0.72[1] | 0.35[1] |
| Iron(II) Sulfate | 1.0 M HCl | Au | Ag/AgCl (3 M NaCl) | 200 | Not specified | Not specified |
| 0.005 M Fe²⁺ (from FeSO₄) | 0.5 M Na₂SO₄ (pH 2) | Vitreous Carbon | Not specified | Not specified | Not specified | ~ -1.20 |
| 0.005 M Fe²⁺ (from FeSO₄) | 0.5 M Na₂SO₄ (pH 5) | Vitreous Carbon | Not specified | Not specified | Not specified | Between -1.00 and -1.10 |
| Iron Ore (containing Fe) | 2 M HCl | Carbon Paste | Saturated Calomel Electrode (SCE) | 2 | 0.474 and 0.874 | 0.404 and 0.809 |
| 0.1 M FeCl₂, 0.1 M FeCl₃ | 1 M NaCl | Glassy Carbon | Not specified | Not specified | ~0.68 - 0.78 | ~0.23 - 0.33 |
Observations:
-
In aqueous iron sulfate solutions, the oxidation of Fe(II) to Fe(III) can exhibit two peaks at lower scan rates, suggesting a more complex oxidation process that may involve sulfate ions.[1]
-
The choice of supporting electrolyte anion (sulfate vs. chloride) has a notable effect on the electrochemical behavior. Iron plating kinetics are reportedly improved in chloride media compared to sulfate electrolytes.
-
The pH of the electrolyte significantly influences the reduction potential of Fe(II).
Experimental Protocol: Cyclic Voltammetry of Iron(II) Sulfate Dihydrate
This protocol outlines a standard procedure for the cyclic voltammetric analysis of this compound.
1. Materials and Reagents:
-
This compound (FeSO₄·2H₂O)
-
Supporting Electrolyte: e.g., 1.0 M Hydrochloric Acid (HCl) or 0.5 M Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Working Electrode: Gold (Au) or Glassy Carbon (GC) electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum (Pt) wire
-
Electrochemical cell
-
Potentiostat
2. Electrode Preparation:
-
Working Electrode: Before each experiment, polish the working electrode surface with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and sonicate briefly in deionized water to remove any polishing residues.
-
Reference Electrode: Ensure the filling solution of the reference electrode is at the correct level and free of air bubbles.
-
Counter Electrode: Clean the platinum wire counter electrode, for example, by flaming or electrochemical cleaning.
3. Solution Preparation:
-
Prepare a stock solution of this compound of the desired concentration (e.g., 50 mM) by dissolving the salt in the chosen supporting electrolyte.[2]
-
It is crucial to prepare the solution fresh to minimize the oxidation of Fe(II) to Fe(III) by atmospheric oxygen.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
4. Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the prepared iron sulfate solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including:
-
Potential Range: A typical range for the Fe(II)/Fe(III) couple is from approximately -0.3 V to +0.8 V vs. Ag/AgCl.[2] This range should be adjusted based on the specific experimental conditions.
-
Scan Rate: Start with a moderate scan rate, for example, 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) should be investigated to study the kinetics of the electrode process.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential plot).
-
Perform multiple cycles until a stable voltammogram is obtained.
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
The peak currents can be used to determine the concentration of the electroactive species using the Randles-Sevcik equation, provided the diffusion coefficient is known.
Experimental Workflow
The following diagram illustrates the logical workflow for the electrochemical analysis of this compound using cyclic voltammetry.
References
Safety Operating Guide
Proper Disposal of Iron(II) Sulfate Dihydrate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Iron(II) sulfate (B86663) dihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Iron(II) sulfate, while not requiring neutralization for disposal under normal circumstances as a stable iron compound, necessitates careful handling to mitigate risks.[1] Solutions are typically mildly acidic, with a pH of approximately 3-5.[2] Personal protective equipment (PPE) is mandatory when handling this chemical in solid or solution form.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is required.
All handling of Iron(II) sulfate dihydrate, especially where dust may be generated, should be conducted within a certified laboratory chemical fume hood to prevent inhalation.[3]
Disposal Decision Framework
The appropriate disposal procedure for Iron(II) sulfate waste is primarily determined by its concentration.
| Concentration Threshold | Disposal Classification | Recommended Procedure |
| < 1% | Non-Hazardous Waste | Neutralization followed by drain disposal (subject to local regulations).[3] |
| ≥ 1% | Hazardous/Dangerous Waste | Collection for licensed hazardous waste disposal.[3] |
It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal, as these may impose stricter guidelines. [1]
Experimental Protocol: Neutralization and Disposal of Dilute Iron(II) Sulfate Solutions (<1%)
This protocol details the steps for neutralizing dilute Iron(II) sulfate solutions prior to drain disposal.
Materials:
-
Dilute Iron(II) sulfate solution (<1%)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker appropriately sized for the waste volume
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Work within a chemical fume hood. Place the beaker containing the dilute Iron(II) sulfate solution on a stir plate and add a stir bar. Begin stirring at a moderate speed.
-
pH Monitoring: Measure and record the initial pH of the solution.
-
Neutralization: Slowly add the 1 M sodium hydroxide solution dropwise to the stirring Iron(II) sulfate solution. A greenish precipitate of iron(II) hydroxide will form.
-
Continuous Monitoring: Monitor the pH of the solution continuously. The target pH range for the final neutralized solution is between 6.5 and 8.0.[2]
-
Completion: Once the pH is stable within the target range, turn off the stir plate.
-
Disposal of Supernatant: Allow the iron(II) hydroxide precipitate to settle. Carefully decant the clear supernatant and dispose of it down the drain with a copious amount of running water (at least a 100-fold excess).[4]
-
Disposal of Precipitate: The remaining iron(II) hydroxide precipitate should be collected in a labeled waste container for solid hazardous waste disposal.[2] Do not dispose of the solid precipitate down the drain.
Spill Management and Storage
Spill Cleanup:
-
Small Spills (Solid): Moisten the spilled material to prevent dust formation and carefully sweep it into a sealed container for disposal as hazardous waste.[5][6]
-
Small Spills (Liquid): Absorb the spill with an inert material, such as sand or vermiculite.[5] Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage:
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and soluble carbonates.[7] Containers should be tightly sealed to prevent moisture absorption.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. laballey.com [laballey.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 6. nj.gov [nj.gov]
- 7. fespol.com [fespol.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iron(II) Sulfate Dihydrate
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in any research and development setting. This guide provides detailed procedures for the safe use of Iron(II) sulfate (B86663) dihydrate, offering immediate, actionable information for laboratory professionals. Adherence to these guidelines will help ensure a safe laboratory environment and the integrity of your experimental work.
Iron(II) sulfate dihydrate can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Following proper safety procedures is paramount to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses approved under NIOSH or EN 166(EU) standards.[2][3] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or PVC), lab coat, and apron.[2][3][4][5] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved P2 filter respirator is recommended.[2][3] | Protects the respiratory tract from irritation due to inhalation of dust.[1] |
Exposure Limits for Soluble Iron Salts
It is crucial to maintain workplace air concentrations below the established occupational exposure limits.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH (REL) | 1 mg/m³ over a 10-hour workday[6][7][8] |
| ACGIH (TLV) | 1 mg/m³ over an 8-hour workday[6] |
| UK (WEL) | 1 mg/m³ over an 8-hour workday |
Operational Plan for Handling this compound
A systematic approach to handling ensures safety and efficiency.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible.[3][4]
-
Work in a well-ventilated area, such as a fume hood, especially when dust may be generated.[1]
-
Don all required PPE before handling the chemical.[1]
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust generation during handling and weighing.[2][9]
-
Do not eat, drink, or smoke in the designated work area.[2][4]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
-
Remove and launder any contaminated clothing before reuse.[1][2]
-
Clean the work area to prevent accumulation of dust.
Disposal Plan for this compound
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including empty containers, in a designated and properly labeled waste container.
-
Do not mix with other waste streams.
2. Spill Management:
-
In case of a spill, immediately evacuate unprotected personnel from the area.
-
For small spills, gently sweep or vacuum the material, avoiding dust generation, and place it into a suitable container for disposal.[3][4] Moisten with water to reduce airborne dust.[3]
-
Prevent the spilled material from entering drains or waterways.[1][3][4]
3. Final Disposal:
-
Dispose of the waste at an approved waste disposal facility, in accordance with all federal, state, and local regulations.[1][2]
-
Waste generators must determine if the discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3).[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 4. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 5. cdn.isolab.de [cdn.isolab.de]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iron salts (soluble, as Fe) [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. fespol.com [fespol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
